3-Amino-2-methylpropan-1-ol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(2-5)3-6;/h4,6H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPCMDISHYFOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655135 | |
| Record name | 3-Amino-2-methylpropan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66164-10-1 | |
| Record name | 3-Amino-2-methylpropan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-methyl-propan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Amino-2-methylpropan-1-ol Hydrochloride: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-methylpropan-1-ol hydrochloride (CAS No. 66164-10-1) is a versatile bifunctional molecule that has garnered interest within the pharmaceutical and chemical industries.[1][2][3][4] Its structure, featuring a primary amine and a primary alcohol, makes it a valuable chiral building block for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its applications in drug development with a focus on its role in creating hypolipidemic agents, and essential safety and handling information.
Chemical and Physical Properties
The hydrochloride salt of 3-Amino-2-methylpropan-1-ol is typically a solid at room temperature.[5] While extensive experimental data for this specific salt is not widely published, its properties can be inferred from data on the free base and structurally related compounds.
| Property | Value | Source(s) |
| CAS Number | 66164-10-1 | [1][2][3][4] |
| Molecular Formula | C₄H₁₂ClNO | [4] |
| Molecular Weight | 125.60 g/mol | [4] |
| Appearance | Pale-yellow to Yellow-brown Liquid or solid | [5] |
| Melting Point | Data not available for the hydrochloride salt. The related compound, 2-Amino-2-methyl-1-propanol hydrochloride, has a melting point of 204-206 °C. | [5] |
| Boiling Point | Data not available for the hydrochloride salt. The free base, 3-amino-2-methylpropan-1-ol, has a boiling point of 165 °C. | [6] |
| Solubility | Expected to be soluble in water. | [5] |
Synthesis and Elucidation
A plausible synthetic route to 3-Amino-2-methylpropan-1-ol hydrochloride can be conceptualized based on established organic chemistry principles, starting from readily available precursors. The final step involves the conversion of the free amino alcohol to its hydrochloride salt.
Proposed Synthetic Pathway
A Proposed Synthetic Workflow
This diagram outlines a potential synthetic route to the target compound.
Step-by-Step Methodology
-
Henry Reaction (Nitroaldol Reaction): Isobutyraldehyde is reacted with nitromethane in the presence of a base catalyst to form 2-methyl-3-nitropropan-1-ol.
-
Reduction of the Nitro Group: The nitro group of 2-methyl-3-nitropropan-1-ol is reduced to a primary amine to yield 3-amino-2-methylpropan-1-ol. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Formation of the Hydrochloride Salt: The resulting 3-amino-2-methylpropan-1-ol is dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrogen chloride (HCl) in the same solvent. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a cold solvent, and dried.
Structural Elucidation: Predicted NMR Spectral Data
Predicted ¹H NMR (in D₂O):
-
-CH(CH₃)-: A multiplet.
-
-CH₂-N⁺H₃: A doublet, shifted downfield compared to the free base due to the electron-withdrawing effect of the ammonium group.
-
-CH₂-OH: A doublet.
-
-CH₃: A doublet.
Predicted ¹³C NMR (in D₂O):
-
-CH(CH₃)-: A signal for the methine carbon.
-
-CH₂-N⁺H₃: A signal for the carbon adjacent to the ammonium group, shifted downfield.
-
-CH₂-OH: A signal for the carbon bearing the hydroxyl group.
-
-CH₃: A signal for the methyl carbon.
Applications in Drug Discovery and Development
The true value of 3-Amino-2-methylpropan-1-ol hydrochloride in drug development lies in its utility as a versatile building block.[7] Its bifunctional nature allows for the introduction of both amine and alcohol functionalities into a target molecule, enabling the synthesis of a diverse range of compounds.
A Case Study: Hypolipidemic Agents
A significant application of the 3-amino-2-methylpropan-1-ol scaffold is in the development of hypolipidemic agents. Research has shown that a series of 3-amino-2-methyl-1-phenylpropanones, which are derivatives of this core structure, exhibit potent activity in lowering both serum cholesterol and triglyceride levels in rodents. Some of these analogs demonstrated significantly higher activity than the standard drugs lovastatin and clofibrate at their therapeutic doses.
These compounds were found to lower chylomicron, VLDL, and LDL cholesterol and triglyceride levels while elevating HDL cholesterol levels. The mechanism of action for some of these analogs involves the reduction of the activity of key enzymes in lipid metabolism, including HMG-CoA reductase.
Inhibition of HMG-CoA Reductase
This diagram illustrates the inhibitory effect of 3-amino-2-methylpropan-1-ol derivatives on a key enzyme in the cholesterol biosynthesis pathway.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-2-methylpropan-1-ol hydrochloride. While a specific Safety Data Sheet (SDS) for this compound is not universally available, information from structurally similar compounds suggests that it should be handled with care.[8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[1] Use in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
Conclusion
3-Amino-2-methylpropan-1-ol hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its bifunctional nature provides a scaffold for creating diverse molecular architectures with potential therapeutic applications, as evidenced by the successful development of potent hypolipidemic agents based on its core structure. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and scientists looking to leverage this compound in their work.
References
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Reagentia. 3-Amino-2-methylpropan-1-ol hydrochloride (1 x 250 mg). [Link]
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Beijing Xinheng Technology Co., Ltd. 3-Amino-2-methyl-propan-1-ol hydrochloride. [Link]
- Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
PubChem. 3-Amino-2-methyl-1-propanol. [Link]
-
LookChem. Cas 3207-12-3,2-AMINO-2-METHYL-1-PROPANOL HYDROCHLORIDE. [Link]
- Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
-
ScienceDaily. Chemists synthesize an improved building block for medicines. [Link]
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- 3. 66164-10-1 | 3-Amino-2-methylpropan-1-ol hydrochloride - AiFChem [aifchem.com]
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An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-2-methylpropan-1-ol Hydrochloride
Abstract
This technical guide provides a detailed examination of the fundamental physicochemical characteristics of 3-Amino-2-methylpropan-1-ol hydrochloride. As a chiral amino alcohol, this compound and its derivatives are of interest in medicinal chemistry and materials science. An in-depth understanding of its properties, including molecular structure, thermal behavior, solubility, and acidity, is critical for its effective application in synthesis, formulation, and biological studies. This document synthesizes available data with established analytical protocols, offering a practical framework for researchers. Due to the limited publicly available experimental data for this specific hydrochloride salt, this guide incorporates data from its free base, 3-amino-2-methylpropan-1-ol, and other closely related amino alcohols to provide a comprehensive and scientifically grounded perspective.
Introduction: Strategic Importance in Chemical Synthesis
3-Amino-2-methylpropan-1-ol hydrochloride is a bifunctional organic molecule featuring a primary amine and a primary alcohol on a chiral isobutyl backbone. The presence of these two reactive centers makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility, facilitating its use in various reaction and formulation conditions. A thorough characterization of its physicochemical properties is the cornerstone of its rational use in drug design, process development, and quality control.
Molecular Identity and Structural Features
The fundamental properties of a compound are intrinsically linked to its molecular structure. 3-Amino-2-methylpropan-1-ol hydrochloride is the salt formed from the reaction of the basic amino group of 3-amino-2-methylpropan-1-ol with hydrochloric acid. This protonation of the nitrogen atom significantly alters the compound's physical properties compared to its free base form.
Table 1: Core Molecular Identifiers
| Property | Value | Source(s) |
| Chemical Name | 3-Amino-2-methylpropan-1-ol hydrochloride | [1] |
| CAS Number | 66164-10-1 | [1] |
| Molecular Formula | C₄H₁₂ClNO | [1] |
| Molecular Weight | 125.60 g/mol | [1] |
| Canonical SMILES | CC(CN)CO.Cl | [1] |
The structure contains a stereocenter at the second carbon, meaning it can exist as (R) and (S) enantiomers. This guide pertains to the racemic mixture unless specified otherwise. The chirality is a critical feature for applications in asymmetric synthesis and for developing stereospecific pharmaceuticals.
Caption: Formation of the hydrochloride salt from the free base.
Thermal Analysis: Melting Point
The melting point is a crucial indicator of a crystalline solid's purity and identity. For ionic compounds like hydrochloride salts, the melting point is typically elevated due to the strong electrostatic forces in the crystal lattice.
Table 2: Melting Point Data of Related Amino Alcohol Hydrochlorides
| Compound | Melting Point (°C) |
| 2-Amino-2-methyl-1-propanol hydrochloride | 204-206 |
| 2-Aminopropanol hydrochloride | Not Available |
| 3-Amino-1,2-propanediol | (Boiling Point: 264-265) |
| 2-Amino-2-(hydroxymethyl)-1,3-propanediol hydrochloride | 150-153 |
Experimental Protocol: Capillary Melting Point Determination
The causality behind this experimental choice lies in its precision and the small sample amount required. It provides a melting range, which is a more accurate representation for even pure compounds and serves as an indicator of purity.
Objective: To determine the melting point range of a solid crystalline sample.
Materials:
-
Crystalline sample (e.g., 3-Amino-2-methylpropan-1-ol hydrochloride)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus with a calibrated thermometer and variable heating control
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder by grinding in a mortar and pestle if necessary.
-
Capillary Loading: Pack 2-3 mm of the powdered sample into the sealed end of a capillary tube by tapping the tube on a hard surface.
-
Initial Rapid Scan: Heat the sample rapidly to quickly identify an approximate melting range. This conserves time.
-
Precise Measurement: Using a fresh sample, heat to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.
-
Validation: Repeat the measurement to ensure reproducibility. A narrow melting range (e.g., < 2 °C) is indicative of high purity.
Solubility Characteristics
Solubility is a critical parameter for drug development, influencing formulation, bioavailability, and reaction kinetics. As a salt of a primary amine, 3-Amino-2-methylpropan-1-ol hydrochloride is expected to be freely soluble in polar protic solvents.
Table 3: Predicted Solubility Profile
| Solvent | Predicted Solubility | Scientific Rationale |
| Water | Soluble | The ionic nature of the hydrochloride salt and the presence of polar hydroxyl and ammonium groups facilitate strong ion-dipole interactions and hydrogen bonding with water. |
| Methanol/Ethanol | Soluble | These polar protic solvents can solvate the ions and engage in hydrogen bonding, similar to water. The hydrochlorides of monoamino monocarboxylic acids are generally very soluble in alcohol[3]. |
| Acetone | Slightly Soluble to Insoluble | As a polar aprotic solvent, acetone lacks the ability to donate hydrogen bonds, making it a less effective solvent for this salt. |
| Toluene/Hexane | Insoluble | These nonpolar solvents cannot effectively solvate the highly polar and ionic compound. |
Experimental Protocol: Qualitative Solubility Assessment
This protocol is designed to rapidly assess a compound's solubility across a spectrum of solvents, providing essential information for selecting appropriate solvent systems for reactions, purification, and formulation.
Objective: To determine the qualitative solubility of 3-Amino-2-methylpropan-1-ol hydrochloride.
Materials:
-
Sample compound
-
Set of solvents (e.g., water, methanol, ethanol, acetone, toluene, hexane)
-
Small test tubes
-
Vortex mixer
Procedure:
-
Preparation: Add approximately 1 mL of each solvent to a labeled test tube.
-
Sample Addition: Add a small, known amount of the sample (e.g., 5-10 mg) to each tube.
-
Mixing: Vortex each tube for 30-60 seconds to ensure thorough mixing.
-
Observation: Visually inspect each tube for undissolved solid against a contrasting background.
-
Classification:
-
Soluble: No visible solid.
-
Slightly Soluble: A significant portion of the solid has dissolved.
-
Insoluble: Little to no solid has dissolved.
-
Caption: Relationship between solvent type and expected solubility.
Acidity and pKa
The pKa of the protonated amine is a critical parameter that dictates the ionization state of the molecule at a given pH. This, in turn, influences its biological activity, membrane permeability, and formulation characteristics.
For 3-Amino-2-methylpropan-1-ol hydrochloride, the relevant equilibrium is the dissociation of the ammonium cation: R-NH₃⁺ ⇌ R-NH₂ + H⁺
While an experimental pKa for this specific compound is not available in the searched literature, the pKa of its close structural isomer, 2-Amino-2-methyl-1-propanol, is reported to be 9.7 at 25°C[2]. It is reasonable to expect a similar pKa value for 3-Amino-2-methylpropan-1-ol.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method is the gold standard for pKa determination due to its accuracy and the detailed information it provides about the acid-base behavior of a substance.
Objective: To experimentally determine the pKa of the conjugate acid of 3-Amino-2-methylpropan-1-ol.
Materials:
-
3-Amino-2-methylpropan-1-ol hydrochloride
-
Standardized 0.1 M NaOH solution
-
Calibrated pH meter and electrode
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the hydrochloride salt in a known volume of deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titration: Add the NaOH titrant in small, precise increments, recording the pH after each addition and allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve).
Self-Validation: The resulting sigmoidal titration curve serves as an internal validation of the experiment. A clear and sharp inflection point confirms the stoichiometry of the acid-base reaction, and the flat buffer region allows for a robust determination of the pKa.
Spectroscopic Profile
-
¹H NMR: The spectrum is expected to show signals for the methyl group (a doublet), the methine proton (a multiplet), the two methylene groups (diastereotopic protons, likely complex multiplets), and the exchangeable protons of the alcohol and ammonium groups.
-
¹³C NMR: The spectrum should display four distinct signals corresponding to the four unique carbon atoms in the molecule.
-
FTIR: Key vibrational bands would include O-H stretching (broad, ~3300 cm⁻¹), N-H stretching of the ammonium salt (broad, ~3000 cm⁻¹), C-H stretching (~2900-2960 cm⁻¹), and C-N and C-O stretching in the fingerprint region.
-
Mass Spectrometry: The mass spectrum of the free base (formed after deprotonation in the mass spectrometer) would be expected to show a molecular ion peak (M+) at m/z = 89.14.
Stability and Storage
As a hydrochloride salt, 3-Amino-2-methylpropan-1-ol hydrochloride is expected to be a stable, crystalline solid. However, like many amine salts, it can be hygroscopic.
Recommended Storage:
-
Store in a tightly sealed container to protect from moisture.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from strong bases and oxidizing agents.
One study on a related compound, (1R,2S)-(–)-2-methylamino-1-phenyl-1-propanol hydrochloride, showed that its stability in plasma and urine can be affected by microbial contamination and storage temperature, with degradation observed over time, particularly at warmer temperatures and over extended periods at -20°C[4][5]. This highlights the importance of controlled storage conditions for analytical samples.
Conclusion and Future Work
3-Amino-2-methylpropan-1-ol hydrochloride is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. This guide has outlined its key physicochemical characteristics, drawing upon data from related compounds where specific information is lacking. The provided experimental protocols offer a robust framework for researchers to determine these properties in their own laboratories. Further experimental work to fully characterize this specific hydrochloride salt, including obtaining high-resolution spectral data and definitive melting point, solubility, and pKa values, would be of great value to the scientific community.
References
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PubChem. (n.d.). 3-Amino-2-methyl-1-propanol. Retrieved January 18, 2026, from [Link]
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LookChem. (n.d.). Cas 3207-12-3, 2-AMINO-2-METHYL-1-PROPANOL HYDROCHLORIDE. Retrieved January 18, 2026, from [Link]
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Al-Rimawi, F., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 1-8. [Link]
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Al-Rimawi, F., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). ResearchGate. [Link]
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PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved January 18, 2026, from [Link]
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CAS Common Chemistry. (n.d.). 3-Amino-1-propanol hydrochloride. Retrieved January 18, 2026, from [Link]
- Hayashi, K., et al. (1951). Solubilities Studies of Basic Amino Acids. Bulletin of the Agricultural Chemical Society of Japan, 15(1-3), 381-386.
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PubChem. (n.d.). 2-Aminopropanol hydrochloride. Retrieved January 18, 2026, from [Link]
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Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). (S)-2-Aminopropanol hydrochloride. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
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ResearchGate. (n.d.). What is the best method to determine 3-aminopropanol in a cream formulation?. Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 3-amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol. Retrieved January 18, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5). Retrieved January 18, 2026, from [Link]
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PubChem. (n.d.). 3-Amino-2-(aminomethyl)-1-propanol. Retrieved January 18, 2026, from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2017(1), M921. [Link]
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ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved January 18, 2026, from [Link]
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-
NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. Retrieved January 18, 2026, from [Link]
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SpectraBase. (n.d.). 1-AMINO-2-METHYLPROPANE-2-THIOL-HYDROCHLORIDE - Optional[13C NMR]. Retrieved January 18, 2026, from [Link]
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NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. Retrieved January 18, 2026, from [Link]
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Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-Amino-2-methyl-propan-1-ol hydrochloride. Retrieved January 18, 2026, from [Link]
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved January 18, 2026, from [Link]
-
MDPI. (n.d.). Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. Processes, 8(10), 1275. [Link]
-
ResearchGate. (n.d.). Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. Retrieved January 18, 2026, from [Link]
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A Comprehensive Technical Guide to 3-Amino-2-methylpropan-1-ol Hydrochloride for Advanced Research and Development
Abstract
This technical guide provides an in-depth analysis of 3-Amino-2-methylpropan-1-ol hydrochloride, a chiral β-amino alcohol derivative of significant interest to the pharmaceutical and chemical synthesis sectors. This document elucidates the molecule's core structural and physicochemical properties, outlines a robust protocol for its synthesis and purification, and discusses its potential applications as a versatile building block in drug development. By integrating foundational chemical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound.
Molecular Identity and Physicochemical Profile
3-Amino-2-methylpropan-1-ol hydrochloride is the salt form of the corresponding free base, 3-amino-2-methylpropan-1-ol. The conversion to a hydrochloride salt is a common and critical step in drug development, as it generally enhances the compound's crystallinity, aqueous solubility, and stability, making it more amenable to formulation and handling.
Molecular Structure and Chirality
The molecular structure features a three-carbon propanol backbone with an amino group at the C3 position and a methyl group at the C2 position. The presence of the methyl group at the C2 carbon introduces a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-3-amino-2-methylpropan-1-ol and (S)-3-amino-2-methylpropan-1-ol. This chirality is of paramount importance in drug development, as different enantiomers of a molecule often exhibit distinct pharmacological and toxicological profiles.[1]
In the hydrochloride salt, the basic amino group is protonated to form an ammonium cation, which is ionically bonded to a chloride anion.
Caption: Workflow for the Synthesis of 3-Amino-2-methylpropan-1-ol HCl
Analytical Characterization
Confirmation of the final product's identity and purity is essential.
-
¹H NMR: The spectrum should show a downfield shift of the protons adjacent to the nitrogen and oxygen atoms compared to the free base. The formation of the ammonium salt (NH₃⁺) will result in a broad signal, and its integration should correspond to three protons.
-
FT-IR: The spectrum will exhibit characteristic broad peaks in the 2400-3000 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium salt. The O-H stretch will also be present as a broad peak around 3300 cm⁻¹.
-
Elemental Analysis: The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be within ±0.4% of the calculated theoretical values for the C₄H₁₂ClNO formula. This provides definitive proof of purity and correct salt formation.
Applications in Research and Drug Development
Chiral β-amino alcohols are highly valued structural motifs in medicinal chemistry. [2]Their presence is noted in numerous FDA-approved drugs and natural products, where they often play a key role in binding to biological targets like receptors or enzymes. [3]
-
Chiral Building Block: 3-Amino-2-methylpropan-1-ol hydrochloride serves as a versatile chiral fragment. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester. The primary amine can be acylated, alkylated, or used in reductive amination reactions. This dual functionality allows for the systematic construction of diverse molecular scaffolds for fragment-based drug discovery. [4]* Ligand Synthesis: The 1,3-amino alcohol structure is a common feature in chiral ligands used for asymmetric catalysis, such as in asymmetric Henry reactions. [5]The specific stereochemistry and steric bulk provided by the methyl group can influence the enantioselectivity of these reactions.
-
Therapeutic Potential: Derivatives of β-amino alcohols are being investigated for a range of therapeutic applications, including the development of agents that inhibit inflammatory responses mediated by Toll-like Receptor 4 (TLR4), which could be beneficial in treating severe sepsis. [6]
Safety and Handling
Based on data for structurally related amino alcohols and their salts, 3-Amino-2-methylpropan-1-ol hydrochloride should be handled with care. The free base is known to cause skin irritation, serious eye damage, and respiratory irritation. [7]The hydrochloride salt is expected to be an irritant as well.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [8]
References
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LookChem. (n.d.). Cas 3207-12-3, 2-AMINO-2-METHYL-1-PROPANOL HYDROCHLORIDE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10197625, 3-Amino-2-methyl-1-propanol. Retrieved from [Link]
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WIPO Patentscope. (2015). CN104610074 - Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]
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Scott, K. A., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(6), 284-290. Retrieved from [Link]
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Tawar, R., et al. (2015). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PLoS ONE, 10(9), e0137759. Retrieved from [Link]
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Kumar, S., et al. (2019). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 84(9), 5489-5500. Retrieved from [Link]
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Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]
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Wang, Z., et al. (2012). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. Organic Letters, 14(15), 3894-3897. Retrieved from [Link]
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Navigating the Formulation Landscape: A Technical Guide to the Solubility of 3-Amino-2-methylpropan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Solubility in Pharmaceutical Development
In the realm of pharmaceutical sciences, the journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. This guide delves into the solubility profile of 3-Amino-2-methylpropan-1-ol hydrochloride, a molecule of interest in various chemical and pharmaceutical applications. Understanding its behavior in different solvent systems is paramount for designing robust formulations, ensuring consistent drug delivery, and achieving desired therapeutic outcomes. As the hydrochloride salt of an amino alcohol, its solubility is governed by a delicate interplay of ionic interactions, hydrogen bonding, and the influence of its molecular structure.
Physicochemical Properties: A Foundation for Understanding Solubility
To comprehend the solubility of 3-Amino-2-methylpropan-1-ol hydrochloride, it is essential to first examine its molecular architecture. The molecule possesses a primary amine group, which is protonated to form the hydrochloride salt, a primary alcohol group, and a methyl group attached to the carbon backbone.
The presence of the ammonium and hydroxyl groups makes the molecule highly polar and capable of forming strong hydrogen bonds with protic solvents. The hydrochloride salt form significantly enhances its aqueous solubility compared to its free base, 2-Amino-2-methyl-1-propanol. The relatively small size and low molecular weight also contribute to its potential for favorable interactions with a variety of solvents.
The Solubility Profile of 3-Amino-2-methylpropan-1-ol Hydrochloride
Quantitative Solubility Data
| Solvent | Solubility | Temperature (°C) |
| Water | 0.5 g/mL | 25 |
This data is based on available chemical supplier information.[2]
Qualitative Solubility and Predicted Behavior
Based on the principles of "like dissolves like," the following trends can be anticipated:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): 3-Amino-2-methylpropan-1-ol hydrochloride is expected to exhibit high solubility in these solvents.[2] The ionic nature of the hydrochloride salt allows for strong ion-dipole interactions with polar solvent molecules. Furthermore, the amine and hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to extensive hydrogen bonding networks with protic solvents. One source explicitly states its solubility in water and alcohols.[2] The free amine form, 2-Amino-2-methyl-1-propanol, is known to be miscible with water and soluble in alcohols, which further supports the high solubility of its hydrochloride salt in these media.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Moderate to good solubility is anticipated in highly polar aprotic solvents like DMSO and DMF. These solvents have large dipole moments and can effectively solvate the cation and anion of the salt. However, the lack of hydrogen bond donating ability in these solvents might result in slightly lower solubility compared to protic solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The solubility of 3-Amino-2-methylpropan-1-ol hydrochloride is expected to be very low in nonpolar solvents. These solvents lack the polarity and hydrogen bonding capability to overcome the strong lattice energy of the ionic salt. The significant mismatch in polarity between the solute and the solvent leads to unfavorable interactions. The general principle for amine hydrochlorides is their poor solubility in nonpolar organic solvents.
Caption: Predicted solubility of amine hydrochlorides in different solvent classes.
Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol
Given the limited publicly available data, experimental determination of the solubility of 3-Amino-2-methylpropan-1-ol hydrochloride is a critical step for any research or development activity. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability.[3]
Objective: To determine the equilibrium solubility of 3-Amino-2-methylpropan-1-ol hydrochloride in a selection of solvents at a controlled temperature.
Materials:
-
3-Amino-2-methylpropan-1-ol hydrochloride (high purity)
-
Selected solvents (analytical grade)
-
Thermostatic shaker bath
-
Calibrated thermometer or temperature probe
-
Analytical balance
-
Vials with screw caps
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
Step-by-Step Methodology:
-
Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, buffered solutions at different pH values should be used to understand the pH-solubility profile.[4]
-
Addition of Excess Solute: Add an excess amount of 3-Amino-2-methylpropan-1-ol hydrochloride to a known volume or weight of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Equilibration: Place the vials in a thermostatic shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points until the concentration of the solute in the supernatant remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials at the same temperature to ensure complete separation of the solid and liquid phases.
-
Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid disturbing the solid pellet. Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of 3-Amino-2-methylpropan-1-ol hydrochloride.
-
Calculation of Solubility: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, g/100mL, or mol/L).
-
Replication: Perform the experiment in triplicate for each solvent system to ensure the reproducibility and statistical validity of the results.
Sources
A Comprehensive Technical Guide to the Safe Handling of 3-Amino-2-methylpropan-1-ol Hydrochloride
Section 1: Introduction and Strategic Scope
3-Amino-2-methylpropan-1-ol hydrochloride (CAS No. 66164-10-1) is an amino alcohol derivative that serves as a valuable building block in synthetic chemistry and drug development.[1] Its structure lends itself to the creation of more complex molecules and scaffolds. As with any chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the integrity of research.
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-Amino-2-methylpropan-1-ol hydrochloride. It is crucial to note that while this document pertains specifically to the hydrochloride salt, detailed safety data sheets (SDS) for this exact compound are not as prevalent as for its free base, 3-Amino-2-methylpropan-1-ol (CAS No. 15518-10-2), or other structurally similar amino alcohols.[2] Therefore, this guide adopts a conservative safety-first principle, synthesizing hazard information from the free base and closely related, well-documented analogs. This approach ensures that the recommended precautions are robust and account for the potential hazards inherent to this class of compounds. The primary hazards associated with the free base, and thus inferred for its salt, include skin and respiratory irritation, serious eye damage, and potential harm if swallowed.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of SDS data to explain the causality behind safety protocols, empowering personnel to make informed decisions and foster a culture of safety.
Section 2: Hazard Identification and Analysis
A comprehensive risk assessment begins with a detailed understanding of the chemical's intrinsic hazards. The following data has been compiled from the material's free base and analogous compounds to provide a thorough hazard profile.
Globally Harmonized System (GHS) Classification
The hazard profile necessitates stringent handling procedures. The GHS classification, primarily derived from data on the free base, is summarized below.[2][3]
| Hazard Class | Hazard Code | Hazard Statement | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Warning |
| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation | Warning |
| Serious Eye Damage/Irritation (Cat. 1) | H318 | Causes serious eye damage | Danger |
| STOT, Single Exposure (Cat. 3) | H335 | May cause respiratory irritation | Warning |
STOT: Specific Target Organ Toxicity
Toxicological and Physicochemical Properties
Understanding the compound's physical properties is essential for anticipating its behavior during handling and in the event of a spill.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO·HCl | [1] |
| Molecular Weight | 125.60 g/mol | [1][4] |
| Appearance | Solid / Crystalline powder | [4][5] |
| Melting Point | 204-206 °C | [5] |
| Solubility | Soluble in water (0.5 g/mL) | [5] |
| pKa | 9.7 (at 25°C) | [5] |
Toxicological Summary:
-
Carcinogenicity: No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA at levels greater than or equal to 0.1%.[6]
-
Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.
-
Acute Effects: The primary acute risks are severe damage to the eyes upon contact, irritation to the skin and respiratory tract, and gastrointestinal distress if ingested.[2][7]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This involves a combination of robust engineering controls to contain the hazard at its source and appropriate PPE to protect the user.
Engineering Controls: The First Line of Defense
The causality for mandating specific engineering controls is directly linked to the hazard profile.
-
Chemical Fume Hood: All handling of 3-Amino-2-methylpropan-1-ol hydrochloride powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood. This is a non-negotiable control measure driven by the H335 "May cause respiratory irritation" classification.[2] The hood's airflow captures and exhausts airborne particulates, preventing them from entering the user's breathing zone.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts that might escape primary containment.[8][9]
-
Emergency Stations: An accessible and routinely tested safety shower and eyewash station are mandatory in any area where this chemical is handled.[9] The H318 "Causes serious eye damage" hazard means that immediate and prolonged flushing of the eyes is the most critical first aid measure to prevent permanent injury.[8]
Personal Protective Equipment (PPE): Essential Individual Protection
PPE provides a final barrier between the researcher and the chemical. The selection of PPE is dictated by the identified hazards.
| Protection Type | Specification | Rationale and Justification |
| Eye and Face | ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. | Mandatory. Protects against the H318 (serious eye damage) hazard. Standard safety glasses are insufficient.[6][8] |
| Skin/Body | Chemical-resistant lab coat. | Protects against the H315 (skin irritation) hazard and prevents contamination of personal clothing.[8] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Mandatory. Protects against the H315 (skin irritation) hazard. Gloves must be inspected before use and removed with care to avoid skin contamination.[10] Change gloves immediately if contaminated. |
| Respiratory | None required under normal fume hood use. | A NIOSH-approved respirator with an appropriate filter (e.g., for organic vapors/particulates) is required if engineering controls fail or if aerosols/dusts are generated outside of a fume hood. |
Section 4: Protocols for Safe Handling and Storage
Adherence to standardized protocols is the cornerstone of a self-validating safety system. These step-by-step procedures are designed to minimize exposure risk at every stage of the chemical's lifecycle in the lab.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Don all required PPE (goggles, lab coat, gloves) before entering the designated handling area.
-
Verification: Confirm the fume hood is operational and the sash is at the appropriate working height.
-
Staging: Place a weigh boat, spatula, the chemical container, and a sealable beaker containing the desired solvent inside the fume hood.
-
Dispensing: Slowly open the chemical container. Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.
-
Transfer: Carefully add the weighed solid to the solvent in the beaker.
-
Sealing: Tightly cap the primary chemical container immediately after dispensing.
-
Cleaning: Gently wipe down the spatula and the work surface inside the fume hood with a damp cloth to remove any residual powder. Dispose of the cloth and weigh boat as solid chemical waste.
-
Post-Handling: Once the procedure is complete and all containers are sealed, remove gloves and wash hands thoroughly.[8]
Storage and Segregation
-
Container Integrity: Keep the container tightly closed to prevent moisture absorption, as related compounds can be hygroscopic.[8]
-
Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[10] Do not store chemicals in a fume hood or under a sink.[11]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids, to prevent accidental reactions.[7] Store with other compatible organic bases/salts, following a clear segregation scheme.[11]
-
Labeling: Ensure the container is clearly labeled with the chemical name and primary hazard symbols.
Caption: Workflow for handling 3-Amino-2-methylpropan-1-ol HCl.
Section 5: Emergency Procedures
Anticipating and planning for emergencies is a critical component of laboratory safety.
First-Aid Measures
Immediate and appropriate action following an exposure can significantly mitigate injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. This is the most critical exposure route to address due to the risk of severe damage.
-
Skin Contact: Take off immediately all contaminated clothing.[8] Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[8] If the person feels unwell or breathing is difficult, call a POISON CENTER or doctor immediately.[6]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[8] Call a POISON CENTER or doctor immediately if you feel unwell.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, diatomite, universal binders).[9] Do not use combustible materials like paper towels to absorb large spills.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[10] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., water, followed by alcohol) and dispose of cleaning materials as hazardous waste.[9]
Caption: Decision logic for emergency response scenarios.
Section 6: Waste Disposal
All chemical waste, including contaminated consumables and excess material, must be handled as hazardous waste.
-
Containment: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[12]
-
Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents.
-
Disposal: Dispose of the waste container through your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal contractor.[6] Do not pour chemical waste down the drain.[9]
References
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SAFETY DATA SHEET for 3-Amino-1-propanol. Sigma-Aldrich.
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SAFETY DATA SHEET for 2-Amino-1,3-propanediol. TCI EUROPE N.V.
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SAFETY DATA SHEET for 3-(2-Aminoethoxy)propan-1-ol hydrochloride. MedChemExpress.
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SAFETY DATA SHEET for 2-Amino-2-methyl-propan-1-ol. Fisher Scientific.
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SAFETY DATA SHEET for (±)-3-Amino-1,2-propanediol. Sigma-Aldrich.
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SAFETY DATA SHEET for AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd.
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2-AMINO-2-METHYL-1-PROPANOL HYDROCHLORIDE Chemical Properties. LookChem.
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3-Amino-2-methyl-propan-1-ol hydrochloride Product Information. Beijing Xinhengyan Technology Co., Ltd.
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An In-depth Technical Guide to the Spectral Analysis of 3-Amino-2-methylpropan-1-ol Hydrochloride
Molecular Structure and Spectroscopic Overview
3-Amino-2-methylpropan-1-ol hydrochloride possesses a primary alcohol, a primary amine (protonated as an ammonium salt), and a chiral center at the C2 position. These features give rise to a distinct and predictable spectroscopic fingerprint. The presence of the hydrochloride salt significantly influences the chemical environment of the protons and carbons, particularly those near the ammonium group, which is a key consideration in the following spectral interpretations.
Caption: Chemical structure of 3-Amino-2-methylpropan-1-ol hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Amino-2-methylpropan-1-ol hydrochloride, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for each non-equivalent proton in the molecule. The presence of the electron-withdrawing ammonium group (-NH₃⁺) will cause protons on adjacent carbons to shift downfield.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| -OH | ~4.5 - 5.5 | Singlet (broad) | - | 1H | Hydroxyl Proton |
| -NH₃⁺ | ~7.5 - 8.5 | Singlet (broad) | - | 3H | Ammonium Protons |
| H1, H1' | ~3.4 - 3.6 | Doublet of doublets | ~11, ~5 | 2H | -CH₂-OH |
| H2 | ~2.0 - 2.3 | Multiplet | - | 1H | -CH(CH₃)- |
| H3, H3' | ~2.9 - 3.1 | Doublet of doublets | ~13, ~6 | 2H | -CH₂-NH₃⁺ |
| -CH₃ | ~1.0 - 1.2 | Doublet | ~7 | 3H | Methyl Protons |
Causality Behind Predictions:
-
-OH and -NH₃⁺ Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. The downfield shift of the ammonium protons is due to the positive charge on the nitrogen.
-
H1 and H1' (-CH₂-OH): These are diastereotopic protons adjacent to a chiral center and are expected to be non-equivalent, appearing as a doublet of doublets due to coupling with H2.
-
H2 (-CH(CH₃)-): This proton is coupled to the protons of the adjacent methylene groups and the methyl group, resulting in a complex multiplet.
-
H3 and H3' (-CH₂-NH₃⁺): These protons are deshielded by the adjacent positively charged nitrogen, hence their downfield shift compared to H1/H1'. They will appear as a doublet of doublets due to coupling with H2.
-
-CH₃ Protons: This methyl group is coupled to H2, resulting in a doublet.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol is based on established guidelines for NMR analysis.[1]
-
Sample Preparation: Dissolve 5-10 mg of 3-Amino-2-methylpropan-1-ol hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Deuterium oxide (D₂O) is a good choice as it will exchange with the -OH and -NH₃⁺ protons, causing their signals to disappear, which can aid in peak assignment.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., HOD in D₂O at ~4.79 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to establish connectivity.
-
Caption: Workflow for ¹H NMR analysis.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, one for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C1 | ~65 - 70 | -CH₂-OH |
| C2 | ~35 - 40 | -CH(CH₃)- |
| C3 | ~45 - 50 | -CH₂-NH₃⁺ |
| C4 | ~15 - 20 | -CH₃ |
Causality Behind Predictions:
-
C1 (-CH₂-OH): This carbon is attached to an electronegative oxygen atom, causing it to be the most downfield of the aliphatic carbons.
-
C3 (-CH₂-NH₃⁺): The deshielding effect of the positively charged nitrogen shifts this carbon downfield, but generally less so than a carbon attached to an oxygen.
-
C2 (-CH(CH₃)-): This methine carbon is in a relatively shielded environment.
-
C4 (-CH₃): The methyl carbon is typically the most upfield signal in the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single peaks for each carbon by removing C-H coupling.
-
Set the spectral width to encompass the expected chemical shift range (e.g., 0-100 ppm for this aliphatic compound).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 3-Amino-2-methylpropan-1-ol hydrochloride, the key vibrational modes will be associated with the O-H, N-H, C-H, C-O, and C-N bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Strong, Broad | O-H stretch (alcohol) |
| 2800 - 3100 | Medium-Strong | N-H stretch (ammonium salt) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| ~1600 | Medium | N-H bend (asymmetric) |
| ~1500 | Medium | N-H bend (symmetric) |
| ~1465 | Medium | C-H bend (CH₂ and CH₃) |
| 1000 - 1260 | Strong | C-O stretch (primary alcohol) |
| 1000 - 1250 | Medium | C-N stretch |
Causality Behind Predictions:
-
O-H and N-H Stretching: The broadness of the O-H stretch is due to hydrogen bonding. The N-H stretches of the ammonium salt are also typically broad and strong, often appearing as a complex series of bands in the 2800-3100 cm⁻¹ region, sometimes overlapping with the C-H stretches.
-
N-H Bending: The bending vibrations of the -NH₃⁺ group give rise to characteristic bands in the 1500-1600 cm⁻¹ region.
-
C-O Stretching: The C-O stretch of a primary alcohol is typically a strong band in the fingerprint region.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
This protocol is a standard method for analyzing solid samples.[2][3]
-
Sample Preparation:
-
Thoroughly dry the 3-Amino-2-methylpropan-1-ol hydrochloride sample to remove any residual water.
-
In an agate mortar and pestle, grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should be a fine, homogeneous powder.[2]
-
-
Pellet Formation:
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder of the FTIR instrument.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Identify and assign the major absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is invaluable for confirming the molecular weight and aspects of the structure. For the hydrochloride salt, electrospray ionization (ESI) would be a suitable soft ionization technique. If using a technique like electron ionization (EI), often coupled with gas chromatography (GC), derivatization would likely be necessary to increase the volatility of this polar compound.[4]
Predicted Mass Spectrum (ESI-MS)
In positive ion mode ESI-MS, the expected base peak would correspond to the protonated molecule [M+H]⁺, where M is the free base (3-Amino-2-methylpropan-1-ol).
| m/z | Predicted Ion |
| 90.1 | [C₄H₁₁NO + H]⁺ |
Predicted Fragmentation Pattern (EI-MS)
Under harsher EI conditions (if the compound is derivatized for GC-MS, or with direct insertion probe), fragmentation would occur.
| m/z | Predicted Fragment Ion | Plausible Origin |
| 71 | [M - H₂O]⁺ | Loss of water |
| 57 | [C₄H₉]⁺ | Loss of NH₂ and OH |
| 44 | [CH₂=NH₂]⁺ | Alpha-cleavage adjacent to the nitrogen |
| 31 | [CH₂=OH]⁺ | Alpha-cleavage adjacent to the oxygen |
Causality Behind Fragmentation:
-
Alpha-Cleavage: The most common fragmentation pathway for amines and alcohols is cleavage of the C-C bond adjacent to the heteroatom. This results in the formation of stable, resonance-stabilized carbocations or iminium ions. The base peak in the EI spectrum of a primary amine is often the iminium ion [CH₂=NH₂]⁺ at m/z 30, though in this substituted case, a fragment of m/z 44 is plausible.
-
Loss of Small Molecules: The loss of stable neutral molecules like water (H₂O) from the molecular ion is also a common fragmentation pathway for alcohols.
Caption: Predicted major fragmentation pathways for 3-Amino-2-methylpropan-1-ol in EI-MS.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of 3-Amino-2-methylpropan-1-ol hydrochloride in a suitable solvent system, such as a mixture of methanol and water, with a small amount of formic acid to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-200 amu).
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion to confirm the molecular weight of the free base.
-
If fragmentation is induced (e.g., by increasing the cone voltage), analyze the resulting fragment ions.
-
Conclusion
This guide provides a detailed, predictive analysis of the NMR, IR, and mass spectral data for 3-Amino-2-methylpropan-1-ol hydrochloride. By applying fundamental spectroscopic principles and drawing logical comparisons with related structures, a comprehensive and reliable spectral profile has been constructed. The included experimental protocols offer a validated starting point for researchers to acquire and interpret their own data, ensuring scientific rigor and facilitating the confident identification and characterization of this important chemical entity in a drug development setting.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-2-methyl-1-propanol. Retrieved from [Link]
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NIST. (n.d.). 3-Aminopropanol, TBDMS derivative. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Sanphui, P., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(1), 249-258. Retrieved from [Link]
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National Institutes of Health. (n.d.). Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. Retrieved from [Link]
-
Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. 3(2), 210-4. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 3-Amino-2-methylpropan-1-ol Hydrochloride from 2-methyl-3-nitropropan-1-ol
Abstract
This technical guide provides a comprehensive and in-depth examination of the synthesis of 3-Amino-2-methylpropan-1-ol hydrochloride, a valuable amino alcohol intermediate. The described methodology focuses on the robust and widely applicable catalytic hydrogenation of the nitro-precursor, 2-methyl-3-nitropropan-1-ol. This document is intended for researchers, chemists, and drug development professionals, offering not only a detailed, step-by-step protocol but also the underlying chemical principles, safety considerations, and analytical validation techniques. The causality behind experimental choices is emphasized to empower the user with a deep, practical understanding of the process.
Introduction and Significance
3-Amino-2-methylpropan-1-ol is a chiral building block of significant interest in medicinal and organic chemistry.[1] Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including ligands, chiral auxiliaries, and heterocyclic compounds with potential therapeutic applications.[2][3]
The conversion of the nitro-analogue, 2-methyl-3-nitropropan-1-ol, to the desired amino alcohol represents a critical synthetic transformation.[3] The reduction of a nitro group to an amine is a fundamental reaction in organic synthesis.[4][5] While various methods exist, including the use of dissolving metals in acid, catalytic hydrogenation is often the preferred route in laboratory and industrial settings due to its high efficiency, clean conversion, and favorable environmental profile, typically yielding water as the only stoichiometric byproduct.[5][6]
This guide focuses on the catalytic hydrogenation pathway using palladium on carbon (Pd/C), a highly effective and commonly used catalyst for this transformation.[3][7] We will detail the conversion to the free amine and its subsequent transformation into the stable, crystalline hydrochloride salt, which facilitates purification, handling, and storage.
Reaction Mechanism: The Journey from Nitro to Amine
The catalytic hydrogenation of a nitro compound to a primary amine is a multi-step process that occurs on the surface of the heterogeneous catalyst (e.g., Pd/C). The reaction requires six equivalents of reducing agent, in this case, molecular hydrogen (H₂), which is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms.[8]
The transformation proceeds through several intermediates:
-
Nitro to Nitroso: The nitro group (R-NO₂) is first reduced to a nitroso group (R-N=O).
-
Nitroso to Hydroxylamine: The nitroso intermediate is further reduced to a hydroxylamine (R-NH-OH).
-
Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the target primary amine (R-NH₂).
Each of these steps involves the addition of hydrogen across the nitrogen-oxygen bonds, with water being eliminated in the process. The catalyst provides a high-surface-area environment where the organic substrate and dissociated hydrogen can interact effectively, lowering the activation energy for the reduction.
Overall Synthetic Workflow
The conversion of the nitro-alcohol starting material to the final hydrochloride salt product follows a logical sequence of chemical transformation and purification steps. The workflow is designed to ensure safety, maximize yield, and achieve high purity.
Caption: High-level workflow for the synthesis of 3-Amino-2-methylpropan-1-ol HCl.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a certified, functioning chemical fume hood with appropriate safety measures in place.[9][10][11]
Materials and Reagents
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity | Moles | Notes |
| 2-methyl-3-nitropropan-1-ol | 50489-69-5 | 119.12 | 10.0 g | 0.084 | Starting Material |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | ~500 mg | - | Catalyst, 5 wt% relative to substrate |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | 100 mL | - | Reaction Solvent |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | > 5.8 L | > 0.252 | Reducing Agent (3 eq.) |
| Celite® (Diatomaceous Earth) | 61790-53-2 | - | As needed | - | Filter Aid |
| Hydrochloric Acid (in 2-Propanol, 5-6 M) | 7647-01-0 | 36.46 | As needed | - | For salt formation |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | Recrystallization Solvent | |
| 2-Propanol (IPA) | 67-63-0 | 60.10 | As needed | Recrystallization Solvent |
Step-by-Step Methodology
Part A: Catalytic Hydrogenation
-
Reactor Preparation: Ensure a high-pressure hydrogenation vessel (e.g., a Parr reactor) is clean, dry, and has been inspected for any defects.[11] Place a magnetic stir bar inside.
-
Charging the Reactor: In the fume hood, add 10.0 g (0.084 mol) of 2-methyl-3-nitropropan-1-ol to the vessel. Add 100 mL of anhydrous methanol to dissolve the starting material.
-
Catalyst Handling (Critical Safety Step): Carefully add ~500 mg of 10% Pd/C catalyst to the solution. Causality Note: The catalyst is added to the solution rather than adding the solvent to the dry catalyst. This minimizes the risk of the dry, pyrophoric catalyst igniting the flammable methanol vapors.[11] Always handle the catalyst while wet if possible.[7]
-
Sealing and Purging: Securely seal the reactor according to the manufacturer's instructions. Connect the vessel to a nitrogen/vacuum manifold. To remove oxygen, which can form explosive mixtures with hydrogen, purge the system by pressurizing with nitrogen (to ~2 bar) and then venting three times.[7][9][11]
-
Hydrogenation: After the final nitrogen vent, evacuate the vessel briefly before introducing hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 4 bar / ~60 psi). Begin vigorous stirring.
-
Reaction Monitoring: The reaction is exothermic. Monitor the reactor's temperature and pressure.[7] A drop in pressure indicates hydrogen consumption. The reaction can be monitored for completion by taking aliquots (after safely venting and purging with nitrogen) and analyzing via Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
Part B: Work-up and Catalyst Removal
-
Reaction Shutdown: Once the reaction is complete (hydrogen uptake ceases), stop the stirring. Close the hydrogen supply.
-
Post-Reaction Purging: Carefully vent the excess hydrogen pressure in the fume hood. Purge the reactor three times with nitrogen to remove all residual hydrogen gas.[9]
-
Catalyst Filtration (Critical Safety Step): Prepare a Büchner funnel with a pad of Celite® (~1-2 cm thick) over a filter paper. Wet the Celite pad with a small amount of methanol. Under a gentle stream of nitrogen, carefully filter the reaction mixture through the Celite pad. Wash the reactor and the filter cake with additional methanol (2 x 20 mL). Causality Note: The Celite prevents fine catalyst particles from passing through and provides a safer medium for handling the used catalyst. The used catalyst is highly pyrophoric and must never be allowed to dry in the air.[10][11] Immediately after filtration, quench the filter cake by submerging it in a beaker of water.[10]
-
Isolation of Free Amine: Transfer the combined filtrate to a round-bottom flask and remove the methanol using a rotary evaporator. This will yield the crude 3-Amino-2-methylpropan-1-ol as an oil or low-melting solid.
Part C: Hydrochloride Salt Formation and Purification
-
Salt Formation: Dissolve the crude free amine in a minimal amount of a suitable solvent like 2-propanol or ethyl acetate (~50 mL). While stirring, slowly add a solution of hydrochloric acid in 2-propanol (5-6 M) dropwise until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt should form.
-
Crystallization: The formation of a salt dramatically changes the compound's solubility, often allowing for purification via crystallization.[12] Gently heat the mixture to dissolve any oiling and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation of Final Product: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethyl acetate or another suitable non-polar solvent to remove soluble impurities.
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Product Characterization
To confirm the identity and purity of the final product, 3-Amino-2-methylpropan-1-ol hydrochloride, the following analytical techniques are recommended.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | Expect signals corresponding to the methyl group (doublet), the methine proton (multiplet), the two diastereotopic methylene protons adjacent to the alcohol, and the two methylene protons adjacent to the ammonium group. The OH and NH₃⁺ protons may be broad or exchange with D₂O. |
| ¹³C NMR | Four distinct carbon signals corresponding to the methyl, methine, alcohol-adjacent methylene, and amine-adjacent methylene carbons. |
| FT-IR | Disappearance of the characteristic nitro group stretches (~1550 and 1350 cm⁻¹). Appearance of a broad N-H stretch from the ammonium salt (~3000-2800 cm⁻¹) and an O-H stretch (~3300 cm⁻¹). |
| Mass Spec (ESI+) | Detection of the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₄H₁₂NO⁺. |
Safety and Hazard Management
The synthesis described involves significant hazards that must be managed through proper engineering controls, personal protective equipment (PPE), and adherence to established safety protocols.
-
Hydrogen Gas: Extremely flammable and can form explosive mixtures with air.[13] All operations must be performed in a well-ventilated fume hood, away from ignition sources. The system must be leak-tested with an inert gas before introducing hydrogen.[9]
-
Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite flammable solvents.[11] Used catalyst, which is saturated with hydrogen, is particularly dangerous and must be handled carefully, kept wet, and never allowed to dry in the air.[7][10]
-
High-Pressure Equipment: The hydrogenation reactor must be rated for the intended pressure and operated according to the manufacturer's guidelines. Never exceed the rated pressure or temperature.[9]
-
Chemical Hazards: Methanol is flammable and toxic. Hydrochloric acid is corrosive. Standard PPE, including safety glasses, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.
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A Technical Guide to the Research Applications of 3-Amino-2-methylpropan-1-ol Hydrochloride
Executive Summary
3-Amino-2-methylpropan-1-ol hydrochloride is a versatile chiral building block whose utility in advanced chemical synthesis is rooted in its distinct structural features. As a vicinal amino alcohol, its bifunctionality is key to its role in constructing complex molecular architectures. The presence of a methyl group on the C2 carbon introduces a chiral center, making it a valuable precursor for stereoselective synthesis. This guide provides an in-depth analysis of the compound's physicochemical properties, explores its primary applications in asymmetric synthesis and medicinal chemistry, and offers a detailed, exemplary protocol for its use in the synthesis of chiral ligands. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's potential in their work.
Introduction: A Versatile Chiral Synthon
In the landscape of organic synthesis, the demand for enantiomerically pure compounds is driven by the stringent requirements of the pharmaceutical and fine chemical industries. Chiral amino alcohols are a cornerstone in this field, serving as indispensable precursors and ligands for creating stereochemically defined molecules.[1][2] 3-Amino-2-methylpropan-1-ol hydrochloride emerges as a particularly useful C4 chiral building block due to its simple yet functional structure.[3]
The molecule's value lies in the spatial arrangement of its primary amine and primary alcohol functional groups around a chiral center. This arrangement allows for differential protection and reaction schemes, enabling chemists to build molecular complexity in a controlled, stepwise manner. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, making it a practical choice for laboratory and pilot-scale synthesis.[3]
Core Physicochemical Properties & Rationale for Use
Understanding the fundamental properties of 3-Amino-2-methylpropan-1-ol is crucial for its effective application. The hydrochloride salt form is typically a crystalline solid, soluble in water and polar organic solvents, which facilitates its use in a variety of reaction conditions.
| Property | Value | Source |
| Molecular Formula | C4H11NO · HCl | PubChem |
| Molecular Weight | 125.60 g/mol | Calculated |
| IUPAC Name | 3-amino-2-methylpropan-1-ol hydrochloride | PubChem[4] |
| Structure | Primary amine, primary alcohol, C2 methyl group | N/A |
| Chirality | Exists as (R) and (S) enantiomers | ACS Publications[3] |
Rationale for Application:
-
Bifunctionality: The presence of both an amine (-NH2) and a hydroxyl (-OH) group allows it to be a versatile scaffold. The amine can undergo nucleophilic substitution or acylation, while the hydroxyl group can be esterified, etherified, or oxidized.[5]
-
Stereochemical Control: The chiral center at C2 is the most significant feature. When used in its enantiomerically pure form ((R) or (S)), it can direct the stereochemical outcome of subsequent reactions, a critical aspect of asymmetric synthesis.[3][6]
-
Steric Hindrance: The methyl group provides steric bulk that can influence the regioselectivity and stereoselectivity of reactions at the adjacent functional groups. This is often exploited in the design of chiral ligands for asymmetric catalysis.[7]
Key Application Areas in Research
The unique structural attributes of 3-Amino-2-methylpropan-1-ol hydrochloride make it a valuable intermediate in several areas of chemical research.
As a Chiral Building Block in Asymmetric Synthesis
The primary application of this compound is as a chiral building block, or synthon, for the synthesis of more complex, enantiomerically pure molecules.[3][8] Both the (R) and (S) enantiomers are synthetically accessible, providing routes to either enantiomer of a target molecule.[3]
A key strategy involves using the amino alcohol to create chiral auxiliaries or ligands that can catalyze reactions asymmetrically. For example, it can be used to synthesize chiral bis(oxazoline) ligands, which are highly effective in a range of metal-catalyzed asymmetric transformations.[9]
Synthesis of Chiral Ligands for Catalysis
Chiral 1,2-amino alcohols are privileged structures for the development of ligands used in asymmetric catalysis.[2] They can be readily converted into other ligand classes, such as β-aminophosphine derivatives.[10] These ligands coordinate with metal centers (e.g., Palladium, Copper, Rhodium) to create a chiral environment that forces a reaction to proceed with high enantioselectivity.[1][10] The synthesis of oxazaborolidine catalysts for the asymmetric reduction of ketones is a classic application of this class of compounds.[6]
Intermediate in Medicinal Chemistry and Drug Development
The structural motif of 3-Amino-2-methylpropan-1-ol is found within various biologically active compounds. Its role as a chiral intermediate is crucial in the synthesis of pharmaceutical ingredients where a specific stereoisomer is responsible for the desired therapeutic effect.[5] For instance, derivatives have been used in the development of vanilloid receptor antagonists and substituted morpholinopyrimidines.[5][9] The ability to construct molecules with precise three-dimensional structures is paramount in designing drugs that fit specifically into biological targets like enzymes or receptors.
Exemplary Workflow: Synthesis of a Chiral Oxazoline Ligand
This section provides a detailed, step-by-step methodology for a common application: the synthesis of a chiral oxazoline, a key component of many powerful asymmetric ligands. This protocol is based on established chemical transformations.
Workflow Overview
The workflow involves two main stages: first, the acylation of the amine with a nitrile-containing acyl chloride, followed by the cyclization of the resulting amide to form the oxazoline ring. This process leverages the bifunctional nature of the starting amino alcohol.
Caption: Workflow for the two-stage synthesis of a chiral oxazoline.
Detailed Experimental Protocol
Materials:
-
(S)-3-Amino-2-methylpropan-1-ol hydrochloride
-
Triethylamine (Et3N)
-
2-Cyanobenzoyl chloride
-
Thionyl chloride (SOCl2)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard glassware for inert atmosphere reactions
Part 1: Synthesis of the Amide Intermediate
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-3-Amino-2-methylpropan-1-ol hydrochloride (1.0 eq) and anhydrous CH2Cl2.
-
Cool the resulting suspension to 0°C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes.
-
In a separate flask, dissolve 2-cyanobenzoyl chloride (1.05 eq) in anhydrous CH2Cl2.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated NaHCO3 solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude amide intermediate.
Part 2: Cyclization to the Chiral Oxazoline
-
Dissolve the crude amide intermediate from the previous step in anhydrous CH2Cl2 under an argon atmosphere.
-
Cool the solution to 0°C.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Caution: Exothermic reaction, gas evolution.
-
After the addition is complete, attach a condenser and gently reflux the mixture for 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0°C and carefully quench by the slow addition of saturated NaHCO3 solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product using silica gel column chromatography to obtain the pure chiral oxazoline.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Future Directions & Emerging Applications
The utility of 3-Amino-2-methylpropan-1-ol hydrochloride continues to expand. Current research is exploring its incorporation into more complex ligand frameworks for novel catalytic transformations, such as C-C and C-N cross-coupling reactions.[11] Furthermore, its derivatives are being investigated as organocatalysts, removing the need for metal catalysts and aligning with the principles of green chemistry.[10] As synthetic methodologies become more advanced, the demand for simple, effective, and readily available chiral building blocks like 3-Amino-2-methylpropan-1-ol hydrochloride is set to increase, solidifying its role in the synthesis of the next generation of pharmaceuticals and advanced materials.
Conclusion
3-Amino-2-methylpropan-1-ol hydrochloride is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its value is derived from its bifunctional nature, inherent chirality, and the steric influence of its methyl group. These features make it an ideal starting material for the asymmetric synthesis of complex molecules, particularly chiral ligands for catalysis and advanced intermediates for drug discovery. The protocols and applications outlined in this guide demonstrate its proven utility and provide a foundation for researchers to innovate and develop new synthetic strategies.
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- Development of a Practical and Scalable Synthesis of (R)- and (S)-3-Amino-2-[(benzyloxy)methyl]propan-1-ol Monohydrochloride: A Useful C-4 Chiral Building Block.
- Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development. Benchchem.
- 2-Amino-2-methyl-1-propanol- Reaction / Applic
- 2-AMINO-2-METHYL-1-PROPANOL.
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- 3-Amino-2-methyl-1-propanol | C4H11NO | CID 10197625. PubChem.
- A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. Benchchem.
- New Chiral Building Blocks. Sigma-Aldrich.
- Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as C
- Amino Alcohols [Chiral Non-Heterocyclic Building Blocks]. TCI Chemicals.
- Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric C
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 4,4-Dimethyl-2-oxazolines
Abstract
This document provides a comprehensive guide to the synthesis of 2-substituted-4,4-dimethyl-2-oxazolines, valuable intermediates in organic synthesis and drug discovery. The protocol starts from the commercially available and cost-effective 3-Amino-2-methylpropan-1-ol hydrochloride. We detail a reliable two-step, one-pot procedure involving amide formation followed by a thionyl chloride-mediated cyclodehydration. This application note explains the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and outlines methods for product characterization and troubleshooting, ensuring scientific rigor and reproducibility.
Introduction and Significance
Oxazolines are five-membered heterocyclic compounds that serve as pivotal structural motifs in a wide array of applications.[1][2] They are recognized as effective protecting groups for carboxylic acids, versatile intermediates for further chemical transformations, and, most notably, as chiral ligands in asymmetric catalysis.[3][4][5][6] The ability of chiral oxazoline-containing ligands, such as the widely known BOX and PyBOX ligands, to coordinate with metal centers allows for high stereocontrol in numerous catalytic reactions, a critical aspect of modern pharmaceutical development.[5]
The specific precursor, 3-Amino-2-methylpropan-1-ol, provides access to oxazolines bearing a gem-dimethyl group at the 4-position. This structural feature imparts steric hindrance and conformational rigidity, which can be advantageous in ligand design and for influencing the biological activity of molecules incorporating this moiety.
This guide focuses on a classic and highly effective method for oxazoline synthesis: the cyclodehydration of a β-hydroxy amide.[2][7] The process begins with the formation of an N-(1-hydroxy-2-methylpropan-2-yl)amide from the parent amino alcohol and a carboxylic acid derivative. Subsequent intramolecular cyclization, promoted by a dehydrating agent, yields the target 2-oxazoline.
Reaction Mechanism and Principle
The synthesis proceeds through two key transformations: Amide Formation and Cyclodehydration .
-
Amide Formation: The free amine of 3-Amino-2-methylpropan-1-ol acts as a nucleophile, attacking an activated carboxylic acid derivative (e.g., an acyl chloride) to form a stable β-hydroxy amide intermediate. Since the starting material is a hydrochloride salt, an initial neutralization step with a suitable base is required to liberate the free amine.
-
Thionyl Chloride-Mediated Cyclodehydration: This is the critical ring-closing step. Thionyl chloride (SOCl₂) is a powerful and efficient reagent for this transformation.[2][8] Its role is twofold:
-
It activates the hydroxyl group of the amide intermediate by converting it into a chlorosulfite ester, which is an excellent leaving group.
-
This activation facilitates an intramolecular nucleophilic attack by the amide oxygen onto the carbon bearing the leaving group, displacing the chlorosulfite and forming the oxazoline ring. This intramolecular cyclization is governed by Baldwin's rules for ring closure.
-
The overall reaction scheme is depicted below:
Caption: High-level overview of the two-step synthesis of 4,4-dimethyl-2-oxazolines.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-phenyl-4,4-dimethyl-4,5-dihydrooxazole from benzoyl chloride and 3-Amino-2-methylpropan-1-ol hydrochloride as a representative example.
Materials and Reagents
| Reagent | CAS Number | Supplier | Grade | Notes |
| 3-Amino-2-methylpropan-1-ol hydrochloride | 195009-32-0 | Major suppliers | ≥98% | Hygroscopic, store in a desiccator. |
| Benzoyl Chloride | 98-88-4 | Major suppliers | ≥99% | Lachrymatory, handle in a fume hood. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Major suppliers | ≥99% | Reacts violently with water.[9] Handle in a fume hood. |
| Pyridine | 110-86-1 | Major suppliers | Anhydrous, ≥99.8% | Use dry. Stench. |
| Dichloromethane (DCM) | 75-09-2 | Major suppliers | Anhydrous, ≥99.8% | Use dry. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 (solid) | In-house prep. | ACS Grade solid | Used for aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Major suppliers | Anhydrous | Drying agent. |
| Diethyl Ether | 60-29-7 | Major suppliers | ACS Grade | For extraction. |
| Hexanes | 110-54-3 | Major suppliers | ACS Grade | For chromatography. |
| Ethyl Acetate | 141-78-6 | Major suppliers | ACS Grade | For chromatography. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Step-by-Step Procedure
Safety First: This procedure involves corrosive and hazardous chemicals.[10][11] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All steps must be performed in a well-ventilated fume hood.
Caption: Step-by-step workflow for the synthesis, purification, and analysis of the oxazoline.
-
Preparation (Amide Formation):
-
To a 250 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-Amino-2-methylpropan-1-ol hydrochloride (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the amino alcohol).
-
Add anhydrous pyridine (2.2 eq) to the suspension. The pyridine acts as both a solvent and a base to neutralize the hydrochloride salt and the HCl generated during acylation.
-
Cool the flask to 0 °C in an ice bath.
-
-
Acylation:
-
While stirring at 0 °C, add benzoyl chloride (1.05 eq) dropwise via a syringe or dropping funnel over 15 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours until TLC analysis indicates the consumption of the amino alcohol.
-
-
Cyclodehydration:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
CAUTION: Thionyl chloride reacts exothermically with pyridine. Add thionyl chloride (1.2 eq) dropwise very slowly, ensuring the internal temperature does not rise significantly.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C for DCM).
-
-
Reaction Monitoring:
-
Maintain the reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the intermediate β-hydroxy amide spot and the appearance of the more nonpolar oxazoline product.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will quench the excess thionyl chloride and neutralize acidic byproducts. Note: This quenching is exothermic and will release gas (CO₂ and SO₂). Perform this step slowly in the fume hood.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) to elute the product.
-
Combine the pure fractions and remove the solvent via rotary evaporation to yield the 2-phenyl-4,4-dimethyl-2-oxazoline as a clear oil or low-melting solid.
-
Characterization and Expected Results
The identity and purity of the synthesized oxazoline must be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | - Aromatic protons (phenyl group) in the δ 7.4-8.0 ppm range.- A singlet for the CH₂ group of the oxazoline ring (O-CH₂) around δ 4.1 ppm.- A singlet for the two equivalent methyl groups (C(CH₃)₂) around δ 1.3 ppm. |
| ¹³C NMR (CDCl₃) | - A quaternary carbon for the C=N imine group around δ 164 ppm.- Aromatic carbons in the δ 128-132 ppm range.- A CH₂ carbon (O-CH₂) around δ 79 ppm.- A quaternary carbon (C(CH₃)₂) around δ 67 ppm.- Two equivalent methyl carbons (C(CH₃)₂) around δ 28 ppm. |
| FT-IR (neat) | - Disappearance of broad O-H and N-H stretching bands from the starting material (>3000 cm⁻¹).- Appearance of a strong C=N imine stretch around 1645-1660 cm⁻¹.- Appearance of a C-O stretch around 1250 cm⁻¹. |
| Mass Spec. (ESI+) | - A prominent peak corresponding to the [M+H]⁺ ion. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of amide intermediate | - Incomplete neutralization of the hydrochloride salt.- Wet reagents or solvents hydrolyzing the acyl chloride. | - Ensure at least 2 equivalents of pyridine are used.- Use freshly opened or distilled anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Incomplete cyclization | - Insufficient thionyl chloride.- Insufficient reaction time or temperature. | - Increase the amount of SOCl₂ to 1.5 equivalents.- Extend the reflux time and monitor carefully by TLC. |
| Product hydrolysis during work-up | - The oxazoline ring can be susceptible to hydrolysis under strongly acidic or basic conditions. | - Perform the NaHCO₃ quench carefully and do not let the mixture stand for excessively long periods before extraction.- Ensure the quench is sufficient to neutralize all acid; check pH if necessary. |
| Difficult purification | - Presence of unreacted starting materials or byproducts. | - A careful aqueous work-up is crucial to remove most polar impurities.- Optimize the solvent system for column chromatography. A shallow gradient often provides better separation. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 4,4-dimethyl-2-oxazolines from 3-Amino-2-methylpropan-1-ol hydrochloride. The use of thionyl chloride for cyclodehydration is a classic, cost-effective, and high-yielding approach.[2][8] The resulting oxazolines are versatile building blocks, particularly valuable for the development of chiral ligands for asymmetric synthesis, a field of immense importance in academic research and the pharmaceutical industry.[3][4][6]
References
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Hargaden, G., & Guiry, P. J. (2009). Recent applications of oxazoline-containing ligands in asymmetric catalysis. Chemical Reviews, 109(5), 2505–2550. [Link]
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Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron, 50(8), 2297-2360. [Link]
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McManus, H. A., & Guiry, P. J. (2004). Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 104(9), 4151–4202. [Link]
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Zhou, G., & Gu, Q. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(8), 2081-2104. [Link]
-
Yang, T., Huang, C., Jia, J., Wu, F., & Ni, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]
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Wikipedia contributors. (2023). Oxazoline. Wikipedia, The Free Encyclopedia. [Link]
-
Philipps, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). DAST and Deoxo-Fluor Reagents for the Synthesis of 2-Oxazolines and Oxazoles. Organic Letters, 2(8), 1165–1168. [Link]
-
Organic Syntheses. (2014). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Organic Syntheses, 91, 185. [Link]
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Application Note: 3-Amino-2-methylpropan-1-ol Hydrochloride as a Versatile Building Block in Medicinal Chemistry
Abstract
3-Amino-2-methylpropan-1-ol hydrochloride is a bifunctional organic compound featuring a primary amine and a primary alcohol separated by a three-carbon backbone with a stereogenic center at the C2 position. This unique arrangement of functional groups makes it a highly valuable and versatile building block for introducing specific, drug-like properties into molecular scaffolds. This guide provides an in-depth exploration of its strategic value in drug discovery, focusing on its role in constructing key pharmacophores, particularly in the context of enzyme inhibitors. Detailed, field-tested protocols for its incorporation into lead compounds via amide bond formation and reductive amination are provided, along with a discussion of the underlying chemical principles that guide experimental design.
Introduction: Strategic Value in Drug Design
The molecular architecture of 3-Amino-2-methylpropan-1-ol offers medicinal chemists several strategic advantages. As a 1,3-amino alcohol, it serves as a precursor to scaffolds that can engage in critical hydrogen bonding interactions with biological targets such as enzymes and receptors.[1] The presence of a primary amine and a primary alcohol provides two distinct points for chemical modification, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).
Derivatives of related amino alcohols have shown potential as hypolipidemic agents, underscoring the biological relevance of this structural class.[2][3] The chirality introduced by the methyl group at the C2 position is particularly significant, as the biological activity of many pharmaceuticals is highly dependent on their specific three-dimensional arrangement.[4][5] The ability to incorporate a defined stereocenter is paramount for optimizing target engagement and minimizing off-target effects.
Key Molecular Features:
-
Primary Amine: A nucleophilic center and hydrogen bond donor, ideal for forming amides, sulfonamides, and secondary/tertiary amines.
-
Primary Alcohol: A hydrogen bond donor/acceptor that can be functionalized to form ethers, esters, or oxidized to an aldehyde/carboxylic acid.
-
1,3-Relationship: The spatial separation between the amine and alcohol is crucial for forming macrocycles or engaging with binding pockets that span a moderate distance.
-
Methyl Group: Provides a simple chiral handle, influencing the local conformation and potentially improving metabolic stability or target affinity through steric interactions.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is essential for designing robust synthetic procedures and ensuring reproducibility.
| Property | Value | Reference |
| CAS Number | 66164-10-1 | [6] |
| Molecular Formula | C₄H₁₁NO·HCl | [6] |
| Molecular Weight | 125.60 g/mol | [6] |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water and alcohols like methanol/ethanol | [7] |
(Note: Properties are for the hydrochloride salt. The free base, CAS 15518-10-2, has a molecular weight of 89.14 g/mol [8].)
Application Focus: BACE1 Inhibitors for Alzheimer's Disease
A prominent application of chiral amino alcohols is in the synthesis of inhibitors for β-secretase (BACE1), an aspartic protease that is a key target in Alzheimer's disease research.[9][10][11] The development of the clinical candidate Verubecestat (MK-8931) by Merck provides an excellent case study. Although 3-Amino-2-methylpropan-1-ol itself was not the exact starting material, the core structure of Verubecestat contains a closely related 3-amino alcohol-derived moiety that is critical for its inhibitory activity. The synthesis of Verubecestat involved complex, multi-step sequences including diastereoselective Mannich-type additions and copper-catalyzed C-N couplings to construct the final molecule.[12][13][14][15][16] This highlights how simple building blocks are incorporated into highly complex and potent drug candidates.
Core Synthetic Protocols & Methodologies
The hydrochloride salt of 3-Amino-2-methylpropan-1-ol is typically converted to the free base in situ or via a separate workup step before reaction. This is usually achieved by treatment with an appropriate base (e.g., triethylamine, diisopropylethylamine, or aqueous NaOH). The following protocols assume the use of the free-base form.
Protocol 4.1: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is one of the most common reactions in medicinal chemistry.[17] This protocol details a standard procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to form a stable active ester and minimize side reactions.[18][19]
Scientist's Note (Rationale): The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[18] This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to an unreactive N-acylurea. The addition of HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable and reacts cleanly with the amine to form the desired amide, suppressing racemization and side product formation.[19]
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Activation: Add HOBt (1.2 eq) to the solution, followed by EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear.
-
Amine Addition: In a separate flask, prepare a solution of 3-Amino-2-methylpropan-1-ol free base (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq) in the same solvent. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure amide product.
Caption: Amide coupling workflow using EDC/HOBt activation.
Protocol 4.2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent.[20][21] This two-step, one-pot process first involves the formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[20]
Scientist's Note (Rationale): The key to a successful reductive amination is the choice of reducing agent. The agent must be mild enough that it does not readily reduce the starting carbonyl compound but potent enough to reduce the iminium ion intermediate as it forms. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation.[21] It is less reactive than sodium borohydride (NaBH₄) and is particularly effective at reducing protonated imines under mildly acidic conditions, which also help to catalyze imine formation.
Detailed Step-by-Step Protocol:
-
Dissolution: Dissolve the aldehyde or ketone (1.0 eq) and 3-Amino-2-methylpropan-1-ol free base (1.2 eq) in a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF) (approx. 0.1-0.2 M).
-
Imine Formation (Optional Catalyst): Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate the formation of the iminium ion intermediate.[22] Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture in portions. Caution: Gas evolution (hydrogen) may occur.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography (silica gel or a basic alumina plug may be useful for polar amines) to afford the desired secondary amine.
Caption: Reductive amination workflow using NaBH(OAc)₃.
Conclusion
3-Amino-2-methylpropan-1-ol hydrochloride is a powerful and versatile building block in the drug discovery toolkit. Its bifunctional nature, combined with an inherent stereocenter, provides chemists with a reliable scaffold for introducing key pharmacophoric elements. The protocols outlined herein for amide coupling and reductive amination represent robust and widely applicable methods for its incorporation into diverse molecular architectures. By understanding the chemical principles behind these transformations, researchers can effectively leverage this building block to accelerate the synthesis of novel chemical entities with therapeutic potential.
References
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Thaisrivongs, D. A., Naber, J. R., McMullen, J. P., et al. (2016). Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease. Organic Letters, 18(22), 5780–5783. [Link][12][16]
-
St-Jean, F., et al. (2018). A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). Organic Letters, 20(5), 1232–1236. [Link][13]
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ResearchGate. (2016). Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease. [Link][15]
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ACS Publications. (2016). Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease. Organic Letters. [Link][16]
-
DiVA portal. (n.d.). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. [Link][23]
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PubMed. (1993). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. Journal of Medicinal Chemistry, 36(23), 3505-13. [Link][3]
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PubMed. (2021). Synthesis of the Potent, Selective, and Efficacious β-Secretase (BACE1) Inhibitor NB-360. Journal of Medicinal Chemistry, 64(8), 4677-4696. [Link][24]
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Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link][25]
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BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link][20]
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RSC Publishing. (n.d.). Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. [Link][11]
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The Synthesis of Novel Hypolipidemic Agents: Application of the Mannich Reaction to Produce Potent 3-Amino-2-methyl-1-phenylpropanone Derivatives
Introduction: A New Avenue in Hypolipidemic Drug Discovery
The global burden of cardiovascular diseases, often linked to dyslipidemia, necessitates the continuous search for novel and effective hypolipidemic agents. While fibrates and statins are mainstays of therapy, the exploration of new chemical scaffolds holds promise for improved efficacy and safety profiles. This application note delves into the synthesis and application of a series of 3-amino-2-methyl-1-phenylpropanones, a class of compounds that has demonstrated potent hypolipidemic activity in preclinical studies.[1] The synthesis of these promising molecules is achieved through the versatile Mannich reaction, a cornerstone of medicinal chemistry for the introduction of aminoalkyl groups.[2][3]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of these novel hypolipidemic agents. It details the underlying chemical principles, provides step-by-step experimental protocols, and summarizes the significant lipid-lowering effects observed in rodent models.[1]
Scientific Foundation: The Mannich Reaction in the Synthesis of β-Amino Ketones
The core of the synthetic strategy is the Mannich reaction, a three-component condensation involving a compound with an active hydrogen (in this case, a substituted acetophenone), formaldehyde, and a secondary amine.[4][5][6] The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde. The ketone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the characteristic β-amino ketone, also known as a Mannich base.[6][7]
The selection of the secondary amine is a critical determinant of the pharmacological activity of the final compound. In the context of the potent hypolipidemic 3-amino-2-methyl-1-phenylpropanones, cyclic amines such as perhydroazepine and substituted piperazines have been shown to yield highly active derivatives.[1]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a representative 3-amino-2-methyl-1-phenylpropanone derivative, 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone hydrochloride, which has shown significant hypolipidemic activity.[1]
Protocol 1: Synthesis of 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone Hydrochloride
Materials:
-
Propiophenone (or substituted propiophenone)
-
Paraformaldehyde
-
Perhydroazepine hydrochloride (Hexamethyleneimine hydrochloride)
-
Concentrated Hydrochloric Acid
-
Ethanol (95%)
-
Acetone
-
Round-bottom flask with reflux condenser
-
Heating mantle or steam bath
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propiophenone (0.5 mole), perhydroazepine hydrochloride (0.65 mole), and paraformaldehyde (0.65 mole).
-
Solvent and Catalyst Addition: Add 100 mL of 95% ethanol followed by the dropwise addition of 1 mL of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle or steam bath. Continue refluxing with constant stirring for approximately 2-3 hours. The initially heterogeneous mixture should become a clear, homogeneous solution as the reactants dissolve and the reaction proceeds.
-
Precipitation of the Product: After the reflux period, remove the flask from the heat source and allow it to cool slightly. Transfer the warm, clear solution to a 1 L Erlenmeyer flask.
-
Crystallization: Place the Erlenmeyer flask in an ice bath to cool. Once chilled, slowly add 400 mL of cold acetone to the solution while gently swirling. The product, 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone hydrochloride, will precipitate as a crystalline solid.
-
Complete Crystallization: Allow the flask to remain in the ice bath for at least one hour to ensure complete crystallization of the product.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of 25 mL of cold acetone to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a drying oven at 60-70°C to a constant weight.
Visualization of the Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of 3-amino-2-methyl-1-phenylpropanone derivatives via the Mannich reaction.
Caption: Synthetic workflow for 3-amino-2-methyl-1-phenylpropanones.
Pharmacological Activity and Data Presentation
A series of synthesized 3-amino-2-methyl-1-phenylpropanone derivatives have demonstrated significant hypolipidemic effects in normolipidemic CF1 mice after 16 days of intraperitoneal administration at a dose of 8 mg/kg/day.[1] The results for the most potent analogs are summarized in the table below.
| Compound | R (Amine) | Ar (Aryl) | % Decrease in Serum Cholesterol | % Decrease in Serum Triglycerides |
| 4 | Perhydroazepin-1-yl | Phenyl | 63% | 33% |
| 5 | 4-Methylpiperazin-1-yl | Phenyl | 58% | 37% |
| 17 | 4-(Pyrrolidinocarbonylmethyl)piperazin-1-yl | 4-Fluorophenyl | 42% | 54% |
Data sourced from: Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents.[1]
These compounds were found to be more potent than the standard drugs lovastatin and clofibrate at their therapeutic doses in these studies.[1] Furthermore, in Sprague-Dawley rats, these agents significantly decreased both serum cholesterol and triglyceride levels after oral administration.[1] The mechanism of action is believed to involve the inhibition of several key enzymes in lipid metabolism, including hepatic acetyl CoA synthetase and HMG-CoA reductase.[1]
Mechanism of Hypolipidemic Action
The hypolipidemic effects of these 3-amino-2-methyl-1-phenylpropanones are attributed to their ability to modulate lipid metabolism. Studies have shown that these compounds can lower chylomicron, VLDL, and LDL cholesterol and triglyceride levels while elevating HDL cholesterol levels.[1] The enzymatic activity studies in mice indicated a reduction in the activities of hepatic acetyl CoA synthetase, HMG-CoA reductase, phosphatidylate phosphohydrolase, and hepatic lipoprotein lipase.[1] This multi-targeted approach to lipid-lowering presents a promising avenue for the development of new therapies for dyslipidemia.
The following diagram illustrates the proposed mechanism of action, highlighting the key enzymes inhibited by these novel compounds.
Caption: Proposed mechanism of hypolipidemic action.
Conclusion and Future Directions
The 3-amino-2-methyl-1-phenylpropanones represent a promising class of novel hypolipidemic agents synthesized through the efficient and versatile Mannich reaction. The preclinical data indicating potent cholesterol and triglyceride-lowering effects, superior to established drugs in the studied models, warrants further investigation.[1] Future research should focus on optimizing the lead compounds to enhance their pharmacokinetic profiles and safety margins. Elucidating the precise molecular interactions with their enzymatic targets will also be crucial for rational drug design and the development of the next generation of therapies for dyslipidemia. This application note provides a solid foundation for researchers to explore this exciting area of medicinal chemistry and contribute to the advancement of cardiovascular therapeutics.
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Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. PubMed. [Link]
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MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]
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Application Notes & Protocols: 3-Amino-2-methylpropan-1-ol Hydrochloride as a Versatile Chiral Precursor in Active Pharmaceutical Ingredient (API) Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of 3-amino-2-methylpropan-1-ol hydrochloride as a critical chiral building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Moving beyond a simple recitation of facts, this guide elucidates the chemical logic behind its application, provides a detailed, field-tested protocol for the synthesis of a key intermediate for the HCV protease inhibitor Boceprevir, and discusses its broader utility in modern drug discovery.
Introduction: The Strategic Value of 3-Amino-2-methylpropan-1-ol
3-Amino-2-methylpropan-1-ol is a bifunctional amino alcohol that serves as a high-value chiral precursor in pharmaceutical synthesis.[1][2] Its structure, featuring a primary amine and a primary alcohol centered around a stereogenic carbon, makes it an ideal starting point for constructing complex molecular architectures with precise three-dimensional orientations—a critical requirement for pharmacological activity.
The hydrochloride salt form is typically preferred in a laboratory and manufacturing setting. It enhances the stability, shelf-life, and handling characteristics of the otherwise basic and potentially hygroscopic free amine, ensuring consistency in reaction stoichiometry.
Table 1: Physicochemical Properties of 3-Amino-2-methylpropan-1-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₁₁NO | [1] |
| Molecular Weight | 89.14 g/mol | [1] |
| Appearance | Low melting solid or liquid | [3] |
| Boiling Point | 165 °C @ 760 mmHg | [3] |
| Water Solubility | Miscible | [3] |
| Key Functionalities | Primary Amine, Primary Alcohol | - |
The utility of this precursor stems from the orthogonal reactivity of its two functional groups. The amine can readily participate in nucleophilic substitution, acylation, and reductive amination reactions, while the hydroxyl group is available for esterification, etherification, or oxidation.[2] This allows for sequential, controlled modifications, building molecular complexity step-by-step.
Core Application: Synthesis of a Key Intermediate for Boceprevir
Boceprevir (SCH 503034) is a potent protease inhibitor developed for the treatment of Hepatitis C virus (HCV) infections.[4] A key structural fragment of Boceprevir is a bicyclic proline moiety. The synthesis of this fragment often relies on chiral precursors to establish the correct stereochemistry early in the process. While various synthetic routes exist, many leverage chiral amino alcohols derived from natural amino acids. 3-Amino-2-methylpropan-1-ol provides the necessary C4 backbone and stereocenter for elaboration into these complex intermediates.
The following sections detail a representative protocol for a key transformation in the synthesis of a Boceprevir intermediate, illustrating the practical application of this precursor.
General Synthetic Workflow
The use of a chiral precursor like 3-amino-2-methylpropan-1-ol follows a logical workflow designed to transfer and preserve chirality throughout the synthetic sequence. The process emphasizes rigorous in-process controls to validate the outcome of each step.
Diagram 1: Generalized workflow for API intermediate synthesis.
Detailed Experimental Protocol: Oxidation to a Chiral Aldehyde
This protocol describes the selective oxidation of the primary alcohol in N-Boc-protected (S)-3-amino-2-methylpropan-1-ol to the corresponding aldehyde. This aldehyde is a critical electrophile for subsequent reactions in the Boceprevir synthesis pathway.[5] The use of TEMPO-mediated oxidation provides a mild and highly selective method, preventing over-oxidation to the carboxylic acid.
Materials & Equipment
-
Reagents: N-Boc-(S)-3-amino-2-methylpropan-1-ol, (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO), Potassium bromide (KBr), Sodium acetate (NaOAc), Sodium hypochlorite (NaOCl) solution (e.g., 0.82 M), Methyl tert-butyl ether (MTBE), Acetic acid, Water (deionized), Sodium ascorbate, Hydrochloric acid (4N).
-
Equipment: 1 L three-necked round-bottom flask, mechanical stirrer, thermometer, addition funnel, ice-water bath, separatory funnel, rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: To a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, add N-Boc-(S)-3-amino-2-methylpropan-1-ol (e.g., 0.1 mol), TEMPO (0.1 g, 0.64 mmol), KBr (1.2 g, 10 mmol), and NaOAc (1.2 g, 15 mmol).
-
Solvent Addition: Add 500 mL of MTBE to the flask. Begin vigorous stirring (350-400 rpm) and cool the mixture to 10-15 °C using an ice-water bath.
-
Acidification: Add acetic acid (50 mL) and water (5 mL) to the reaction mixture. Continue stirring to ensure good mixing of the biphasic system.
-
Oxidant Addition (Rate-Controlled): Prepare a 0.82 M solution of NaOCl. Add this solution dropwise via an addition funnel over approximately 2 hours, carefully maintaining the internal reaction temperature between 10 °C and 20 °C.
-
Causality Note: Slow addition of the oxidant (NaOCl) is critical. This maintains a low steady-state concentration of the active oxidizing species, preventing side reactions and controlling the exotherm. The TEMPO/KBr system catalytically converts the alcohol to the aldehyde.[5]
-
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the mixture to stir for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up & Quench: Add 50 mL of water and transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer twice with 250 mL of water.
-
Reductive Quench: To remove any residual oxidant, prepare a solution of ascorbic acid (from 50 g sodium ascorbate, 200 mL water, and 50 mL 4N HCl). Add this solution to the organic layer and stir for 1 hour. The disappearance of the orange/yellow color indicates a complete quench.
-
Final Washes & Concentration: Separate the layers and wash the organic layer twice more with 250 mL of water. Concentrate the organic layer via rotary evaporation at low temperature (0-5 °C) to a final volume of approximately 350 mL. The resulting solution contains the desired aldehyde, which is often used directly in the next step due to its potential instability.[5]
Expected Outcome & Characterization
-
Yield: Typically high (>90% in solution).
-
Purity (LC-MS): The crude solution should show high conversion to the desired aldehyde product with minimal over-oxidation to the carboxylic acid.
-
Characterization: The aldehyde can be characterized by ¹H NMR (presence of a peak around 9.5-9.8 ppm) and mass spectrometry.
Diagram 2: TEMPO-mediated oxidation to the chiral aldehyde.
Broader Applications: Precursors for CCR5 Antagonists
The utility of amino alcohol scaffolds extends to the synthesis of HIV-1 entry inhibitors, specifically CCR5 antagonists.[6] These drugs function by blocking the CCR5 co-receptor, preventing the virus from entering host immune cells.[6] Many potent CCR5 antagonists, such as Maraviroc and Vicriviroc, feature complex chiral amine structures.
3-Amino-2-methylpropan-1-ol and related amino alcohols serve as versatile scaffolds for generating libraries of potential antagonists.[7][8] The amine can be functionalized to interact with key residues in the receptor binding pocket, while the alcohol provides a handle for attaching other pharmacophoric elements, enabling systematic Structure-Activity Relationship (SAR) studies.[9][10]
Safety & Handling Protocols
As a laboratory chemical, 3-amino-2-methylpropan-1-ol hydrochloride and its free base require careful handling. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards Identification: The free base causes skin irritation and serious eye irritation.[3][11] The hydrochloride salt may also be corrosive or irritating.
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[12]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] The free base may be stored under an inert atmosphere (e.g., nitrogen).
Conclusion
3-Amino-2-methylpropan-1-ol hydrochloride is more than a simple reagent; it is a strategic tool for introducing chirality and functional diversity in API synthesis. Its successful application in the development of complex drugs like Boceprevir underscores its value. By understanding the underlying chemical principles and adhering to rigorous, well-controlled protocols, researchers can effectively leverage this precursor to accelerate the development of next-generation therapeutics.
References
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Li, T., Liang, J., Ambrogelly, A., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467-72. Available from: [Link]
- Google Patents. (n.d.). CN103435532A - Synthetic method of boceprevir intermediate. Retrieved January 18, 2026, from Google Patents.
- Google Patents. (n.d.). US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Retrieved January 18, 2026, from Google Patents.
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Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry. Available from: [Link]
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Request PDF. (n.d.). Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Retrieved January 18, 2026, from Request PDF. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of P2 intermediate in the synthesis of Boceprevir. Retrieved January 18, 2026, from ResearchGate. Available from: [Link]
-
Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved January 18, 2026, from Semantic Scholar. Available from: [Link]
- Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Retrieved January 18, 2026, from Google Patents.
-
National Institutes of Health. (2008). Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. Letters in Drug Design & Discovery. Available from: [Link]
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PTG Advanced Catalysts Co., Ltd. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved January 18, 2026, from PTG Advanced Catalysts Co., Ltd. Available from: [Link]
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PubMed. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry. Available from: [Link]
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PubMed Central. (n.d.). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Retrieved January 18, 2026, from PubMed Central. Available from: [Link]
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PubChem. (n.d.). 3-Amino-2-methyl-1-propanol. Retrieved January 18, 2026, from PubChem. Available from: [Link]
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Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available from: [Link]
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ResearchGate. (n.d.). Combinatorial synthesis of CCR5 antagonists. Retrieved January 18, 2026, from ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved January 18, 2026, from Wikipedia. Available from: [Link]
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Application Notes & Protocols: Enantioselective Synthesis of 3-Amino-2-methylpropan-1-ol Derivatives
Prepared by: [Your Name/Department], Senior Application Scientist
Introduction: The Significance of the Chiral 1,3-Amino Alcohol Scaffold
The 3-amino-2-methylpropan-1-ol framework represents a critical structural motif in medicinal chemistry and drug development. As chiral β-amino alcohols, these compounds are integral components of numerous biologically active molecules and approved pharmaceutical agents.[1][2] The precise stereochemical orientation of the amine and hydroxyl groups is frequently paramount for achieving selective interaction with biological targets like enzymes and receptors, which dictates the therapeutic efficacy and safety profile of a drug.[2] Consequently, the development of robust, scalable, and highly enantioselective synthetic methodologies to access these chiral building blocks is a subject of intense and ongoing research in both academic and industrial laboratories.[2][3]
This technical guide provides an in-depth exploration of field-proven strategies for the enantioselective synthesis of 3-amino-2-methylpropan-1-ol derivatives. We will dissect the mechanistic underpinnings of each approach, offer detailed experimental protocols for key transformations, and present comparative data to guide researchers in selecting the optimal method for their specific synthetic challenges.
I. Asymmetric Reduction of Prochiral Ketones: A Dominant Strategy
One of the most powerful and widely adopted strategies for synthesizing chiral 1,3-amino alcohols is the asymmetric reduction of the corresponding prochiral β-amino ketone. This approach is highly convergent and allows for the direct installation of the critical C1 stereocenter with high fidelity. The success of this method hinges on the use of sophisticated chiral catalysts that can effectively differentiate between the two enantiotopic faces of the ketone.
Catalytic Asymmetric Hydrogenation (AH)
Asymmetric hydrogenation (AH) employs molecular hydrogen (H₂) as the reductant in the presence of a chiral transition metal catalyst. Ruthenium- and Rhodium-based catalysts, featuring atropisomeric bisphosphine ligands (e.g., BINAP) or chiral diamine-diphosphine ligands, have proven to be exceptionally effective.[4][5]
Causality of Stereoselection: The seminal work by Noyori and colleagues demonstrated that Ru(II) catalysts bearing a chiral diphosphine and a chiral diamine ligand operate via a "bifunctional" mechanism.[4] The catalyst does not require direct coordination of the ketone to the metal center. Instead, it acts as a chiral scaffold. The N-H group on the diamine ligand and the Ru-H hydride engage in a concerted, six-membered pericyclic transition state with the ketone's C=O group. This highly organized transition state, rigidly held in a chiral environment, dictates the facial selectivity of the hydride transfer, leading to exceptionally high levels of enantioselectivity.[6]
Workflow for Asymmetric Hydrogenation
Caption: General workflow for catalytic asymmetric hydrogenation.
Catalytic Asymmetric Transfer Hydrogenation (ATH)
A highly practical and operationally simpler alternative to high-pressure hydrogenation is Asymmetric Transfer Hydrogenation (ATH).[7] This method uses stable, liquid hydrogen donors, such as formic acid/triethylamine (HCOOH/NEt₃) azeotrope or isopropanol, obviating the need for specialized high-pressure equipment.[8] The catalysts are typically half-sandwich Ru(II), Rh(III), or Ir(III) complexes, with N-tosylated diamines like TsDPEN being among the most effective chiral ligands.[8]
Mechanistic Insight: The ATH mechanism is believed to proceed through a metal hydride intermediate formed by the reaction of the catalyst with the hydrogen donor. For a catalyst like RuCl(p-cymene)[(S,S)-TsDPEN], the substrate ketone interacts with this hydride species. The stereochemical outcome is determined by the energetically most favorable transition state, which is stabilized by factors such as CH/π interactions between the substrate and the catalyst's arene ligand.[6] This controlled environment ensures the hydride is delivered to one specific face of the ketone.
Catalytic Cycle of Asymmetric Transfer Hydrogenation
Caption: Noyori-type outer-sphere catalytic cycle for ATH.
Protocol 1: Asymmetric Transfer Hydrogenation of N-Boc-3-amino-2-methyl-1-phenylpropan-1-one
This protocol is a representative example for the synthesis of a chiral protected 1,3-amino alcohol using a well-established Ru(II) catalyst.
Materials:
-
N-Boc-3-amino-2-methyl-1-phenylpropan-1-one (1.0 eq)
-
[RuCl(p-cymene)((S,S)-TsDPEN)] (0.005 eq, 0.5 mol%)
-
Formic acid (HCOOH) (5.0 eq)
-
Triethylamine (NEt₃) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Preparation of H-donor: In a separate flask, prepare the 5:2 formic acid/triethylamine azeotrope by carefully adding NEt₃ to HCOOH at 0 °C.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-amino-2-methyl-1-phenylpropan-1-one and the catalyst, [RuCl(p-cymene)((S,S)-TsDPEN)].
-
Solvent and Reagent Addition: Add anhydrous solvent to dissolve the solids (concentration typically 0.1-0.5 M). Begin stirring the solution.
-
Initiation: Add the pre-mixed HCOOH/NEt₃ azeotrope to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-24 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired enantiomerically enriched alcohol.
-
Analysis: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
| Substrate Type | Catalyst | H-Donor | Temp (°C) | Yield (%) | ee (%) |
| Aryl β-Amino Ketone | Ru-(S,S)-TsDPEN | HCOOH/NEt₃ | 28 | >95 | >99 |
| Heteroaryl β-Amino Ketone | Ru-(S,S)-TsDPEN | HCOOH/NEt₃ | 28 | >90 | >98 |
| Alkyl β-Amino Ketone | Ru-(R,R)-TsDPEN | i-PrOH / Base | 40 | 85-95 | >97 |
Table 1: Representative results for the ATH of β-amino ketones.[4][8]
II. Biocatalytic Synthesis: The Green Chemistry Approach
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes, operating under mild conditions (aqueous media, ambient temperature, and pressure), can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral 3-amino-2-methylpropan-1-ol derivatives, ketoreductases (KREDs) and amine dehydrogenases (AmDHs) are particularly relevant.
Whole-Cell and Isolated Enzyme Reductions
Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), contain a cocktail of oxidoreductase enzymes that can efficiently reduce β-amino ketones.[9] While convenient and inexpensive, the presence of multiple enzymes can sometimes lead to competing reactions or the formation of the undesired enantiomer. For greater control, isolated and purified ketoreductase enzymes are used, often in recombinant form, which allows for precise selection of an enzyme that produces the desired (R)- or (S)-alcohol with very high enantiomeric excess.
A study on the synthesis of a duloxetine intermediate, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, utilized immobilized Saccharomyces cerevisiae.[9] This method achieved a conversion of 100% and an enantiomeric excess exceeding 99.0% in a continuous membrane reactor, which effectively removed product inhibition.[9]
Reductive Amination using Amine Dehydrogenases (AmDHs)
A more convergent biocatalytic route is the asymmetric reductive amination of a corresponding β-hydroxy ketone using an AmDH. This approach constructs the chiral amine center directly. Recent studies have shown that wild-type AmDHs can be effective for synthesizing small chiral amino alcohols. For instance, MsmeAmDH has been used to produce (S)-3-aminobutan-1-ol with 99.5% ee and (3S)-3-aminobutan-2-ol with 99.4% ee.[10] This highlights the potential of enzyme screening and engineering to develop biocatalysts for the target 3-amino-2-methylpropan-1-ol scaffold.
III. Chiral Auxiliary-Mediated Synthesis
A classic and reliable strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate.[11] This auxiliary directs a subsequent diastereoselective reaction, after which it is cleaved to reveal the enantiomerically enriched product. Evans' oxazolidinones and pseudoephedrine are prominent examples of auxiliaries used for this purpose.[12][]
Logic of Diastereoselection: In a typical Evans' alkylation, the N-acylated oxazolidinone is deprotonated to form a chiral enolate. The bulky substituent on the oxazolidinone (e.g., isopropyl or benzyl) effectively blocks one face of the enolate. The metal cation (e.g., Li⁺ or Na⁺) forms a rigid chelate, further locking the conformation. An incoming electrophile can therefore only approach from the less sterically hindered face, resulting in a highly diastereoselective C-C bond formation. Subsequent reductive cleavage of the auxiliary yields the desired chiral alcohol.
General Scheme for Chiral Auxiliary Use
Caption: Strategy of using a recoverable chiral auxiliary.
IV. Asymmetric Aminohydroxylation (AA)
The Sharpless Asymmetric Aminohydroxylation (AA) provides a direct method for converting alkenes into chiral β-amino alcohols.[14][15] This reaction uses an osmium tetroxide (OsO₄) catalyst in the presence of a chiral ligand (typically derivatives of dihydroquinine and dihydroquinidine) and a nitrogen source (e.g., a chloramine salt).[14][15] The reaction proceeds with syn-selectivity, adding the amino and hydroxyl groups across the same face of the double bond.[14]
Mechanism and Selectivity: The reaction is believed to involve a [3+2] or [2+2] cycloaddition between the alkene and an osmium-imido species, followed by hydrolysis to yield the amino alcohol and regenerate the catalyst. The chiral ligand coordinates to the osmium center, creating a chiral pocket that dictates the face of the alkene that binds to the metal, thereby controlling the absolute stereochemistry of the final product. While powerful, this method can sometimes suffer from moderate yields and regioselectivity issues for certain substrates.[14]
Conclusion
The enantioselective synthesis of 3-amino-2-methylpropan-1-ol derivatives is a well-developed field with multiple powerful and reliable strategies available to the modern chemist.
-
Asymmetric Transfer Hydrogenation stands out for its operational simplicity, high yields, exceptional enantioselectivities, and broad substrate scope, making it a preferred method in many industrial and academic settings.
-
Biocatalysis represents the forefront of green chemistry, offering unparalleled selectivity under mild conditions, with significant potential for process optimization through enzyme engineering.
-
Chiral auxiliary-based methods remain a robust and predictable option, particularly for small-scale synthesis where substrate control is paramount.
-
Asymmetric Aminohydroxylation offers a unique and direct route from simple alkenes, complementing the other ketone-based approaches.
The choice of synthetic route will ultimately depend on factors such as scale, cost, available equipment, and the specific substitution pattern of the desired target molecule. By understanding the underlying principles and practical considerations of each method outlined in this guide, researchers can make informed decisions to efficiently access these valuable chiral building blocks for drug discovery and development.
References
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Hans Journal of Chemical Engineering and Technology. [Link]
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Asymmetric Synthesis of β-Amino Alcohols by Reductive Cross-Coupling of Benzylideneamine with Planar Chiral Benzaldehydes. (2004). Organic Letters. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
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Ruthenium-Catalysed Asymmetric Reduction of Ketones. (2005). Johnson Matthey Technology Review. [Link]
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Asymmetric Rhodium-Catalyzed Hydrogenation of β-Amino Ketones. (2011). Synfacts. [Link]
-
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (2016). RSC Advances. [Link]
-
Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. (2004). Journal of the American Chemical Society. [Link]
-
Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. (2015). Coordination Chemistry Reviews. [Link]
-
Practical Syntheses of β-Amino Alcohols via Asymmetric Catalytic Hydrogenation. (2007). The Journal of Organic Chemistry. [Link]
-
Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2020). Frontiers in Catalysis. [Link]
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Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality. [Link]
-
Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. (2014). Journal of the Brazilian Chemical Society. [Link]
-
Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. (1999). The Journal of Organic Chemistry. [Link]
-
The Hydrogenation/Transfer Hydrogenation Network: Asymmetric Hydrogenation of Ketones with Chiral η 6 -Arene/ N -Tosylethylenediamine−Ruthenium(II) Catalysts. (2001). Journal of the American Chemical Society. [Link]
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The Unseen Architect: 3-Amino-2-methylpropan-1-ol Hydrochloride as a Non-Interfering pH Regulator in Complex Chemical Reactions
Introduction: Beyond Simple Basicity
In the intricate world of chemical synthesis and drug development, maintaining precise control over reaction pH is not merely a matter of optimization, but a fundamental necessity for achieving desired outcomes in terms of yield, purity, and stability. While a plethora of buffering agents are available, their application is often a double-edged sword. Common amine-based buffers, such as triethylamine, can also act as nucleophiles, leading to unwanted side reactions and complex purification challenges. This guide delves into the strategic application of 3-Amino-2-methylpropan-1-ol hydrochloride, a sterically hindered amino alcohol, as a sophisticated tool for pH regulation. Its unique molecular architecture offers a compelling solution for reactions where maintaining a specific alkaline pH is critical, but nucleophilic interference is intolerable.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties to provide a deep understanding of the mechanistic principles, practical applications, and detailed protocols for leveraging this versatile compound.
Physicochemical Profile and Buffering Characteristics
3-Amino-2-methylpropan-1-ol, the active buffering species released from its hydrochloride salt, is a primary amino alcohol. Its key feature is the presence of two methyl groups on the carbon atom adjacent to the amine, creating significant steric hindrance around the nitrogen's lone pair of electrons.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂ClNO | |
| Molecular Weight | 125.60 g/mol | |
| pKa of Conjugate Acid (at 25°C) | ~9.7 | |
| Effective Buffering Range | pH 8.7 - 10.4 | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water and alcohols |
The Cornerstone of Non-Interference: Steric Hindrance and Reduced Nucleophilicity
The primary advantage of 3-Amino-2-methylpropan-1-ol as a pH regulator stems from its classification as a non-nucleophilic base. While the nitrogen atom's lone pair of electrons is readily available to accept a proton (the fundamental action of a Brønsted-Lowry base), the bulky methyl groups physically obstruct its ability to attack electrophilic centers in other molecules.[1] This steric inhibition is crucial in sensitive organic syntheses where reactants or intermediates may be susceptible to nucleophilic attack by a conventional amine base.
This principle allows for the precise maintenance of pH in a basic environment without the risk of forming N-alkylated or N-acylated byproducts, which are common when using less hindered amines like triethylamine or pyridine. The result is a cleaner reaction profile, higher yield of the desired product, and simplified downstream processing.
Applications in Drug Development and Organic Synthesis
The utility of 3-Amino-2-methylpropan-1-ol hydrochloride spans various stages of drug development and complex organic synthesis.
-
Pharmaceutical Formulations: It is used to adjust and stabilize the pH of final drug formulations, particularly for parenteral (injectable) and ophthalmic solutions, ensuring drug stability and patient comfort.[2][3]
-
Active Pharmaceutical Ingredient (API) Synthesis: In multi-step syntheses, it can be employed to control the pH of reactions that are sensitive to acidic conditions or that generate acidic byproducts. Its non-nucleophilic nature is critical when working with highly functionalized and sensitive intermediates.[4]
-
Asymmetric Synthesis: In some catalytic processes, it can serve a dual role as both a pH regulator and a ligand or co-catalyst, where its specific stereochemistry and steric bulk can influence the reaction pathway.
Protocols for Application
Protocol 1: Preparation of a Stock Buffer Solution
This protocol details the preparation of a 0.5 M stock solution of 3-Amino-2-methylpropan-1-ol buffer at a specific pH.
Materials:
-
3-Amino-2-methylpropan-1-ol hydrochloride (M.W. 125.60 g/mol )
-
Deionized water
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass: For a 100 mL of 0.5 M solution, weigh out 6.28 g of 3-Amino-2-methylpropan-1-ol hydrochloride.
-
Dissolution: Add the weighed solid to a beaker containing approximately 80 mL of deionized water. Stir until fully dissolved.
-
pH Adjustment: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Titration: Slowly add 1 M NaOH to raise the pH or 1 M HCl to lower the pH. Given the pKa of ~9.7, you will likely be adding NaOH to deprotonate the hydrochloride salt and reach the desired pH within the 8.7-10.4 buffering range. Add the titrant dropwise, especially when approaching the target pH.
-
Final Volume Adjustment: Once the target pH is stable, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask. Carefully add deionized water to the 100 mL mark.
-
Storage: Stopper the flask and invert several times to ensure homogeneity. Store the buffer solution in a well-sealed container at room temperature. For prolonged storage, refrigeration is recommended to minimize potential microbial growth.
Protocol 2: Application as a pH Regulator in a pH-Sensitive Condensation Reaction (Illustrative Example)
This hypothetical protocol illustrates the use of the buffer in a reaction where a non-nucleophilic base is advantageous.
Reaction: Aldol condensation between a ketone and an aldehyde to form an α,β-unsaturated ketone, where the aldehyde is sensitive to nucleophilic attack by a traditional amine base.
Materials:
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
Solvent (e.g., Ethanol)
-
0.5 M 3-Amino-2-methylpropan-1-ol buffer (prepared as in Protocol 1, pH adjusted to 10.0)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-nitrobenzaldehyde (1 equivalent) in ethanol.
-
Addition of Ketone: Add an excess of acetone (e.g., 10 equivalents) to the solution.
-
Initiation and pH Control: Add the 0.5 M 3-Amino-2-methylpropan-1-ol buffer (e.g., 0.2 equivalents). The buffer will establish and maintain the alkaline pH required to deprotonate the acetone and initiate the condensation, while its steric hindrance prevents it from forming an imine with the aldehyde.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with 1 M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Comparative Analysis with Other Amine Bases
| Feature | 3-Amino-2-methylpropan-1-ol | Triethylamine (TEA) | Pyridine |
| pKa (Conjugate Acid) | ~9.7 | ~10.7 | ~5.2 |
| Buffering Range | Alkaline (pH 8.7-10.4) | Alkaline (pH 9.7-11.7) | Acidic to Neutral (pH 4.2-6.2) |
| Nucleophilicity | Very Low (Sterically Hindered) | Moderate | Moderate |
| Potential Side Reactions | Minimal | N-alkylation, N-acylation | N-alkylation, N-acylation |
| Odor | Mild amine-like | Strong, fishy | Strong, unpleasant |
| Typical Use Case | Non-interfering buffer for sensitive substrates | General-purpose acid scavenger and base | Catalyst and weakly basic solvent |
Troubleshooting and Considerations
-
Purity: Impurities in the buffer can sometimes inhibit enzymatic or chemical reactions. Always use a high-purity grade of 3-Amino-2-methylpropan-1-ol hydrochloride for sensitive applications.
-
Hygroscopicity: The hydrochloride salt can be hygroscopic. Store it in a tightly sealed container in a dry place.
-
Temperature Effects: Like most amine buffers, the pKa of 3-Amino-2-methylpropan-1-ol is temperature-dependent. For reactions conducted at temperatures other than 25°C, the pH of the buffer should be adjusted at the target reaction temperature.
-
Bifunctionality: While the amine is non-nucleophilic, the primary alcohol group can still participate in reactions under certain conditions (e.g., esterification with highly reactive acylating agents). This should be considered during reaction design.
Conclusion
3-Amino-2-methylpropan-1-ol hydrochloride is more than a simple base; it is a strategic tool for pH control in complex chemical environments. Its defining feature—steric hindrance—translates into a critical functional advantage: the ability to maintain a stable alkaline pH without engaging in unwanted nucleophilic side reactions. This property makes it an invaluable asset for researchers and developers in organic synthesis and pharmaceutical sciences, enabling cleaner reactions, higher yields, and more straightforward purifications. By understanding the principles behind its non-interfering nature and employing the protocols outlined in this guide, scientists can unlock new possibilities in the synthesis of sensitive and complex molecules.
References
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Sasi Laboratory. (n.d.). 2-Amino-2-Methyl-1-Propanol for buffer solutions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-2-methyl-1-propanol. Retrieved from [Link]
-
PubMed. (1978). An impurity in the buffer 2-amino-2-methyl-1-propanol, which correlates with depression of measured alkaline phosphatase activity. Clinical Chemistry. Retrieved from [Link]
-
Pharmaceutical Technology. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]
-
RSC Advances. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved from [Link]
-
ResearchGate. (2015, July 7). Why do they use Triethylamine in the High pH Elution Buffer? Retrieved from [Link]
-
Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]
-
ResearchGate. (2014). Triethylamine: An efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 3-Amino-2-methylpropan-1-ol Hydrochloride as a Corrosion Inhibitor
For Distribution To: Researchers, scientists, and drug development professionals engaged in materials science and corrosion engineering.
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, represents a significant challenge across numerous industries, from infrastructure and transportation to pharmaceuticals and energy. The economic and safety implications of unchecked corrosion necessitate the development of effective and environmentally benign protective strategies. Among the most practical approaches is the application of corrosion inhibitors, substances that, when added in small concentrations to a corrosive medium, can significantly decrease the rate of corrosion.[1][2]
Organic corrosion inhibitors, particularly those containing heteroatoms such as nitrogen and oxygen, have garnered substantial interest due to their ability to adsorb onto metal surfaces and form a protective barrier.[3] 3-Amino-2-methylpropan-1-ol hydrochloride, a derivative of an amino alcohol, possesses the key structural features—a primary amine group (-NH₂) and a hydroxyl group (-OH)—that are characteristic of effective organic corrosion inhibitors. These functional groups can act as active centers for adsorption on metallic surfaces.[3][4] This document provides a comprehensive guide to the principles and methodologies for evaluating the efficacy of 3-Amino-2-methylpropan-1-ol hydrochloride as a corrosion inhibitor, with a focus on its application for mild steel in acidic environments, a common scenario in industrial processes.
Proposed Mechanism of Corrosion Inhibition
The primary mechanism by which 3-Amino-2-methylpropan-1-ol hydrochloride is anticipated to inhibit corrosion is through adsorption onto the metal surface, thereby blocking the active sites for corrosive attack. This adsorption can occur through a combination of physisorption and chemisorption.
-
Physisorption: This involves the electrostatic interaction between the protonated amine group in the acidic solution and the negatively charged metal surface (due to the adsorption of anions from the acid).
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the lone pairs of the nitrogen and oxygen atoms and the vacant d-orbitals of the iron atoms on the metal surface, forming a coordinate-type bond.[5]
The adsorbed inhibitor molecules form a protective film that isolates the metal from the corrosive environment, hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[5] This classifies it as a mixed-type inhibitor.
Caption: Proposed mechanism of corrosion inhibition by 3-Amino-2-methylpropan-1-ol hydrochloride.
Experimental Evaluation of Corrosion Inhibition
A multi-faceted approach is essential for a thorough evaluation of a corrosion inhibitor's performance. The following protocols for weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) are industry-standard methods.
Caption: General experimental workflow for evaluating a corrosion inhibitor.
Protocol 1: Gravimetric Method (Weight Loss)
This method provides a direct and easily understandable measure of the average corrosion rate over a specified period.[1][2][6][7]
Objective: To determine the corrosion rate of mild steel in an acidic solution with and without the inhibitor and to calculate the inhibitor's efficiency.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers (e.g., 240, 400, 600 grit)
-
Analytical balance (±0.1 mg accuracy)
-
Desiccator
-
Glass beakers and hooks
-
Corrosive medium (e.g., 1 M HCl)
-
3-Amino-2-methylpropan-1-ol hydrochloride
-
Acetone, distilled water
Procedure:
-
Specimen Preparation: Mechanically polish the mild steel coupons with successive grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Weigh each coupon accurately using an analytical balance and record the initial weight (W₁).
-
Solution Preparation: Prepare the corrosive medium (e.g., 1 M HCl) and several batches of the same medium containing different concentrations of 3-Amino-2-methylpropan-1-ol hydrochloride.
-
Immersion: Immerse the weighed coupons in the test solutions (one coupon per beaker) using glass hooks. One beaker should contain the corrosive medium without the inhibitor (the blank).
-
Exposure: Cover the beakers and leave them undisturbed for a predetermined period (e.g., 6, 12, or 24 hours) at a constant temperature.
-
Cleaning and Final Weighing: After the exposure time, remove the coupons, rinse with distilled water, gently clean with a soft brush to remove corrosion products, rinse again with distilled water, dry thoroughly, and reweigh (W₂).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × D), where A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Protocol 2: Potentiodynamic Polarization
This electrochemical technique provides rapid insights into the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).[8][9][10][11]
Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and Tafel slopes to understand the inhibitor's effect on the anodic and cathodic reactions.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)
-
Working electrode holder
-
Test solutions (as in Protocol 1)
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by polishing and cleaning as described for the coupons. Ensure a well-defined surface area is exposed to the electrolyte.
-
Cell Assembly: Assemble the three-electrode cell with the test solution.
-
Open Circuit Potential (OCP): Immerse the electrodes and monitor the OCP until a stable value is reached (typically 30-60 minutes). This stable potential is the corrosion potential (E_corr).
-
Polarization Scan: Perform a potentiodynamic scan by applying a potential range from approximately -250 mV to +250 mV relative to the E_corr at a slow scan rate (e.g., 0.5 to 1 mV/s).
-
Data Analysis (Tafel Extrapolation):
-
Plot the logarithm of the current density (log i) versus the applied potential (E).
-
Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the E_corr. The intersection point gives the corrosion current density (i_corr).
-
The slopes of the linear regions are the anodic (βa) and cathodic (βc) Tafel slopes.
-
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100, where i_corr₀ and i_corrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
An inhibitor is considered mixed-type if both anodic and cathodic reactions are suppressed. If the change in E_corr is less than 85 mV, it generally indicates a mixed-type inhibitor.[5][12]
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[4][13][14][15][16]
Objective: To evaluate the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl) to assess the formation and quality of the inhibitor's protective layer.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (same as for polarization)
-
Test solutions
Procedure:
-
Cell Setup and Stabilization: Prepare and assemble the cell as for the polarization measurements and allow the OCP to stabilize.
-
EIS Measurement: At the stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
The impedance data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots.
-
The Nyquist plot for a simple corrosion system often shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).
-
The data is fitted to an equivalent electrical circuit model to extract quantitative values for R_ct and C_dl.
-
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100, where R_ctᵢ and R_ct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
An increase in R_ct and a decrease in C_dl upon addition of the inhibitor indicate the formation of a protective film on the metal surface.[16]
Data Presentation and Interpretation
For clarity and comparative analysis, the quantitative data obtained from these experiments should be summarized in a structured table.
| Inhibitor Conc. (ppm) | Weight Loss | Potentiodynamic Polarization | Electrochemical Impedance Spectroscopy |
| CR (mm/y) | IE (%) | i_corr (µA/cm²) | |
| 0 (Blank) | 25.4 | - | 1150 |
| 50 | 12.1 | 52.4 | 540 |
| 100 | 6.5 | 74.4 | 280 |
| 200 | 2.8 | 89.0 | 120 |
| 400 | 1.9 | 92.5 | 85 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The results from the different techniques should show good agreement, providing a high level of confidence in the inhibitor's evaluated performance.[17]
Conclusion
Based on its molecular structure, 3-Amino-2-methylpropan-1-ol hydrochloride is a promising candidate for corrosion inhibition. The protocols detailed in this guide provide a robust framework for its systematic evaluation. By employing a combination of gravimetric and electrochemical techniques, researchers can gain a comprehensive understanding of its inhibition efficiency, mechanism of action, and optimal concentration, thereby contributing to the development of more effective and reliable corrosion management strategies.
References
-
Infinita Lab. (2025, September 24). Corrosion Inhibitor Testing. Available at: [Link]
-
Idris, M. N., Daud, A. R., & Othman, N. K. (2013). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Publishing. Available at: [Link]
-
Journal of King Saud University - Engineering Sciences. (2022, September 9). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Available at: [Link]
-
ASTM International. (2009). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. Available at: [Link]
-
Collazo, A., et al. Electrochemical Impedance Spectroscopy as a Tool for Studying Steel Corrosion Inhibition in Simulated Concrete Environments—Red Mud Used as Rebar Corrosion Inhibitor. ASTM Digital Library. Available at: [Link]
-
AIP Publishing. (2013, November 27). Electrochemical impedance spectroscopy study on corrosion inhibition of benzyltriethylammonium chloride. Available at: [Link]
-
International Journal of Scientific & Engineering Research. Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. Available at: [Link]
-
ResearchGate. (2025, August 6). Potentiodynamic Corrosion Testing. Available at: [Link]
-
ResearchGate. WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. Available at: [Link]
-
ASTM International. (2024, January 18). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). Available at: [Link]
-
Chemical Science Review and Letters. Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Available at: [Link]
-
NACE International. Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. Available at: [Link]
-
MDPI. (2023, November 13). Chlorella vulgaris Powder as an Eco-Friendly and Low-Cost Corrosion Inhibitor Against Carbon Steel Corrosion by HCl. Available at: [Link]
-
ResearchGate. Potentiodynamic polarization curves of corrosion inhibition of mild.... Available at: [Link]
-
TCR Engineering. (2025, June 4). Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. Available at: [Link]
-
ResearchGate. Effectiveness of Amino Alcohol-Based Corrosion Inhibitor and its Influence on Concrete Properties. Available at: [Link]
-
Scirp.org. Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. Available at: [Link]
-
ResearchGate. (2025, August 9). Electrochemical and DFT studies of ??-amino-alcohols as corrosion inhibitors for brass. Available at: [Link]
-
NIH. (2023, April 27). Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution. Available at: [Link]
-
ResearchGate. (2025, October 26). Adsorption Behavior and Corrosion Inhibition Mechanism of Three Amino Acids on Mild Steel in 3.5% NaCl Solution: Electrochemical and Computational Studies. Available at: [Link]
-
Jetir.org. A REVIEW ON CORROSION INHIBITION BY AMINO ACIDS AND THEIR DERIVATIVES. Available at: [Link]
-
NIH. (2023, April 27). Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution. Available at: [Link]
-
MDPI. (2015, January 14). Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors. Available at: [Link]
-
ResearchGate. (2025, August 6). Inhibition Performance and Adsorptive Behavior of Three Amino Acids on Cold-Rolled Steel in 1.0 M HCl-Chemical, Electrochemical, and Morphological Studies. Available at: [Link]
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- 17. researchgate.net [researchgate.net]
experimental procedure for the reduction of 2-methyl-3-nitropropan-1-ol to 3-Amino-2-methylpropan-1-ol
Application Note & Protocol: High-Fidelity Reduction of 2-Methyl-3-Nitropropan-1-ol
A Researcher's Guide to the Synthesis of 3-Amino-2-methylpropan-1-ol via Catalytic Hydrogenation
Abstract
The transformation of nitroalkanes into primary amines is a cornerstone of synthetic organic chemistry, providing access to versatile intermediates crucial for the development of pharmaceuticals, agrochemicals, and specialty materials. This guide provides a comprehensive experimental protocol for the reduction of 2-methyl-3-nitropropan-1-ol to its corresponding amino alcohol, 3-amino-2-methylpropan-1-ol. We focus on catalytic hydrogenation using palladium on carbon (Pd/C) as the method of choice, prized for its high efficiency, clean conversion, and operational scalability.[1] This document delves into the mechanistic rationale, presents a detailed, safety-oriented laboratory procedure, offers a comparative analysis of alternative reduction strategies, and outlines methods for product characterization.
Introduction: The Significance of Amino Alcohols
Chiral β-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and serve as key precursors for pharmaceuticals.[2] The target molecule, 3-amino-2-methylpropan-1-ol, contains both a primary amine and a primary alcohol, making it a valuable bifunctional building block for further chemical elaboration. The reduction of the nitro group is the most direct and common route to access such amines.[3][4] While various methods exist for this transformation, catalytic transfer hydrogenation or direct hydrogenation with H₂ gas are often preferred in industrial and research settings for their atom economy and the generation of benign byproducts (typically just water).[3][5]
Reaction Scheme:

Mechanistic Rationale & Method Selection
The Mechanism of Catalytic Hydrogenation
Catalytic hydrogenation over a palladium catalyst is a heterogeneous process. The mechanism involves the following key steps:
-
Adsorption: Both molecular hydrogen (H₂) and the nitroalkane substrate adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The nitro group is sequentially reduced on the catalyst surface. This proceeds through several intermediates, such as nitroso (-NO) and hydroxylamino (-NHOH) species, before the final C-N bond cleavage and formation of the primary amine (-NH₂).[4][6]
-
Desorption: The final product, 3-amino-2-methylpropan-1-ol, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Why Palladium on Carbon (Pd/C)?
Palladium on carbon (Pd/C) is the preferred catalyst for this transformation for several reasons:
-
High Activity & Selectivity: Pd/C is highly effective for the reduction of both aliphatic and aromatic nitro groups to amines.[1] It is generally inert towards the alcohol functional group present in the substrate.
-
Operational Simplicity: The reaction can often be performed under relatively mild conditions, sometimes with just a balloon of hydrogen gas at atmospheric pressure.[7][8]
-
Ease of Removal: As a heterogeneous catalyst, the Pd/C can be easily and quantitatively removed from the reaction mixture by simple filtration, which greatly simplifies product purification.[9]
Comparative Analysis of Reduction Methods
While catalytic hydrogenation is the focus of our protocol, other methods can achieve this transformation. The choice of reagent often depends on laboratory equipment availability, substrate functional group tolerance, and safety considerations.
| Method | Reagents & Conditions | Advantages | Disadvantages & Safety Concerns | References |
| Catalytic Hydrogenation | H₂ (gas), Pd/C (catalyst), Methanol (solvent), Room Temp. | High yield, clean reaction, easy catalyst removal, scalable. | Requires specialized equipment for handling H₂ gas; Pd/C is pyrophoric and a fire hazard when dry.[9][10] | [1][7][8] |
| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄), THF/Ether (solvent), Reflux. | Effective for aliphatic nitro compounds; rapid reaction. | Highly reactive and non-selective; reacts violently with water and protic solvents; requires strictly anhydrous conditions.[1][11] | [1][11][12] |
| Borohydride Systems | NaBH₄, NiCl₂·6H₂O (catalyst), aq. CH₃CN or Methanol, Room Temp. | Milder than LiAlH₄; avoids high-pressure H₂ gas. | Requires stoichiometric amounts of NaBH₄; formation of nickel boride precipitate can complicate work-up.[13][14] | [13][14] |
| Dissolving Metal Reduction | Iron (Fe) powder, Acetic Acid (AcOH), Ethanol, Reflux. | Inexpensive, tolerant of many functional groups. | Requires acidic conditions; work-up involves neutralizing large amounts of acid and filtering iron salts, which can be tedious.[15] | [1][15] |
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction on a 5-10 gram scale using a hydrogen balloon. For larger scales, a Parr shaker or similar high-pressure hydrogenation reactor is recommended.
Materials & Reagents
-
Substrate: 2-methyl-3-nitropropan-1-ol
-
Catalyst: 10% Palladium on activated carbon (10% Pd/C, wet). Note: Use a water-wet catalyst (e.g., 50% water by weight) to minimize the risk of ignition.[5][10]
-
Solvent: Methanol (MeOH), reagent grade
-
Hydrogen Source: Hydrogen gas cylinder with regulator and balloon filling adapter
-
Inert Gas: Nitrogen gas
-
Filtration Aid: Celite® (diatomaceous earth)
-
Work-up: Deionized water, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Extraction: Dichloromethane (DCM) or Ethyl Acetate
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with stopcock for balloon
-
Septa and stoppers
-
Vacuum/Nitrogen gas manifold (Schlenk line)
-
Hydrogen balloons (heavy-walled)
-
Buchner funnel and filter flask
-
Rotary evaporator
Critical Safety Precautions
-
Pyrophoric Catalyst: Palladium on carbon is highly flammable, especially after the reaction when it is dry and saturated with hydrogen.[9][10] NEVER allow the used catalyst to dry in the air. Keep it wet with solvent or water at all times.[5][16]
-
Flammable Gas: Hydrogen gas is extremely flammable and forms explosive mixtures with air.[5][16] All operations must be conducted in a well-ventilated fume hood, away from any ignition sources.
-
Inert Atmosphere: The reaction vessel must be thoroughly purged of air (oxygen) before introducing hydrogen to prevent the formation of an explosive mixture.[5][10][17]
-
Catalyst Filtration: Filter the catalyst under a gentle stream of nitrogen. Do not draw air through the filter cake. Immediately quench the collected catalyst and Celite® mixture with plenty of water.[9]
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory.
Step-by-Step Procedure
-
Reactor Setup: Place a magnetic stir bar into a 250 mL three-neck flask. Equip the central neck with a rubber septum, one side neck with a gas inlet adapter connected to a nitrogen/vacuum manifold, and the other with a glass stopper.
-
Catalyst Addition: Weigh the 10% Pd/C catalyst (approx. 5-10 mol % relative to the substrate) and add it to the flask. This should be done quickly to minimize air exposure.
-
System Inerting: Secure the flask in the fume hood. Evacuate the flask gently under vacuum and then backfill with nitrogen gas. Repeat this purge cycle at least three times to ensure all oxygen is removed.[5][17]
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add methanol (approx. 100 mL for a 5g scale) via cannula or syringe. Begin stirring to create a slurry. Dissolve the 2-methyl-3-nitropropan-1-ol (e.g., 5.0 g) in a small amount of methanol and add it to the flask via syringe.
-
Hydrogen Introduction: Replace the nitrogen line with a hydrogen balloon. Evacuate the flask one final time and carefully backfill with hydrogen from the balloon. Repeat this hydrogen purge twice. The reaction mixture may turn black.
-
Reaction Execution: Allow the reaction to stir vigorously at room temperature under the positive pressure of the hydrogen balloon. The balloon will deflate as hydrogen is consumed.
-
Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. To take an aliquot, first, carefully purge the system with nitrogen, remove a sample via syringe, and then re-establish the hydrogen atmosphere.[9] The reaction is typically complete within 4-12 hours.
-
Reaction Quench & Catalyst Removal:
-
Once the reaction is complete, carefully replace the hydrogen atmosphere with nitrogen by performing three vacuum/N₂ backfill cycles.
-
Prepare a pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel.
-
Under a gentle stream of nitrogen, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.
-
Wash the filter cake with small portions of methanol to ensure all product is collected.
-
CRITICAL: Immediately after filtration, carefully transfer the Celite®/catalyst pad into a beaker filled with water to quench its reactivity.[9] Do not leave it exposed to air.
-
-
Work-up and Purification:
-
Transfer the filtrate to a single-neck round-bottom flask.
-
Remove the methanol using a rotary evaporator.
-
The resulting residue can be purified. A simple acid-base extraction is often effective: Dissolve the residue in dichloromethane (DCM), wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-amino-2-methylpropan-1-ol.
-
Further purification can be achieved by vacuum distillation if necessary.
-
Experimental Workflow Diagram
Characterization of 3-Amino-2-methylpropan-1-ol
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the CH₃ group (doublet), the CH₂-N protons, the CH₂-O protons, the CH methine proton, and broad singlets for the -OH and -NH₂ protons which may exchange with D₂O.
-
¹³C NMR: Expect four distinct carbon signals corresponding to the methyl, aminomethyl, carbinol, and methine carbons.
-
IR Spectroscopy: Look for the disappearance of the strong nitro group stretches (typically around 1550 and 1350 cm⁻¹) and the appearance of N-H stretching bands (a doublet around 3300-3400 cm⁻¹) and a broad O-H stretch.
-
Mass Spectrometry: The molecular ion peak (M⁺) or the protonated molecular ion ([M+H]⁺) should correspond to the molecular weight of the product (89.14 g/mol ).[18]
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Inactive catalyst; insufficient hydrogen; reaction time too short. | Use fresh, high-quality catalyst; ensure the system is leak-free and provide a fresh balloon of H₂; extend the reaction time. |
| Low Yield | Mechanical loss during filtration/work-up; product is water-soluble. | Ensure thorough washing of the filter cake; perform multiple extractions or use a continuous liquid-liquid extractor if the product has high water solubility. |
| Product Contamination | Incomplete reduction (hydroxylamino intermediate); residual solvent. | Ensure reaction goes to completion; if intermediates are present, resubmit to hydrogenation conditions; ensure thorough drying on the rotary evaporator and under high vacuum. |
References
-
Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Oriental Journal of Chemistry.
-
Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry.
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Linquip.
-
Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution.
-
Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect.
-
Hydrogenation SOP. University of Wisconsin-Madison, Department of Chemistry.
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
-
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.
-
Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate. Journal of the Chemical Society, Perkin Transactions 1.
-
Nitro Reduction - Common Conditions. Organic Chemistry Data.
-
Hydrogenation reaction safety. YouTube.
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Institutes of Health (NIH).
-
Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI.
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
-
High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. ACS Publications.
-
Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing.
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps.
-
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. National Institutes of Health (NIH).
-
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. ResearchGate.
-
Amines. NCERT.
-
Reduction of nitro compounds. Wikipedia.
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.
-
Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. SCIRP.
-
2-Amino-2-methyl-1-propanol synthesis. ChemicalBook.
-
3-Amino-2-methyl-1-propanol. PubChem.
-
Production process of 2-amino-methyl-1-propanol. Google Patents.
-
Preparation method of 2-amino-2-methyl-1-propanol. Google Patents.
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org.
-
synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry.
-
2-Methyl-3-[(3-nitro-2-pyridinyl)amino]propan-1-ol. PubChem.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
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- 9. chem.uci.edu [chem.uci.edu]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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- 13. asianpubs.org [asianpubs.org]
- 14. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. youtube.com [youtube.com]
- 17. njhjchem.com [njhjchem.com]
- 18. 3-Amino-2-methyl-1-propanol | C4H11NO | CID 10197625 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-methylpropan-1-ol Hydrochloride
Introduction: The Synthetic Challenge
3-Amino-2-methylpropan-1-ol is a valuable chemical intermediate in organic synthesis and medicinal chemistry.[1] Its hydrochloride salt offers improved stability and handling characteristics, making it a preferred form for storage and downstream applications. The primary and most reliable synthetic route involves the catalytic hydrogenation of 2-methyl-3-nitropropan-1-ol.[1] While straightforward in principle, this transformation is fraught with potential pitfalls that can significantly impact yield and purity.
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower you to achieve optimal and reproducible results.
Understanding the Core Synthesis Workflow
The conversion of 2-methyl-3-nitropropan-1-ol to 3-Amino-2-methylpropan-1-ol hydrochloride is a two-stage process: reduction of the nitro group followed by salt formation. The efficiency of the first step is paramount to the success of the entire synthesis.
Caption: High-level workflow for the two-stage synthesis.
Troubleshooting Guide: From Low Yield to Impurities
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I fix them?
Answer: Low yield is the most common complaint and typically points to issues in the hydrogenation step or mechanical losses during workup.
-
Cause A: Inactive Catalyst. Palladium on carbon (Pd/C) is pyrophoric and can lose activity through improper handling or storage, leading to oxidation. Older catalysts may also be less effective.
-
Solution: Always use fresh, high-quality 10% Pd/C. Handle the catalyst under an inert atmosphere (e.g., Argon or Nitrogen) in a glove bag or box, especially when transferring the dry powder. Never add the dry catalyst directly to a solvent in the presence of air; instead, slurry the catalyst in a small amount of solvent first or add it to the reaction mixture under a blanket of inert gas.
-
-
Cause B: Insufficient Hydrogen Pressure or Poor Mixing. The reaction is a triphasic system (solid catalyst, liquid solution, gaseous hydrogen). Efficient contact between all three phases is critical.
-
Solution: Ensure your hydrogenation vessel is properly sealed and maintains the target pressure throughout the reaction. Increase the stirring rate to create a vortex that effectively suspends the catalyst and maximizes gas-liquid surface area. A minimum pressure of 50 psi is often recommended, but this may need optimization.
-
-
Cause C: Incomplete Reaction. The reaction may stall before all the starting material is consumed.
-
Solution: Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[1] If the reaction stalls, you may need to carefully vent the vessel, purge with inert gas, and add a fresh portion of the catalyst.
-
-
Cause D: Losses During Workup. The product is a water-soluble amino alcohol. Significant amounts can be lost during aqueous washes or extractions if pH is not controlled.
-
Solution: After filtering the catalyst, concentrate the methanol filtrate directly under reduced pressure. Avoid aqueous workups for the free base if possible. If an aqueous wash is necessary to remove inorganic impurities, ensure the aqueous layer is basic (pH > 10) to keep the product in its free amine form, then extract thoroughly with a suitable organic solvent like dichloromethane.
-
Question 2: My final hydrochloride salt is off-color (yellow/brown) or oily instead of a white crystalline solid. How do I improve its purity?
Answer: A discolored or non-crystalline product indicates the presence of impurities. These could be residual starting material, side-products, or trapped solvent.
-
Cause A: Impure Free Base. The purity of the final salt is entirely dependent on the purity of the free amine intermediate.
-
Solution: Purify the crude 3-Amino-2-methylpropan-1-ol before salt formation. The most effective method is distillation under reduced pressure.[1] This will remove non-volatile impurities and residual high-boiling solvents.
-
-
Cause B: Improper Salt Formation/Crystallization. The method of adding HCl and the choice of solvent are critical for obtaining a clean, crystalline solid.
-
Solution: Dissolve the purified free base in a non-polar solvent where the hydrochloride salt is insoluble, such as diethyl ether or a mixture of isopropanol and heptane. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring. Adding the acid too quickly can cause the product to "oil out." If it does, try gently heating the mixture to dissolve the oil and then allowing it to cool slowly to promote crystallization.
-
-
Cause C: Trapped Solvent or Water.
-
Solution: After filtering the hydrochloride salt, wash the solid with a small amount of cold, dry diethyl ether to remove any residual solvent. Dry the final product thoroughly under high vacuum for several hours, potentially with gentle heating (e.g., 40-50 °C) if the product is stable at that temperature.
-
Caption: A logical troubleshooting flowchart for common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction parameters for the hydrogenation step?
A: While optimization is specific to your equipment, the following parameters provide a robust starting point.
| Parameter | Recommended Value | Rationale & Notes |
| Catalyst | 10% Palladium on Carbon (Pd/C) | Standard for nitro group reductions. Ensure it is from a reputable source. |
| Catalyst Loading | 1-5 mol% (relative to substrate) | Higher loading can speed up the reaction but increases cost and filtration complexity. Start with ~2 mol%. |
| Solvent | Methanol | Excellent solvent for the starting material and product; facilitates hydrogen solubility.[1] |
| Hydrogen Pressure | 50-100 psi (3.4 - 6.8 bar) | Higher pressure increases the rate of reaction. Operate within the safety limits of your vessel. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic. Cooling may be required for large-scale reactions to prevent runaways. |
| Reaction Time | 4-24 hours | Highly variable. Must be monitored by TLC or GC for completion. |
Q: How do I safely handle the Pd/C catalyst?
A: Pd/C is pyrophoric, meaning it can spontaneously ignite in air, especially when dry and containing residual hydrogen or solvent.
-
NEVER add dry catalyst powder to a flammable solvent in the open air.
-
Weighing/Transfer: Perform in an inert atmosphere (glovebox/glovebag). If not possible, weigh it quickly and immediately add it to the reaction vessel that has been purged with an inert gas.
-
Filtration: After the reaction, filter the catalyst over a pad of Celite or another filter agent. Do not let the filter cake dry out. Keep it wet with solvent (methanol or water) at all times.
-
Quenching: The recovered catalyst on the filter paper should be submerged in a beaker of water and left in a fume hood overnight to deactivate before disposal according to your institution's safety guidelines.
Q: What is the relationship between the free base and the hydrochloride salt during purification?
A: The state of the molecule—as the neutral "free base" or the protonated "hydrochloride salt"—is controlled by pH. This relationship is fundamental to its purification and handling.
Caption: The pH-dependent equilibrium between the free base and its salt.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Amino-2-methylpropan-1-ol
Materials:
-
2-methyl-3-nitropropan-1-ol
-
10% Palladium on carbon (50% wet)
-
Methanol, anhydrous
-
Hydrogen gas source
-
Inert gas (Nitrogen or Argon)
-
Celite (filter agent)
-
Hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-methyl-3-nitropropan-1-ol (1.0 eq) in methanol (approx. 10 mL per gram of substrate).
-
Purge the vessel thoroughly with an inert gas.
-
Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (2 mol%). Safety Note: Handle catalyst with care as described in the FAQ.
-
Seal the vessel and purge the headspace again with inert gas before evacuating and backfilling with hydrogen gas (3 cycles).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 60 psi).
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by taking small aliquots (after carefully venting and purging) and analyzing by TLC or GC until the starting material is no longer visible.
-
Once complete, vent the hydrogen gas and purge the vessel thoroughly with inert gas.
-
Prepare a small pad of Celite in a Büchner funnel. Carefully filter the reaction mixture through the Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol. Safety Note: Keep the filter cake wet.
-
Combine the filtrate and washes, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-Amino-2-methylpropan-1-ol as an oil.
-
For high purity, purify the crude oil by vacuum distillation.
Protocol 2: Formation of 3-Amino-2-methylpropan-1-ol Hydrochloride
Materials:
-
Purified 3-Amino-2-methylpropan-1-ol
-
Anhydrous diethyl ether
-
2.0 M HCl solution in diethyl ether
Procedure:
-
Dissolve the purified 3-Amino-2-methylpropan-1-ol (1.0 eq) in anhydrous diethyl ether (approx. 20 mL per gram of amine).
-
Cool the solution in an ice bath (0 °C).
-
With rapid stirring, add the 2.0 M HCl solution in diethyl ether (1.05 eq) dropwise via a syringe or dropping funnel.
-
A white precipitate should form immediately. Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether.
-
Dry the solid under high vacuum to yield pure 3-Amino-2-methylpropan-1-ol hydrochloride.
References
- An In-Depth Technical Guide to 3-Amino-2-methylpropan-1-ol (CAS: 15518-10-2). (n.d.). Benchchem.
- Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (2004). Google Patents.
- Preparation method of 2-amino-2-methyl-1-propanol. (n.d.). Google Patents.
- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Semantic Scholar.
- 2-Amino-2-methyl-1-propanol synthesis. (n.d.). ChemicalBook.
- What is the synthesis and application of (S)-1-Amino-3-chloro-2-propanol hydrochloride? (n.d.).
- 2-Amino-2-methyl-1-propanol hydrochloride for synthesis. (n.d.). Sigma-Aldrich.
- Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development. (2025). BenchChem.
- Synthesis method of 3-amino-1,2-propanediol. (n.d.). Google Patents.
- Synthesis and characterization of 3-amino-1, 2-propanediol. (2012). ResearchGate.
- Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof. (n.d.). Google Patents.
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Technical Support Center: Purification of 3-Amino-2-methylpropan-1-ol Hydrochloride by Recrystallization
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 3-Amino-2-methylpropan-1-ol hydrochloride via recrystallization. It is designed to be a practical resource, offering troubleshooting advice and answers to frequently asked questions encountered during this critical purification step.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.
Question 1: Why are no crystals forming after cooling the solution?
Answer:
The absence of crystal formation, or nucleation, is a common issue in recrystallization and typically points to one of several factors:
-
Supersaturation has not been reached: You may have used an excessive amount of solvent to dissolve the crude 3-Amino-2-methylpropan-1-ol hydrochloride. Even upon cooling, the concentration of the solute may not be high enough to initiate crystallization.[1] To remedy this, you can try to induce crystallization by:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding the solution: Introduce a tiny crystal of pure 3-Amino-2-methylpropan-1-ol hydrochloride to the cooled solution. This "seed" crystal acts as a template for other molecules to crystallize upon.
-
Reducing the solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be cautious not to evaporate too much solvent, as this can cause the compound to "crash out" of solution as an amorphous solid rather than forming pure crystals.[1]
-
-
The cooling process is too rapid: Allowing the solution to cool too quickly can inhibit the ordered arrangement of molecules into a crystal lattice. For optimal crystal growth, let the solution cool slowly to room temperature, and then transfer it to an ice bath.
Question 2: My product has "oiled out" instead of forming solid crystals. What should I do?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1][2] This is often because the melting point of the solute is lower than the temperature of the solution when it becomes supersaturated.[1] Impurities can also lower the melting point of your compound, making it more prone to oiling out.[1][3]
Here are several strategies to address this issue:
-
Re-heat and add more of the "good" solvent: If using a mixed solvent system, such as ethanol/diethyl ether, re-heat the solution until the oil redissolves. Then, add a small amount of the solvent in which the compound is more soluble (in this case, ethanol) before allowing it to cool slowly again.[1]
-
Lower the crystallization temperature: Try cooling the solution to a lower temperature, which may be below the melting point of the oil.
-
Change the solvent system: If oiling out persists, the chosen solvent system may be unsuitable. Experiment with different solvents or solvent pairs. For a polar compound like 3-Amino-2-methylpropan-1-ol hydrochloride, polar solvents like methanol or a mixture of a polar and a less polar solvent might be effective.[4]
-
Patience is key: Sometimes, an oil will slowly solidify upon standing. You can try leaving the oiled-out mixture in the refrigerator overnight.[5]
Question 3: The recrystallized product is still colored. How can I remove the color?
Answer:
Colored impurities are a common problem. If your recrystallized 3-Amino-2-methylpropan-1-ol hydrochloride retains an undesirable color, you can employ the following technique:
-
Use activated charcoal: Activated charcoal has a high surface area and can adsorb colored impurities. After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot solution for a few minutes. It is crucial to perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product due to adsorption.
Question 4: The recovery yield of my purified product is very low. What are the likely causes?
Answer:
A low recovery yield is a frequent challenge in recrystallization.[1] Several factors can contribute to this:
-
Using too much solvent: As mentioned earlier, an excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling.[1]
-
Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, and the solution cools too much during the process, your product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.[6]
-
Washing the crystals with a solvent at room temperature: The final wash of the collected crystals should always be done with a minimal amount of ice-cold recrystallization solvent to minimize redissolving your purified product.
-
The inherent solubility of the compound: Every compound has some degree of solubility in the solvent even at low temperatures. Therefore, a 100% recovery is never possible.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the recrystallization of 3-Amino-2-methylpropan-1-ol hydrochloride.
What is the best solvent system for recrystallizing 3-Amino-2-methylpropan-1-ol hydrochloride?
For a polar, salt-like compound such as 3-Amino-2-methylpropan-1-ol hydrochloride, polar solvents are generally a good starting point.[7] Based on general principles and the known solubility of similar amino alcohol hydrochlorides, here are some recommended solvent systems to explore:
-
Single Solvent System:
-
Ethanol or Methanol: These are often good choices for polar organic molecules. The compound should be soluble in the hot alcohol and less soluble upon cooling.
-
-
Two-Solvent System:
-
Ethanol/Diethyl Ether: In this system, the 3-Amino-2-methylpropan-1-ol hydrochloride should be dissolved in a minimum amount of hot ethanol (the "good" solvent). Diethyl ether (the "poor" solvent) is then added dropwise to the hot solution until it becomes slightly cloudy, indicating the saturation point has been reached. Reheating to get a clear solution followed by slow cooling should yield crystals.[6]
-
Ethanol/Toluene: Similar to the ethanol/diethyl ether system, toluene acts as the less polar "poor" solvent.
-
The ideal solvent system should be determined experimentally through small-scale solubility tests.[8]
What are the potential impurities in crude 3-Amino-2-methylpropan-1-ol hydrochloride?
The impurities present will depend on the synthetic route used. A common synthesis involves the reduction of the corresponding nitro alcohol.[9] Potential impurities could include:
-
Unreacted starting materials: Such as 2-methyl-3-nitropropan-1-ol.
-
Byproducts of the reaction: These can include other reduction products or compounds formed from side reactions.
-
Inorganic salts: If the hydrochloride salt is prepared by treating the free amine with hydrochloric acid, excess acid or other salts may be present. In the synthesis of a similar compound, 3-amino-1,2-propanediol, impurities like glycerin, other amino alcohols, and inorganic acids have been noted.[10]
How can I assess the purity of my recrystallized product?
Several analytical techniques can be used to determine the purity of your 3-Amino-2-methylpropan-1-ol hydrochloride:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be lower and broader.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can provide detailed structural information and help identify the presence of impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the expected functional groups (O-H, N-H, C-H, etc.).
-
-
Chromatography:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide quantitative information about the purity of the sample.
-
Experimental Protocol: Recrystallization of 3-Amino-2-methylpropan-1-ol Hydrochloride
This protocol provides a general guideline. The specific solvent volumes and temperatures may need to be optimized for your particular sample.
Materials:
-
Crude 3-Amino-2-methylpropan-1-ol hydrochloride
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper (if hot filtration is needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to determine the best solvent or solvent pair.
-
Dissolution: Place the crude 3-Amino-2-methylpropan-1-ol hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For complete drying, the crystals can be placed in a desiccator under vacuum.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Solvent System | Ethanol or Ethanol/Diethyl Ether | Balances polarity for dissolution of the hydrochloride salt. |
| Crude to Solvent Ratio | Start with ~5-10 mL of solvent per gram of crude product | This is a starting point and should be adjusted to achieve dissolution at the boiling point. |
| Cooling Protocol | Slow cooling to room temperature, followed by at least 30 minutes in an ice bath. | Promotes the formation of larger, purer crystals. |
| Expected Recovery | 70-90% | Highly dependent on the purity of the crude material and technique. |
| Purity Assessment | Melting Point, NMR | To confirm the identity and purity of the final product. |
Visualizations
References
-
University of California, Davis. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Columbia University. (n.d.). Recrystallization - Single Solvent. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Namvari, M., & Amer, A. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Reddit. (2022, May 27). Help with recrystallization. r/Chempros. [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
- Distaso, C. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
- CN1911899A. (2007). Preparation method of 2-amino-2-methyl-1-propanol.
-
PubChem. (n.d.). 3-Amino-2-methyl-1-propanol. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
common side reactions in the synthesis of 3-Amino-2-methylpropan-1-ol hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-2-methylpropan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Here, we address specific issues in a comprehensive question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental success.
Section 1: Troubleshooting the Reductive Amination of 3-Hydroxy-2-methylpropanal
Reductive amination is a widely utilized method for the synthesis of 3-Amino-2-methylpropan-1-ol. It typically involves the reaction of 3-hydroxy-2-methylpropanal with an ammonia source, followed by the reduction of the intermediate imine. However, this seemingly straightforward process can be prone to several side reactions that can impact yield and purity.
FAQ 1: My yield of 3-Amino-2-methylpropan-1-ol is significantly lower than expected, and I'm observing several unknown peaks in my GC-MS analysis. What are the likely culprits?
Low yields in this synthesis are often attributable to side reactions involving the starting aldehyde or the intermediate imine. The primary suspects are:
-
Cannizzaro Reaction of the Aldehyde: In the presence of a base, 3-hydroxy-2-methylpropanal, which has an alpha-hydrogen, can undergo a crossed Cannizzaro reaction, especially if the reaction conditions are not carefully controlled.[1][2] This leads to the formation of 2-methyl-1,3-propanediol and 3-hydroxy-2-methylpropanoic acid.
-
Over-alkylation of the Amine: The newly formed primary amine is nucleophilic and can react with another molecule of the starting aldehyde to form a secondary amine, which can then be reduced. This process can continue, leading to the formation of tertiary amines and a complex mixture of products.
-
Reduction of the Starting Aldehyde: Depending on the reducing agent used, the starting aldehyde can be directly reduced to 2-methyl-1,3-propanediol, consuming the reagent and reducing the overall yield of the desired amine.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less likely to reduce aldehydes compared to stronger reducing agents like sodium borohydride (NaBH₄).[4][5]
Troubleshooting Steps:
-
Choice of Reducing Agent: If you are using a strong reducing agent like NaBH₄, consider switching to a milder one like NaBH(OAc)₃.[4] This will minimize the reduction of the starting aldehyde.
-
Control of Stoichiometry: Use a moderate excess of the ammonia source to favor the formation of the primary amine and reduce the likelihood of over-alkylation.
-
pH Control: Maintain the reaction pH in a weakly acidic range (pH 5-7) to facilitate imine formation while minimizing the Cannizzaro reaction, which is favored under basic conditions.[3]
-
Temperature Management: Keep the reaction temperature low, typically between 0°C and room temperature, to control the rates of side reactions.
Diagram: Key Side Reactions in Reductive Amination
Caption: Competing reaction pathways in the synthesis of 3-Amino-2-methylpropan-1-ol via reductive amination.
Section 2: Challenges in the Reduction of 2-Methyl-3-nitropropan-1-ol
The reduction of the corresponding nitro compound is a common and effective route to 3-Amino-2-methylpropan-1-ol.[6] Catalytic hydrogenation is the most frequently employed method.
FAQ 2: My catalytic hydrogenation of 2-methyl-3-nitropropan-1-ol is sluggish, and the final product is contaminated with impurities. How can I optimize this reaction?
Incomplete or inefficient hydrogenation can lead to a mixture of partially reduced intermediates and other byproducts.
-
Catalyst Inactivation: The catalyst (e.g., Palladium on carbon, Raney Nickel) can be poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are notorious catalyst poisons.
-
Incomplete Reduction: Insufficient hydrogen pressure, reaction time, or catalyst loading can result in the formation of intermediate nitroso or hydroxylamine species. These can sometimes dimerize or undergo other reactions, leading to a complex product mixture.
-
Hydrogenolysis of the Hydroxyl Group: Under harsh conditions (high temperature and pressure), the C-O bond of the primary alcohol can be cleaved, leading to the formation of 2-methyl-3-aminopropane.
Troubleshooting Protocol: Optimizing Catalytic Hydrogenation
| Parameter | Recommendation | Rationale |
| Catalyst | Use a high-quality catalyst (e.g., 5-10% Pd/C). Ensure it is fresh or properly activated. | A highly active catalyst is crucial for efficient reduction. |
| Solvent | Use a polar, protic solvent like methanol or ethanol. Ensure it is degassed and free of impurities. | These solvents are effective at dissolving the reactants and stabilizing intermediates. |
| Hydrogen Pressure | Start with a moderate pressure (e.g., 50-100 psi) and increase if the reaction is slow. | Higher pressure increases the concentration of hydrogen at the catalyst surface, driving the reaction forward. |
| Temperature | Maintain a mild temperature (e.g., 25-50°C). | Higher temperatures can promote side reactions like hydrogenolysis. |
| Reaction Monitoring | Monitor the reaction progress by TLC, GC, or by measuring hydrogen uptake. | This will help determine the optimal reaction time and prevent the formation of byproducts from over-reaction. |
Section 3: Side Reactions in the Ammonolysis of 3-Chloro-2-methylpropan-1-ol
The reaction of a halo-alcohol with ammonia is a classical method for amine synthesis. However, it is often plagued by a lack of selectivity.
FAQ 3: I'm attempting to synthesize 3-Amino-2-methylpropan-1-ol via ammonolysis of 3-chloro-2-methylpropan-1-ol, but my product is a mixture of primary, secondary, and tertiary amines. How can I favor the formation of the primary amine?
The formation of secondary and tertiary amines is a common issue in this synthesis, as the product primary amine is often more nucleophilic than ammonia.[7][8]
-
Over-alkylation: The desired 3-Amino-2-methylpropan-1-ol can react with the starting 3-chloro-2-methylpropan-1-ol to form the secondary amine, bis(3-hydroxy-2-methylpropyl)amine. This secondary amine can further react to form the tertiary amine.
Strategies to Enhance Primary Amine Selectivity:
-
Large Excess of Ammonia: The most effective way to favor the formation of the primary amine is to use a large excess of ammonia.[9][10] This increases the probability that the halo-alcohol will react with an ammonia molecule rather than the product amine.
-
Use of a Protecting Group: While more complex, one could protect the amine as it is formed. For example, using a Gabriel synthesis approach with phthalimide would exclusively yield the primary amine after deprotection.
-
Controlled Addition: Slowly adding the halo-alcohol to a concentrated solution of ammonia can help maintain a high local concentration of ammonia, favoring the desired reaction.
Diagram: Ammonolysis and Over-alkylation Pathway
Caption: Sequential formation of primary, secondary, and tertiary amines during ammonolysis.
Section 4: Purification and Isolation of 3-Amino-2-methylpropan-1-ol Hydrochloride
The final and often most challenging step is the purification of the target compound and its conversion to the hydrochloride salt.
FAQ 4: My final product is difficult to crystallize as the hydrochloride salt, and the purity is still not optimal. What purification techniques can I employ?
The high polarity and potential for hydrogen bonding of 3-Amino-2-methylpropan-1-ol and its byproducts can make purification challenging.
-
Distillation: For the free base, vacuum distillation can be an effective method to remove less volatile impurities.[11] However, co-distillation with structurally similar byproducts can occur.
-
Schiff Base Formation: A highly effective method for purifying primary amines is the reversible formation of a Schiff base with an aromatic aldehyde, such as benzaldehyde.[12][13] The resulting imine is often a crystalline solid that can be easily purified by recrystallization. The pure imine is then hydrolyzed back to the primary amine. This method is highly selective for primary amines.
-
Crystallization of the Hydrochloride Salt:
-
Solvent Selection: The choice of solvent is critical. A common method is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble, such as isopropanol or a mixture of ethanol and diethyl ether, and then bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent.
-
Water Content: Ensure all solvents and the free base are as anhydrous as possible, as water can interfere with crystallization.
-
Experimental Protocol: Purification via Schiff Base Formation
-
Formation: Dissolve the crude 3-Amino-2-methylpropan-1-ol free base in a suitable solvent like toluene. Add an equimolar amount of benzaldehyde. Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Isolation and Purification: Cool the reaction mixture. The Schiff base will often precipitate out. The solid can then be collected by filtration and recrystallized from a suitable solvent (e.g., ethanol/water mixture).
-
Hydrolysis: Suspend the purified Schiff base in water and add hydrochloric acid until the pH is acidic. The imine will hydrolyze, regenerating the 3-Amino-2-methylpropan-1-ol as its hydrochloride salt in the aqueous phase, while the benzaldehyde can be removed by extraction with an organic solvent.
-
Final Isolation: The aqueous solution containing the pure 3-Amino-2-methylpropan-1-ol hydrochloride can then be concentrated to obtain the final product.
References
- Google Patents. (2007). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
- Google Patents. (1976). US3935274A - Process for the continuous preparation of hydroxypivaldehyde.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
-
PubChem. (n.d.). 3-Amino-2-methyl-1-propanol. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Isobutyraldehyde. Retrieved from [Link]
-
PubMed. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]
- Google Patents. (1982). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
- Google Patents. (2012). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
-
Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]
- Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
- Google Patents. (2019). CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.
-
MDPI. (n.d.). Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts. Retrieved from [Link]
- Google Patents. (2007). CN100357257C - Production process of 2-amino-methyl-1-propanol.
-
PubChem. (n.d.). Isobutyraldehyde. Retrieved from [Link]
- Google Patents. (2018). CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol.
-
SciSpace. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. Retrieved from [Link]
Sources
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- 2. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 10. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
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- 13. A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol (2001) | Distaso Carlo | 3 Citations [scispace.com]
Technical Support Center: Synthesis of Oxazolines from 3-Amino-2-methylpropan-1-ol
Welcome to the technical support guide for the synthesis of 2-substituted-4,4-dimethyl-2-oxazolines from 3-Amino-2-methylpropan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common issues encountered during this specific transformation. The guidance herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
I. Foundational Knowledge: The Reaction
The synthesis of 2-oxazolines from 2-amino-2-methyl-1-propanol typically involves the condensation with a carboxylic acid or its derivative, followed by a cyclodehydration step.[1][2] This process is a cornerstone in synthetic chemistry due to the oxazoline moiety's prevalence in bioactive molecules, pharmaceuticals, and its utility as a protective group or a chiral ligand in asymmetric catalysis.[1][3]
A common route involves the reaction of 3-Amino-2-methylpropan-1-ol with an acyl chloride.[1] The reaction proceeds through an initial N-acylation to form a β-hydroxy amide intermediate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent or heat, yields the desired oxazoline.
Below is a generalized workflow for this synthesis:
Caption: Generalized workflow for oxazoline synthesis.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
A. Low or No Product Yield
Question 1: My reaction shows little to no formation of the desired oxazoline. What are the likely causes?
Answer: This is a frequent challenge in oxazoline synthesis.[4] The root cause often lies in one of three areas: reagent quality, reaction conditions, or the formation of stable, unreactive intermediates.
-
Reagent Quality and Stoichiometry:
-
Moisture: The presence of water is highly detrimental, especially when using reactive reagents like acyl chlorides or dehydrating agents such as thionyl chloride. Water can hydrolyze your starting materials and intermediates. Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Purity of 3-Amino-2-methylpropan-1-ol: This amino alcohol is hygroscopic. It's advisable to use a freshly opened bottle or to dry the reagent before use.
-
Stoichiometry: Accurate measurement of reactants is crucial. An excess of the amino alcohol can sometimes be beneficial to ensure the complete consumption of the more valuable carboxylic acid derivative.
-
-
Reaction Conditions:
-
Temperature: The cyclodehydration step often requires elevated temperatures to overcome the activation energy for ring closure. If you are performing a one-pot synthesis, a temperature ramp may be necessary. For instance, the initial N-acylation might proceed at a lower temperature, followed by heating to facilitate cyclization.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Choice of Dehydrating Agent/Catalyst: The direct condensation of a carboxylic acid and an amino alcohol requires a strong acid catalyst and high temperatures to remove water.[5] More reactive derivatives like acyl chlorides may not require an additional dehydrating agent but will produce HCl in situ, which can protonate the starting amine, rendering it non-nucleophilic. In such cases, the addition of a non-nucleophilic base can be beneficial. For direct condensation, reagents like triflic acid have been shown to be effective.[3]
-
-
Intermediate Formation:
-
The β-hydroxy amide intermediate may be stable under your reaction conditions and fail to cyclize. This can be confirmed by analyzing a sample of the reaction mixture (e.g., by NMR or IR spectroscopy) for the presence of the amide and hydroxyl functional groups.
-
Caption: Diagnostic workflow for low product yield.
B. Product Impurity and Side Reactions
Question 2: I've obtained a product, but it's impure. What are the common side reactions and how can I minimize them?
Answer: Impurities in oxazoline synthesis often stem from side reactions or incomplete conversion. Understanding the potential side pathways is key to mitigating them.
-
Common Side Reactions:
-
Formation of Oxazolidine: If reacting with an aldehyde, an intermediate oxazolidine is formed which needs to be oxidized to the oxazoline.[1] Incomplete oxidation will leave this as an impurity.
-
Ring Opening: Oxazolines can be susceptible to hydrolysis, especially under acidic conditions.[6] If your workup involves an acidic wash, it should be performed quickly and at a low temperature. The protonated oxazoline is susceptible to nucleophilic attack by anions like chloride.[1]
-
Polymerization: Some 2-oxazolines can undergo cationic ring-opening polymerization, particularly in the presence of strong acids.[1] This is more common with certain substituents at the 2-position.
-
Elimination Reactions: Depending on the structure of the carboxylic acid derivative, elimination reactions can compete with the desired substitution.
-
-
Minimization Strategies:
-
Control of pH: During workup, carefully neutralize any excess acid. A mild base, such as sodium bicarbonate solution, is often preferred over stronger bases.
-
Anhydrous Conditions: As mentioned, water can lead to hydrolysis. Maintaining anhydrous conditions throughout the reaction and workup is crucial.[1]
-
Purification: Effective purification is critical. Fractional distillation under reduced pressure is often suitable for volatile oxazolines. For less volatile or solid products, column chromatography is the method of choice. A patent suggests that distillation in the presence of a dialkyl hydrogen phosphite or a halosilane can remove residual water and color-causing impurities.[7]
-
C. Reaction Stalls or is Sluggish
Question 3: My reaction starts but then seems to stop before completion. What could be causing this?
Answer: A stalled reaction often points to catalyst deactivation, product inhibition, or the reaction reaching equilibrium under the current conditions.
-
Catalyst Deactivation: If using a catalyst, it may be poisoned by impurities in the starting materials or solvents. Ensure high-purity reagents and solvents.
-
Product Inhibition: In some cases, the product itself can inhibit the catalyst or react with starting materials in a non-productive pathway.
-
Equilibrium: The cyclodehydration is a reversible reaction. The removal of water is essential to drive the reaction to completion.[7] If water is not effectively removed, the reaction will reach equilibrium.
-
Azeotropic Removal of Water: For direct condensations, using a solvent that forms an azeotrope with water (e.g., toluene or xylene) in conjunction with a Dean-Stark apparatus is a classic and effective method.
-
Stoichiometric Dehydrating Agents: The use of reagents like thionyl chloride or Burgess reagent can circumvent the equilibrium issue by irreversibly consuming the elements of water.[8]
-
III. Experimental Protocols
Protocol 1: One-Pot Synthesis from Carboxylic Acid
This protocol is adapted from methodologies that utilize a dehydrating acid catalyst.[3]
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Amino-2-methylpropan-1-ol (1.0 eq.), the desired carboxylic acid (1.05 eq.), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as triflic acid (TfOH), under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to reflux. If using toluene, a Dean-Stark trap can be fitted to remove the water generated.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Characterization of the Synthesized Oxazoline
Accurate structural confirmation is paramount.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic shifts for the protons on the oxazoline ring. The gem-dimethyl group at the 4-position will typically appear as a singlet.
-
¹³C NMR: The carbon of the C=N bond (C2) will have a characteristic downfield shift.[9]
-
-
Infrared (IR) Spectroscopy: Look for the characteristic C=N stretching frequency, typically in the range of 1650-1680 cm⁻¹. The absence of a broad O-H stretch and an amide C=O stretch from the intermediate is a good indicator of successful cyclization.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized oxazoline.
Table 1: Representative Spectroscopic Data for 2-Substituted-4,4-dimethyl-2-oxazolines
| Technique | Functional Group | Expected Chemical Shift / Frequency |
| ¹H NMR | C(CH₃)₂ | ~1.2-1.4 ppm (singlet, 6H) |
| O-CH₂ | ~3.9-4.1 ppm (singlet, 2H) | |
| ¹³C NMR | C=N | ~160-170 ppm |
| C(CH₃)₂ | ~65-75 ppm | |
| O-CH₂ | ~75-85 ppm | |
| IR | C=N Stretch | ~1650-1680 cm⁻¹ |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use other amino alcohols for this synthesis? A1: Yes, the synthesis of oxazolines is broadly applicable to a wide range of 2-amino alcohols.[1] However, the reaction conditions may need to be optimized for different substrates. For example, amino alcohols with additional functional groups may require protective group strategies.
Q2: What is the best way to purify my oxazoline? A2: The purification method depends on the physical properties of your product.[10] For liquid oxazolines, vacuum distillation is often effective. For solid or high-boiling point compounds, column chromatography on silica gel is a standard method. It's important to use a relatively non-polar eluent system to avoid ring opening on the acidic silica gel.
Q3: My reaction is turning dark. Is this a problem? A3: Color changes can indicate decomposition or side reactions. If the reaction turns very dark, it could be a sign of charring at high temperatures or other undesirable pathways. It is advisable to take a small aliquot for analysis to determine if the desired product is still being formed.
Q4: How stable are oxazolines? A4: The oxazoline ring is generally stable to a range of conditions, including nucleophiles, bases, and radicals.[1] However, it is sensitive to strong acids, which can catalyze hydrolysis.[6] For long-term storage, it is best to keep them in a cool, dry place, away from acidic vapors.
V. References
-
Structural Characterization of Isoxazoline-Based Compounds: An In-depth Technical Guide. Benchchem. Available at:
-
US4281137A - Purification of 2-oxazolines. Google Patents. Available at:
-
A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules. Available at:
-
Oxazoline. Wikipedia. Available at:
-
Synthesis and Identification of 3-Oxazolines in Cocoa. (2015). Journal of Agricultural and Food Chemistry. Available at:
-
Synthesis and physico-chemical characterization of novel oxazolines. (2024). Pharma Focus Asia. Available at:
-
Optimization of reaction conditions for oxazoline synthesis. Benchchem. Available at:
-
One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. (2005). Journal of Combinatorial Chemistry. Available at:
-
Preparation of oxazoline derivatives from free saccharides. (2021). Glycoscience Protocols. Available at:
-
Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. (2018). Molecules. Available at:
-
Synthesis of 2-oxazolines. Organic Chemistry Portal. Available at:
-
Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. (2019). ScholarWorks at WMU. Available at:
-
Oxazolines. Their preparation, reactions, and applications. (1981). Chemical Reviews. Available at:
-
The Chemistry of the Oxazolines. (1951). Chemical Reviews. Available at:
-
Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2021). Molecules. Available at:
Sources
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. US4281137A - Purification of 2-oxazolines - Google Patents [patents.google.com]
- 8. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation of oxazoline derivatives from free saccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Removing Impurities in 3-Amino-2-methylpropan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical resource for identifying, characterizing, and removing impurities in 3-Amino-2-methylpropan-1-ol hydrochloride. This valuable building block can present unique purification challenges due to its polar nature.[1] This document is designed to provide actionable solutions to common issues encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-Amino-2-methylpropan-1-ol hydrochloride?
The impurity profile of 3-Amino-2-methylpropan-1-ol hydrochloride is largely dependent on the synthetic route employed. Common impurities can include:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
By-products: Products from side reactions that can occur during synthesis.[2]
-
Solvents: Residual solvents used in the reaction or purification steps.
-
Water: Due to the hygroscopic nature of the compound and the use of aqueous solutions.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A combination of analytical techniques is often necessary for unambiguous impurity identification.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities.[3][5]
-
Mass Spectrometry (MS): Determines the molecular weight of the impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): Separates the impurities from the main compound.[6][7]
-
Gas Chromatography (GC): Useful for identifying volatile impurities like residual solvents.[3][7][8]
Q3: I'm having trouble purifying my compound by column chromatography. What are my options?
The high polarity of 3-Amino-2-methylpropan-1-ol can make traditional silica gel chromatography challenging.[1] Consider the following approaches:
-
Recrystallization: This is often the most effective method for purifying the hydrochloride salt.[1]
-
Distillation: The free base, 3-Amino-2-methylpropan-1-ol, can be purified by vacuum distillation.[9]
-
Protecting Group Strategy: Temporarily protecting the polar amino or hydroxyl groups can reduce the compound's polarity, making it more amenable to chromatographic purification.[1][10]
Q4: Can I use distillation to purify 3-Amino-2-methylpropan-1-ol hydrochloride directly?
Direct distillation of the hydrochloride salt is generally not recommended as it is a non-volatile solid. However, the free base, 3-Amino-2-methylpropan-1-ol, can be isolated and then purified by vacuum distillation.[9]
Troubleshooting Guides
Issue 1: Difficulty in Achieving High Purity by Recrystallization
Symptoms:
-
Oily precipitate instead of crystals.
-
Low yield after recrystallization.
-
Persistent impurities in the final product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent System | Experiment with different solvent systems. A mixture of a polar solvent (e.g., ethanol, isopropanol) and a less polar co-solvent (e.g., ethyl acetate, diethyl ether) can be effective. |
| Presence of Water | Ensure all solvents are anhydrous. Water can interfere with crystallization. |
| Incomplete Conversion to the Hydrochloride Salt | Ensure complete conversion to the hydrochloride salt before attempting recrystallization. |
Issue 2: Poor Separation and Tailing during HPLC Analysis
Symptoms:
-
Broad, tailing peaks for the main compound.
-
Poor resolution between the main peak and impurity peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Interaction with Silica-based Columns | The free amine can interact with residual silanol groups on the column. Use a base-deactivated column or add a small amount of a competing amine (e.g., triethylamine) to the mobile phase. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the amine is protonated. |
Experimental Protocols
Protocol 1: General Method for Recrystallization of 3-Amino-2-methylpropan-1-ol Hydrochloride
-
Dissolve the crude 3-Amino-2-methylpropan-1-ol hydrochloride in a minimal amount of a hot polar solvent (e.g., isopropanol).
-
If impurities remain undissolved, perform a hot filtration.
-
Slowly add a less polar co-solvent (e.g., ethyl acetate) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold co-solvent.
-
Dry the crystals under vacuum.
Protocol 2: Liberation of the Free Base and Purification by Vacuum Distillation
-
Dissolve the 3-Amino-2-methylpropan-1-ol hydrochloride in water.
-
Cool the solution in an ice bath and slowly add a concentrated aqueous solution of a strong base (e.g., NaOH) until the pH is greater than 12.
-
Extract the free base into an organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation.[9]
Visualizing the Workflow
Caption: A generalized workflow for the purification of 3-Amino-2-methylpropan-1-ol hydrochloride.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Amino Alcohols.
- BenchChem. (n.d.). An In-Depth Technical Guide to 3-Amino-2-methylpropan-1-ol (CAS: 15518-10-2).
- BenchChem. (n.d.). Common impurities in commercial "2-Aminopropan-2-ol" and their removal.
- AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
- Wu, J., Ji, C., & Xu, F. (2014). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- (2023, October 31). Isolation and chromatographic purification of reaction products from amino acids. Google.
- Sigma-Aldrich. (n.d.). 2-Amino-2-methyl-1-propanol hydrochloride for synthesis.
- NIH. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.
- IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
- Agilent. (n.d.). Amino-alcohols Analysis of amino-alcohols, C.
- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
- PubChem. (n.d.). 3-Amino-2-methyl-1-propanol.
- ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol synthesis.
- (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Google.
- Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Sigma-Aldrich. (n.d.). 3-amino-2-methylpropan-1-ol Sigma-Aldrich uses.
- Chemrio. (n.d.). 3-Amino-2-methylpropan-1-ol hydrochloride.
- Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD).
- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
- (2025, August 8). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- ResearchGate. (2025, August 6). Synthesis and characterization of 3-amino-1, 2-propanediol.
- (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
- Sigma-Aldrich. (n.d.). 3-amino-2-methylpropan-1-ol AldrichCPR.
- BenchChem. (n.d.). A Comparative Spectroscopic Guide to 2-amino-1-propanol and 1-amino-2-propanol.
- BenchChem. (n.d.). Spectroscopic Analysis of 3-Amino-1,1-diethoxypropan-2-ol: A Technical Guide.
- SciSpace. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
- 北京欣恒研科技有限公司. (n.d.). 3-Amino-2-methyl-propan-1-ol hydrochloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. akjournals.com [akjournals.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Amino-2-methylpropan-1-ol Hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-2-methylpropan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 3-Amino-2-methylpropan-1-ol?
There are several established methods for the synthesis of 3-Amino-2-methylpropan-1-ol. The choice of route often depends on the available starting materials, scale, and desired purity.
One common and effective method is the reduction of 3-hydroxy-2-methylpropanenitrile . This nitrile precursor can be synthesized from isobutyraldehyde and a cyanide source. The subsequent reduction of the nitrile group to a primary amine yields the desired product.
Another frequently employed route involves the reduction of 2-methyl-3-nitropropan-1-ol . This nitro alcohol can be prepared via a Henry reaction between isobutyraldehyde and nitromethane. The nitro group is then reduced to an amine using various reducing agents.[1]
Q2: My reduction of 3-hydroxy-2-methylpropanenitrile is sluggish and gives low yields. What are the likely causes and how can I improve it?
Low yields and slow reaction times in the reduction of 3-hydroxy-2-methylpropanenitrile can stem from several factors. Here's a breakdown of potential issues and their solutions:
-
Choice of Reducing Agent: The potency of your reducing agent is critical.
-
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing nitriles. However, it reacts violently with water and protic solvents, necessitating anhydrous conditions.[2][3]
-
Sodium borohydride (NaBH₄) is a milder reducing agent and is often used in combination with a catalyst, such as cobalt chloride, to effectively reduce nitriles. It has the advantage of being more tolerant to protic solvents.[2]
-
Catalytic Hydrogenation: This method, using catalysts like Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure, is also a viable option.[1] The activity of the catalyst is paramount for a successful reaction.
-
-
Reaction Temperature: The reduction of nitriles typically requires elevated temperatures to proceed at a reasonable rate. If the reaction is too slow, consider gradually increasing the temperature while monitoring for potential side reactions.
-
Solvent: The choice of solvent is crucial, especially when using reactive hydrides like LiAlH₄. Anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF), are commonly used.[3] For catalytic hydrogenation, alcohols like methanol or ethanol are often suitable.
Q3: I am observing significant byproduct formation during the synthesis. How can I minimize these impurities?
Byproduct formation is a common challenge. Identifying the impurities through analytical techniques like GC-MS or NMR is the first step. Here are some common byproducts and strategies to mitigate them:
-
Over-reduction: In some cases, the primary alcohol functional group can be susceptible to reduction, especially with harsh reducing agents and prolonged reaction times. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to stop the reaction once the starting material is consumed.
-
Incomplete Reaction: If the reaction is not driven to completion, you will have a mixture of starting material and product, complicating purification. Ensure you are using a sufficient excess of the reducing agent and allowing adequate reaction time.
-
Side Reactions of the Nitrile Group: Nitriles can undergo hydrolysis to carboxylic acids or amides under certain conditions, especially in the presence of water and at extreme pH values.[4] Maintaining anhydrous conditions and a neutral pH can help prevent these side reactions.
Q4: The final hydrochloride salt is difficult to crystallize and purify. What are some effective purification strategies?
Purification of the final hydrochloride salt can be challenging due to its high polarity and solubility in water.
-
Crystallization: The choice of solvent system for crystallization is critical. A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like ethanol or methanol) and then add a less polar co-solvent (such as diethyl ether, ethyl acetate, or acetone) until turbidity is observed. Cooling the mixture slowly can promote the formation of well-defined crystals.
-
Purification via the Free Base: An alternative strategy is to first isolate the free amine, 3-Amino-2-methylpropan-1-ol. This can be achieved by neutralizing the hydrochloride salt with a base (e.g., sodium hydroxide solution) to a pH of 9-14 and then extracting the free amine into an organic solvent.[5] The organic extracts can then be dried and the solvent evaporated. The purified free amine can then be converted back to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., isopropanol or ether).
II. Troubleshooting Guide
This section provides a more detailed, scenario-based approach to troubleshooting common experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive reducing agent. 2. Incorrect reaction temperature. 3. Poor quality starting material. | 1. Use a fresh, properly stored batch of reducing agent. 2. Verify and optimize the reaction temperature. 3. Confirm the purity of the starting nitrile via NMR or GC. |
| Formation of an Oily Product Instead of a Crystalline Solid | 1. Presence of impurities. 2. Residual solvent. | 1. Attempt purification via column chromatography of the free base before salt formation. 2. Ensure the product is thoroughly dried under vacuum. |
| Difficulty in Isolating the Product from the Aqueous Layer | 1. Incomplete extraction. 2. Product is too water-soluble. | 1. Increase the number of extractions with the organic solvent. 2. Saturate the aqueous layer with sodium chloride (salting out) to decrease the product's solubility. |
| Inconsistent Yields Between Batches | 1. Variability in reagent quality. 2. Inconsistent reaction conditions (e.g., temperature, stirring rate). 3. Moisture contamination. | 1. Use reagents from the same lot number if possible. 2. Strictly control all reaction parameters. 3. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
III. Experimental Protocols
Protocol 1: Synthesis of 3-Amino-2-methylpropan-1-ol via Reduction of 3-hydroxy-2-methylpropanenitrile with LiAlH₄
This protocol outlines a general procedure for the reduction of 3-hydroxy-2-methylpropanenitrile using lithium aluminum hydride.
Materials:
-
3-hydroxy-2-methylpropanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (dilute solution)
-
Sodium hydroxide solution
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (solution in isopropanol or ether)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Addition of Nitrile: A solution of 3-hydroxy-2-methylpropanenitrile in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of a sodium hydroxide solution. Caution: This process is highly exothermic and generates hydrogen gas.
-
Workup: The resulting precipitate is filtered off and washed with diethyl ether. The combined ethereal filtrates are dried over anhydrous sodium sulfate.
-
Isolation of Free Amine: The solvent is removed under reduced pressure to yield the crude 3-Amino-2-methylpropan-1-ol.
-
Formation of Hydrochloride Salt: The crude amine is dissolved in a suitable solvent (e.g., isopropanol) and a solution of HCl in the same solvent is added until the solution is acidic. The precipitated hydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum.
Protocol 2: Purification of 3-Amino-2-methylpropan-1-ol Hydrochloride by Recrystallization
Procedure:
-
Dissolve the crude 3-Amino-2-methylpropan-1-ol hydrochloride in a minimum amount of hot ethanol.
-
While the solution is still warm, add diethyl ether dropwise until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to complete the crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether, and dry them under vacuum.
IV. Visualizing the Process
Reaction Pathway
Caption: Synthetic route to 3-Amino-2-methylpropan-1-ol hydrochloride.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
V. References
-
BenchChem. (n.d.). An In-Depth Technical Guide to 3-Amino-2-methylpropan-1-ol (CAS: 15518-10-2). Retrieved from
-
Google Patents. (2007). Preparation method of 2-amino-2-methyl-1-propanol. Retrieved from
-
Doc Brown's Chemistry. (n.d.). Reduction of aldehydes ketones nitriles. Retrieved from
-
Chemguide. (n.d.). Reduction of aldehydes and ketones. Retrieved from
-
PubChem. (n.d.). Propylene cyanohydrin. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Propylene cyanohydrin | C4H7NO | CID 17377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
stability and degradation of 3-Amino-2-methylpropan-1-ol hydrochloride under different conditions
Welcome to the technical support guide for 3-Amino-2-methylpropan-1-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-Amino-2-methylpropan-1-ol hydrochloride?
For optimal stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Recommended storage temperatures are typically ambient (room temperature). It is crucial to keep it away from heat sources and direct sunlight to maintain its effectiveness and prevent degradation.[1]
Q2: What substances are incompatible with 3-Amino-2-methylpropan-1-ol hydrochloride?
To prevent unwanted reactions and degradation, avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[3] Contact with certain metals should also be avoided, as they can potentially catalyze degradation reactions.[4]
Q3: Is this compound stable in aqueous solutions?
3-Amino-2-methylpropan-1-ol hydrochloride is soluble in water and is generally stable in aqueous solutions under recommended storage conditions.[1] However, the long-term stability can be influenced by several factors, including the pH of the solution, exposure to oxygen, and the presence of trace metal impurities. For long-term storage of solutions, consider using high-purity water, de-gassing the solvent, and storing under an inert atmosphere (e.g., nitrogen or argon).
Q4: How does pH affect the stability of the compound?
As a hydrochloride salt, this compound forms a mildly acidic solution in water. The protonated amine group is significantly less susceptible to oxidation compared to its free amine form (3-Amino-2-methylpropan-1-ol, or AMP). Therefore, it is most stable in neutral to mildly acidic conditions. In strongly alkaline (high pH) solutions, the amine is deprotonated, making it more vulnerable to oxidative and other degradation pathways.
Q5: Is the compound sensitive to light?
While specific photostability data for the hydrochloride salt is not extensively detailed in the literature, related amine compounds are known to undergo atmospheric degradation initiated by light-induced radical formation.[5][6] As a standard laboratory practice, it is always prudent to protect solutions from prolonged exposure to direct light, especially UV light, by using amber vials or storing them in the dark.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter, providing causal explanations and actionable solutions.
Issue 1: My solution has developed a yellow or brown tint over time.
-
Probable Cause: This is a classic indicator of oxidative degradation. The free amine, present in equilibrium, can be oxidized by dissolved atmospheric oxygen. This process can be accelerated by elevated temperatures and the presence of trace metal ions (e.g., Fe²⁺, Cu²⁺) which act as catalysts.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Issue 2: I am observing unexpected or drifting peaks in my HPLC/LC-MS analysis.
-
Probable Cause: The appearance of new peaks that are not present in a freshly prepared standard is a strong indication of degradation. The nature of these degradants depends on the stress conditions the sample has been exposed to (e.g., heat, oxygen, extreme pH).
-
Investigative Steps:
-
Confirm Identity: Immediately analyze a freshly prepared standard solution using the same method to confirm the retention time of the parent compound.
-
Characterize Degradants: If using LC-MS, examine the mass-to-charge ratio (m/z) of the new peaks. Common degradation products of the parent amine include smaller molecules from fragmentation or products from reactions with atmospheric CO₂ or oxygen.[8][9]
-
Perform Forced Degradation: To proactively identify these peaks, conduct a forced degradation study (see protocol below). This will help you create a "degradation map" and confirm if the unknown peaks in your sample correspond to specific stress-induced degradants.
-
Issue 3: My experimental results show poor reproducibility or a loss of compound activity.
-
Probable Cause: Inconsistent results are often a symptom of underlying instability. If the compound degrades, its effective concentration decreases, leading to variability in concentration-dependent assays.
-
Validation Protocol:
-
Implement Stability Checks: Begin each experiment with a concentration check of your stock solution against a freshly prepared standard.
-
Review Handling Procedures: Ensure that stock solutions are not left at room temperature for extended periods. Use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
-
Evaluate Matrix Effects: If working in a complex biological matrix, consider the possibility of enzymatic or microbial degradation.[10][11] A stability study in the specific matrix is recommended.
-
In-Depth Analysis of Degradation Pathways
Understanding the chemical mechanisms of degradation is key to preventing it. The primary stability concerns for the parent amine, 2-Amino-2-methyl-1-propanol (AMP), which informs the behavior of the hydrochloride salt, are oxidative and thermal degradation.
Oxidative Degradation
This is the most common degradation pathway under typical laboratory conditions. The reaction is complex and often radical-mediated, accelerated by heat, light, and metal ions.[7]
-
Mechanism: The process is often initiated by the formation of reactive oxygen species. For the parent amine, this can lead to hydrogen abstraction and subsequent fragmentation.[5][6]
-
Common Degradants: Studies on the parent amine (AMP) have identified several classes of oxidative degradation products, including:
Caption: Key factors leading to oxidative degradation of the parent amine.
Thermal Degradation
Significant thermal degradation typically requires elevated temperatures (e.g., >100°C), which may be encountered in some chemical synthesis or gas treatment applications.[9][12]
-
Mechanism: At high temperatures, particularly in the presence of CO₂, the parent amine can undergo intramolecular cyclization.
-
Major Degradant: The primary thermal degradation product of 2-Amino-2-methyl-1-propanol is 4,4-dimethyl-2-oxazolidinone (DMOZD) .[8][9][12] This is a stable cyclic carbamate formed from the reaction of the amine and alcohol moieties with a carbon source, often CO₂.
Summary of Stability Data
| Condition | Stressor | Primary Degradation Pathway | Key Degradation Products (of Parent Amine) | Stability Concern |
| Aqueous Solution | Dissolved O₂, Metal Ions | Oxidative | Formic Acid, Ammonia, Acetone[5][8] | High (if not controlled) |
| High Temperature | >100-150 °C, CO₂ | Thermal | 4,4-dimethyl-2-oxazolidinone[8][12] | Moderate to High |
| Strongly Alkaline | High pH (e.g., >10) | Oxidative (Accelerated) | Same as oxidative | High |
| Strongly Acidic | Low pH (e.g., <2) | Hydrolysis | Generally stable | Low |
| Light Exposure | UV / Sunlight | Photolytic (Atmospheric) | Aldehydes, Imines[6] | Moderate |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is essential for identifying potential degradants and establishing the intrinsic stability of the molecule.[13]
Objective: To generate likely degradation products and assess stability under harsh conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 3-Amino-2-methylpropan-1-ol hydrochloride in HPLC-grade water.
-
Stress Conditions: For each condition, mix 5 mL of the stock solution with 5 mL of the stressor solution in separate, clearly labeled vials.
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl)
-
Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH)
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂)
-
Thermal: HPLC-grade water (for thermal stress)
-
Control: HPLC-grade water (stored at 4°C, protected from light)
-
-
Incubation:
-
Place the Acid, Base, and Thermal samples in a water bath or oven set to 60°C.
-
Keep the Oxidation sample at room temperature, protected from light.
-
-
Time Points: Withdraw aliquots at 0, 2, 8, and 24 hours.
-
Quenching & Analysis:
-
Neutralize the acid/base aliquots with an equimolar amount of base/acid.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze all samples, including the control, by a stability-indicating HPLC-UV method. Use LC-MS to obtain mass information for any new peaks observed.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an analytical method capable of separating the active compound from its degradation products.
Starting Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of ~210 nm (where the compound lacks a strong chromophore, so low UV is necessary).
-
Validation: Inject the stressed samples from the forced degradation study to confirm that all degradation products are resolved from the parent peak. The method is considered "stability-indicating" if this separation is achieved.
References
-
Lia, H., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. Retrieved from [Link][7]
-
LookChem. (n.d.). Cas 3207-12-3, 2-AMINO-2-METHYL-1-PROPANOL HYDROCHLORIDE. Retrieved from [Link][1]
-
Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system. Retrieved from [Link][14]
-
Al-Tannak, N. F., et al. (2024). Evaluation of stability of (1R, 2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC - NIH. Retrieved from [Link][10]
-
Teresia, M., et al. (2025). Degradation of 2‑Amino‑2‑methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed. Retrieved from [Link][8]
-
Langer, E. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link][15]
-
Nielsen, C. J., et al. (n.d.). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. NIH. Retrieved from [Link][6]
-
ResearchGate. (n.d.). Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. Retrieved from [Link][9]
-
ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Retrieved from [Link][12]
Sources
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nva.sikt.no [nva.sikt.no]
- 15. chromatographyonline.com [chromatographyonline.com]
challenges in the scale-up of 3-Amino-2-methylpropan-1-ol hydrochloride synthesis
Technical Support Center: Synthesis of 3-Amino-2-methylpropan-1-ol Hydrochloride
A Guide for Researchers and Process Development Scientists
Welcome to the technical support center for the synthesis of 3-Amino-2-methylpropan-1-ol hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and scale-up of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the challenges of your project.
Overview of Synthetic Strategy
3-Amino-2-methylpropan-1-ol is a valuable building block in organic synthesis. While several synthetic routes exist, one of the most common and scalable methods involves the catalytic hydrogenation of a nitro-analogue, 2-methyl-3-nitropropan-1-ol. This approach is favored for its high atom economy and generally clean conversion. The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.
This guide will focus primarily on the challenges associated with this hydrogenation pathway and the subsequent salt formation.
Caption: Primary synthetic route to 3-Amino-2-methylpropan-1-ol hydrochloride.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific problems in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Category 1: Reaction and Synthesis Challenges
Question 1: My catalytic hydrogenation of 2-methyl-3-nitropropan-1-ol is stalling or showing low conversion. What are the likely causes?
Answer: This is a common issue in catalytic hydrogenation and can usually be attributed to catalyst activity, reaction conditions, or substrate purity.
-
Catalyst Inactivation (Poisoning): The catalyst, typically Palladium on Carbon (Pd/C), is highly susceptible to poisoning. Trace impurities in your starting material or solvent, particularly sulfur or halide compounds, can irreversibly bind to the palladium surface and halt the reaction.
-
Solution: Ensure the purity of your 2-methyl-3-nitropropan-1-ol and use high-purity, hydrogenation-grade solvents. If poisoning is suspected, increasing the catalyst loading might help, but addressing the root cause (impurity source) is the best long-term solution.
-
-
Insufficient Hydrogen Pressure or Agitation: The reaction is a three-phase system (solid catalyst, liquid substrate solution, gaseous hydrogen). Efficient mixing is critical to ensure hydrogen is available at the catalyst surface.
-
Solution: On a lab scale, ensure vigorous stirring. In a larger reactor, confirm that the agitation is sufficient to suspend the catalyst particles uniformly. Ensure your hydrogen supply is maintaining the target pressure throughout the reaction. Low pressure will slow down or stop the reaction.
-
-
Poor Quality Catalyst: The activity of Pd/C can vary between batches and suppliers. An old or improperly stored catalyst may have reduced activity.
-
Solution: Use a fresh, high-quality catalyst from a reputable supplier. For scale-up, it is crucial to screen catalysts from different vendors and select one that provides consistent performance. A 10% Pd/C is often used for this type of reduction[1].
-
Question 2: I'm observing significant byproducts in my reaction mixture. What are they and how can I minimize them?
Answer: While the reduction of nitro groups to amines is generally clean, side reactions can occur, especially under non-optimized conditions.
-
Potential Impurities: Over-reduction or hydrogenolysis of the primary alcohol is possible but usually requires more forcing conditions. Incomplete reduction can leave hydroxylamine or nitroso intermediates.
-
Minimization Strategies:
-
Temperature Control: Run the reaction at or near room temperature. Exothermic reactions can increase the local temperature at the catalyst surface, promoting side reactions.
-
Solvent Choice: Methanol or ethanol are excellent solvent choices as they readily dissolve the starting material and hydrogen.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography (LC) to monitor the reaction progress and stop it once the starting material is consumed to avoid over-processing.
-
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction (see Q1) | Optimize catalyst, pressure, and reaction time. |
| Hydroxylamine Intermediate | Incomplete reduction | Ensure sufficient reaction time and active catalyst. |
| Over-reduction Products | High temperature or pressure | Maintain moderate reaction conditions (e.g., RT, 50 psi H₂). |
Category 2: Work-up and Purification Hurdles
Question 3: Filtering the Palladium catalyst after the reaction is slow and poses a fire risk. How can I handle this safely and efficiently?
Answer: Palladium on carbon is pyrophoric, especially after use when it is "activated" and coated in hydrogen. It can ignite spontaneously upon exposure to air. Safe handling is paramount.
-
Safe Filtration Protocol:
-
Inert Atmosphere: Do not filter the dry catalyst in the open air. After the reaction, purge the reaction vessel with an inert gas like nitrogen or argon to displace all hydrogen.
-
Wet Filtration: Perform the filtration while the catalyst is still wet with the reaction solvent. This minimizes its pyrophoricity.
-
Filter Aid: Use a pad of an inert filter aid like Celite® on your filter paper. This prevents the fine catalyst particles from clogging the filter and ensures a clearer filtrate.
-
Procedure: Under a gentle stream of nitrogen, pour the reaction slurry through the Celite® pad. Wash the pad thoroughly with fresh solvent to recover all the product.
-
Catalyst Quenching: The recovered catalyst on the filter pad should be carefully quenched by slowly adding water to it in a separate container before disposal, still under an inert atmosphere if possible.
-
Question 4: I'm having trouble forming a clean, crystalline hydrochloride salt. The product is oily or sticky.
Answer: This is a classic crystallization problem, often related to solvent choice, purity, or the method of acidification.
-
Solvent System: The ideal solvent system should dissolve the free amine but be a poor solvent for the hydrochloride salt.
-
Common Choices: Isopropanol (IPA), ethyl acetate, or diethyl ether are frequently used. You can add a solution of HCl in IPA or gaseous HCl to a solution of the amine in ethyl acetate.
-
Troubleshooting: If your product oils out, it means the salt is precipitating from a supersaturated solution faster than it can form an ordered crystal lattice. Try using a more non-polar solvent, slowing down the addition of HCl, or adding the acid at a lower temperature with vigorous stirring. Seeding with a small crystal of pure product can also promote proper crystallization.
-
-
Purity of the Free Amine: Impurities can act as crystallization inhibitors. If the free amine solution is not clean (e.g., contains residual water or other byproducts), it will be difficult to get a good quality salt.
-
Solution: Ensure the filtered solution of the free amine is concentrated correctly and is free of particulate matter before proceeding with salt formation. A pre-filtration might be necessary.
-
-
Stoichiometry of HCl: Adding a large excess of HCl can sometimes lead to the precipitation of an amorphous solid or oil.
-
Solution: Aim for a stoichiometric amount (1.0 to 1.05 equivalents) of HCl. Monitor the pH of the solution during the addition.
-
Category 3: Scale-Up Problems
Question 5: The hydrogenation is highly exothermic. How do I manage the temperature on a multi-liter or pilot plant scale?
Answer: Thermal management is one of the most critical challenges in scaling up hydrogenation. A runaway reaction can lead to dangerous pressure build-up.
-
Heat Transfer: The surface-area-to-volume ratio decreases as you scale up, making heat removal less efficient.
-
Solution: Use a jacketed reactor with an efficient heat transfer fluid and a powerful cooling system. Ensure the reactor is appropriately sized for the batch.
-
-
Controlled Reagent Addition: Do not charge all reagents at once.
-
Solution: The reaction can be controlled by limiting one of the reagents. Since controlling hydrogen gas flow can be complex, a common strategy is to charge the catalyst and solvent, establish a hydrogen atmosphere, and then slowly feed the solution of the nitro-compound into the reactor. This allows the cooling system to keep up with the heat being generated.
-
Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.
Question 6: What are the primary safety concerns when scaling up this synthesis?
Answer: Safety is the top priority. The key hazards are the use of high-pressure hydrogen, flammable solvents, and a pyrophoric catalyst.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.
-
Precautions: All equipment must be rated for hydrogenation and properly grounded to prevent static discharge. The area must be well-ventilated and equipped with hydrogen sensors. Always purge equipment with inert gas before introducing hydrogen and before opening to the atmosphere[2].
-
-
Flammable Solvents: Methanol and other common solvents are flammable.
-
Precautions: Use intrinsically safe electrical equipment. Avoid sources of ignition. Have appropriate fire suppression systems in place.
-
-
Pyrophoric Catalyst: As discussed in Q3, the Pd/C catalyst can ignite in air.
-
Precautions: At scale, catalyst filtration is often done in enclosed filter dryers under a nitrogen atmosphere. Never allow the catalyst to become dry and exposed to air.
-
-
Corrosive Reagents: Hydrochloric acid is corrosive and requires careful handling with appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a lab coat[3].
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-2-methylpropan-1-ol
This protocol is for laboratory scale and should be adapted with appropriate safety measures for larger scales.
Materials:
-
2-methyl-3-nitropropan-1-ol
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH), reagent grade
-
Hydrogen gas source
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-methyl-3-nitropropan-1-ol (1.0 eq) in methanol (approx. 10 mL per gram of substrate).
-
Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (1-5 mol% Pd relative to the substrate).
-
Seal the vessel, evacuate the atmosphere, and backfill with nitrogen. Repeat this cycle three times.
-
Evacuate the nitrogen and introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and a slight temperature rise may be observed.
-
Monitor the reaction by TLC or GC until the starting material is fully consumed. Hydrogen uptake will also cease.
-
Once complete, vent the hydrogen and purge the vessel three times with nitrogen.
-
Prepare a filter funnel with a 1 cm pad of Celite®. Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the catalyst.
-
Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
The resulting filtrate contains the 3-Amino-2-methylpropan-1-ol free base and can be concentrated under reduced pressure for the next step.
Protocol 2: Formation of 3-Amino-2-methylpropan-1-ol Hydrochloride
Materials:
-
Filtrate from Protocol 1 (amine in methanol)
-
Hydrochloric acid solution (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol)
-
Isopropanol (IPA) or Ethyl Acetate
Procedure:
-
Concentrate the methanolic solution of the free amine from Protocol 1 under reduced pressure to a concentrated oil.
-
Re-dissolve the oil in a suitable solvent for crystallization, such as isopropanol or ethyl acetate.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a stoichiometric amount (1.0-1.05 eq) of the hydrochloric acid solution dropwise.
-
A white precipitate should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., cold ethyl acetate) to remove any soluble impurities.
-
Dry the white solid under vacuum to a constant weight to yield 3-Amino-2-methylpropan-1-ol hydrochloride.
References
-
BenchChem. (n.d.). An In-Depth Technical Guide to 3-Amino-2-methylpropan-1-ol (CAS: 15518-10-2). Retrieved from BenchChem website.[1]
-
Wikipedia. (2023). Reductive amination. In Wikipedia.[4]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[5]
-
TCI EUROPE N.V. (2024). SAFETY DATA SHEET: 2-Amino-1,3-propanediol.[3]
-
BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production.[2]
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET: (±)-3-Amino-1,2-propanediol.
-
Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-2-methyl-1-propanol.[6]
-
MedChemExpress. (2023). 3-(2-Aminoethoxy)propan-1-ol hydrochloride-SDS.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
byproduct formation in the synthesis of 3-Amino-2-methylpropan-1-ol hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-2-methylpropan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Our approach is rooted in a deep understanding of reaction mechanisms and practical, field-tested solutions to ensure the integrity and purity of your final product.
I. Reductive Amination Route: Troubleshooting Guide
The synthesis of 3-Amino-2-methylpropan-1-ol via reductive amination of a suitable carbonyl precursor, such as 3-hydroxy-2,2-dimethylpropanal (hydroxypivaldehyde), is a common and efficient method. However, careful control of reaction parameters is crucial to minimize the formation of byproducts.[1][2]
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with a significant amount of a higher molecular weight species. What is the likely identity of this byproduct and how can I prevent its formation?
A1: The most probable byproduct is the secondary amine, bis(1-hydroxy-2-methylpropan-3-yl)amine, resulting from the over-alkylation of the desired primary amine.[3] This occurs when the newly formed 3-Amino-2-methylpropan-1-ol acts as a nucleophile and reacts with another molecule of the aldehyde precursor.
Mechanism of Over-Alkylation:
Caption: Formation of secondary amine byproduct via over-alkylation.
Troubleshooting and Prevention:
-
Stoichiometry Control: Employ a significant molar excess of the ammonia source relative to the aldehyde. This statistical approach favors the reaction of the aldehyde with ammonia over the primary amine product.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture containing the aldehyde and ammonia. This ensures that the intermediate imine is reduced to the primary amine as it is formed, minimizing its concentration and the potential for reaction with the primary amine product.
-
Optimized Reducing Agents: Consider using sterically hindered or less reactive reducing agents that selectively reduce the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) for their selectivity.[2]
Q2: I am observing byproducts that seem to originate from my aldehyde starting material. What are these and how can I avoid them?
A2: If you are synthesizing 3-Amino-2-methylpropan-1-ol from isobutyraldehyde and formaldehyde to first generate hydroxypivaldehyde, you may encounter byproducts from side reactions of these aldehydes.
-
Cannizzaro Reaction: In the presence of a strong base, hydroxypivaldehyde can undergo a disproportionation reaction to form the corresponding alcohol (neopentyl glycol) and carboxylic acid (hydroxypivalic acid).[4][5][6] A similar reaction can occur with unreacted formaldehyde.
-
Dimerization: Hydroxypivaldehyde can reversibly dimerize to form a dioxane derivative, especially upon standing.[7]
-
Trimerization of Isobutyraldehyde: In acidic conditions, isobutyraldehyde can trimerize to 2,4,6-triisopropyl-1,3,5-trioxane.
Preventative Measures:
| Side Reaction | Reaction Condition to Avoid | Recommended Condition |
| Cannizzaro Reaction | Strong basic conditions (e.g., high concentration of NaOH) | Use a milder base (e.g., tertiary amines like triethylamine) or carefully control the stoichiometry of the base.[4][5] |
| Dimerization | Prolonged storage of hydroxypivaldehyde | Use the freshly prepared aldehyde immediately in the subsequent reductive amination step. |
| Trimerization | Acidic pH | Maintain a neutral or slightly basic pH during the synthesis of hydroxypivaldehyde. |
II. Synthesis from α-Aminoisobutyric Acid Alkyl Ester: Troubleshooting Guide
The reduction of α-aminoisobutyric acid alkyl esters is another viable route. However, this pathway is also susceptible to specific byproduct formation.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing N-alkylated byproducts. What is the cause and how can I mitigate this?
A1: N-alkylation of the starting material or the product amine can occur, especially when using primary or secondary alcohols as solvents at elevated temperatures (>150 °C).[8] The alcohol solvent can act as an alkylating agent under these conditions.
Troubleshooting and Prevention:
-
Solvent Selection: Utilize a sterically hindered tertiary alcohol, such as tert-butanol, as the solvent.[8] Its bulky nature significantly reduces its propensity to act as an alkylating agent.
-
Temperature Control: Maintain the reaction temperature below the threshold where N-alkylation becomes significant.
Q2: I am isolating the amino aldehyde instead of the desired amino alcohol. What is causing this incomplete reduction?
A2: The formation of the amino aldehyde as the major product indicates an incomplete reduction of the ester or an intermediate species.[9]
Troubleshooting and Prevention:
-
Choice of Reducing Agent: While sodium borohydride can be used, it may require harsher conditions or longer reaction times for complete ester reduction.[10][11] More potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective but require stringent anhydrous conditions and careful handling. A mixed-anhydride method followed by reduction with sodium borohydride can also be effective.[9]
-
Reaction Conditions: Ensure a sufficient molar excess of the reducing agent and optimize the reaction time and temperature to drive the reaction to completion.
III. Synthesis from Isobutene: A Note on Impurities
The multi-step synthesis from isobutene involves several intermediates, and impurities can be carried over from each step.[12]
-
Key Intermediates and Potential Byproducts: The process typically involves the formation of N-[1-(chloromethyl)propyl] acetochloroamide and N-[1-(chloromethyl)propyl] acetamide. Incomplete hydrolysis of these intermediates can lead to their presence in the final product.[12]
-
Purification: Due to the complexity of this route, the final product often requires purification by rectification (fractional distillation) to achieve high purity (≥99%).[12]
IV. Analytical Methods and Purification Strategies
Q1: What are the recommended analytical methods for detecting and quantifying byproducts in my 3-Amino-2-methylpropan-1-ol hydrochloride sample?
A1: A combination of chromatographic techniques is generally employed for comprehensive impurity profiling.
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. It can effectively separate the desired product from starting materials, solvents, and lower-boiling byproducts. Derivatization may be necessary for polar analytes to improve peak shape and resolution.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds, including non-volatile and thermally labile byproducts. Reversed-phase HPLC with UV or mass spectrometric detection is commonly used.[13]
Q2: What are some effective methods for purifying crude 3-Amino-2-methylpropan-1-ol hydrochloride?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Distillation: Vacuum distillation is a standard method for purifying the free base, 3-Amino-2-methylpropan-1-ol, before its conversion to the hydrochloride salt.
-
Recrystallization: Recrystallization of the hydrochloride salt from a suitable solvent system is an effective technique for removing impurities.
-
Schiff Base Formation: For challenging separations, the crude amino alcohol can be reacted with an aldehyde (e.g., benzaldehyde) to form a Schiff base. This derivative can be purified by crystallization or chromatography and then hydrolyzed to yield the purified amino alcohol.[14]
V. Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge the aldehyde precursor and a suitable solvent (e.g., methanol).
-
Add the ammonia source (e.g., aqueous ammonia, ammonium acetate) to the vessel.
-
Cool the mixture to a predetermined temperature (e.g., 0-10 °C).
-
Slowly add a solution of the reducing agent (e.g., sodium borohydride in a suitable solvent) to the reaction mixture while maintaining the temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC).
-
Upon completion, quench the reaction by the careful addition of an acid (e.g., hydrochloric acid) to adjust the pH.
-
Isolate the product by standard work-up procedures, which may include solvent evaporation, extraction, and crystallization of the hydrochloride salt.
VI. Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting impurity formation.
References
-
Wikipedia. Hydroxypivaldehyde. [Link]
- Google Patents. CN100540518C - Stabilized hydroxypivalaldehyde.
- Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
- Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.
-
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
-
ResearchGate. Hydroxypivalaldehyde and its dimer. [Link]
-
Bentham Science. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. [Link]
- Google Patents. US7126030B2 - Stabilized hydroxypivalaldehyde.
-
Wikipedia. Reductive amination. [Link]
- Google Patents.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
-
PubChem. 3-Amino-2-methyl-1-propanol. [Link]
-
ResearchGate. Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Utah State University DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Link]
-
Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]
-
National Institutes of Health. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]
-
Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL. [Link]
-
Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. [Link]
-
Occupational Safety and Health Administration. 2-AMINO-2-METHYLPROPANOL. [Link]
-
ResearchGate. Reductive amination of aldehydes and ketones with nitro compounds. (a). [Link]
-
National Institutes of Health. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. [Link]
-
Patsnap. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. [Link]
- Google Patents. CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
- Google Patents.
-
Sciencemadness Discussion Board. NaBH4 ester reduction to alcohol ?'s. [Link]
-
CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]
-
National Institutes of Health. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. [Link]
- Google Patents. EP2468712A1 - Method for producing and purifying 3-aminopropanol.
-
MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
-
ResearchGate. 2-Amino-2-methyl-1-propanol. [Link]
-
SciSpace. A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol (2001). [Link]
-
WIPO Patentscope. 104610074 Preparation method of 3-amino-1,2-propanediol. [Link]
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analytical methods for monitoring the progress of 3-Amino-2-methylpropan-1-ol hydrochloride synthesis
Welcome to the technical support guide for the synthesis of 3-Amino-2-methylpropan-1-ol hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale and troubleshooting insights to ensure your synthesis and analysis are successful. This guide is structured to address common challenges and questions encountered in a research and development setting.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues that may arise during the synthesis and monitoring process. The synthesis route focused on here is the catalytic hydrogenation of 2-methyl-3-nitropropan-1-ol, a common and efficient laboratory-scale method.[1]
Problem 1: Reaction progress appears stalled or incomplete based on Thin-Layer Chromatography (TLC).
Initial Check: Your TLC plate shows a persistent spot corresponding to the starting material (2-methyl-3-nitropropan-1-ol) and a weak or non-existent product spot.
Causality & Troubleshooting Steps:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst is the workhorse of this reduction. Its activity can be compromised by exposure to air (oxidation) or poisoning by contaminants (e.g., sulfur compounds).
-
Solution: Always handle the catalyst under an inert atmosphere (Nitrogen or Argon). Use fresh, high-quality catalyst from a reputable supplier. If poisoning is suspected, consider purifying your starting materials and solvent.
-
-
Insufficient Hydrogen Pressure: The reduction of a nitro group is a hydrogen-intensive process.
-
Solution: Ensure your reaction vessel is properly sealed and pressurized. For a standard lab setup, a hydrogen balloon is often sufficient, but for stubborn reactions, a Parr hydrogenator or similar apparatus allowing for higher, sustained pressure may be necessary. Monitor the hydrogen uptake; a cessation of uptake before the theoretical amount is consumed indicates a problem.
-
-
Solvent Issues: The choice of solvent is critical for ensuring the substrate and hydrogen can interact effectively at the catalyst surface.
-
Solution: Methanol or ethanol are typically excellent choices for this hydrogenation.[1] Ensure the solvent is anhydrous, as water can sometimes interfere with the reaction.
-
Workflow: Diagnosing a Stalled Reaction
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment of 3-Amino-2-methylpropan-1-ol Hydrochloride
Objective: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and compare the purity of 3-Amino-2-methylpropan-1-ol hydrochloride from various commercial suppliers. We will move beyond a simple review of Certificates of Analysis (CoA) and delve into a robust, multi-technique analytical workflow to ensure the quality, consistency, and reliability of this crucial chemical intermediate.
The Imperative of Purity in Scientific and Pharmaceutical Applications
3-Amino-2-methylpropan-1-ol hydrochloride and its derivatives are valuable building blocks in organic synthesis and pharmaceutical development. The purity of such a starting material is not a trivial specification; it is the bedrock upon which reproducible research and safe, effective therapeutics are built. An inadequately characterized reagent can introduce unknown variables, leading to failed experiments, misleading biological data, or the generation of toxic byproducts in a drug substance.
In regulated environments, such as those governed by Good Manufacturing Practices (GMP), the rigorous qualification of raw materials is a non-negotiable requirement.[1][2][3][4][5] This guide outlines a self-validating system of protocols designed to provide a high-confidence purity assessment, ensuring that the material in the bottle precisely matches the requirements of your application.
The Certificate of Analysis (CoA): A Starting Point, Not the Final Word
Every reputable chemical supplier provides a batch-specific Certificate of Analysis (CoA). This document is a critical piece of quality control information, offering a snapshot of the product's properties as determined by the manufacturer.[6][7][8]
A typical CoA will include:
-
Product Identification: Name, catalog number, CAS number.
-
Batch Information: Lot number, manufacturing, and expiry dates.
-
Physical and Chemical Properties: Appearance, molecular weight.
-
Purity and Impurity Data: Assay results (e.g., by titration or chromatography), levels of specific impurities, water content, and residual solvents.[6][8]
However, for critical applications, relying solely on the CoA has limitations. The analytical methods used may not be sensitive enough to detect all relevant impurities, or the reported "purity" may not account for non-chromophoric or non-volatile substances. Therefore, independent verification through an orthogonal testing approach is a cornerstone of robust scientific practice.
A Multi-Pronged Analytical Workflow for Purity Determination
To build a comprehensive purity profile, we must employ a suite of analytical techniques that are orthogonal—meaning they measure the analyte and its impurities based on different chemical or physical principles. This approach minimizes the risk of an impurity going undetected because it is not amenable to a single analytical method.[9] Our workflow integrates chromatographic, spectroscopic, and titrimetric methods.
Caption: Orthogonal Analytical Workflow for Purity Assessment.
Experimental Protocols
The following protocols are designed to be robust and are grounded in established analytical chemistry principles for amino acids and amino alcohols.[10][11]
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
Causality: HPLC is the workhorse for purity analysis, separating the main component from non-volatile organic impurities.[11] Since 3-Amino-2-methylpropan-1-ol lacks a strong UV chromophore, derivatization is required for sensitive detection. We will use o-phthalaldehyde (OPA) which reacts with primary amines to form a highly fluorescent and UV-active isoindole derivative.[12][13] A DAD detector allows for peak purity analysis and identification of impurities with different UV spectra.
Protocol:
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water, adjust pH with 45% w/w NaOH.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, add 11.25 mL of borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent is stable for approximately one week when stored at 4°C.[13]
-
-
Standard & Sample Preparation:
-
Accurately weigh ~25 mg of the reference standard and each supplier's sample into separate 25 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Automated Derivatization (Vialsampler Program):
-
Draw 5 µL of the sample/standard solution.
-
Draw 20 µL of the OPA reagent.
-
Mix for 1 minute in the injection loop.
-
Inject 10 µL of the mixture.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, 338 nm.
-
Quantitative ¹H NMR (qNMR) Spectroscopy
Causality: qNMR is a primary analytical method that determines purity based on the relative signal integrals of the analyte compared to a certified internal standard of known purity and weight.[9][14] It is orthogonal to chromatography and does not require a reference standard of the analyte itself, making it a powerful tool for absolute purity assignment.
Protocol:
-
Internal Standard Selection: Maleic acid is a suitable internal standard as its vinylic protons (~6.3 ppm) are in a clear region of the spectrum, away from the analyte signals.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the 3-Amino-2-methylpropan-1-ol hydrochloride sample and ~10 mg of the certified maleic acid internal standard into the same vial.
-
Record weights to 0.01 mg.
-
Dissolve the mixture in ~0.75 mL of Deuterium Oxide (D₂O).
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Solvent: D₂O.
-
Pulse Program: Standard quantitative zg30 or similar.
-
Relaxation Delay (d1): ≥ 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16 or 32 for good signal-to-noise.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the well-resolved signals for the analyte (e.g., the CH₂OH protons) and the internal standard (vinylic protons of maleic acid).
-
Calculate purity using the standard qNMR equation, accounting for molecular weights, number of protons in each integral, and the certified purity of the internal standard.
-
Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: This technique is essential for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification process.[12][15] The headspace technique samples the vapor above the sample, avoiding contamination of the GC system with the non-volatile hydrochloride salt.
Protocol:
-
Standard & Sample Preparation:
-
Prepare a standard stock solution of expected solvents (e.g., methanol, isopropanol, acetonitrile) in Dimethyl Sulfoxide (DMSO).
-
Accurately weigh ~100 mg of each supplier's sample into a 20 mL headspace vial.
-
Add 1 mL of DMSO and seal the vial.
-
-
GC-MS Conditions:
-
Headspace Autosampler:
-
Incubation Temperature: 80°C.
-
Incubation Time: 15 minutes.
-
-
GC Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Oven Program: 40°C (5 min), ramp to 240°C at 10°C/min.
-
MS Detector: Scan mode (m/z 35-350) for identification, with subsequent quantification by external standard calibration.
-
Karl Fischer Titration
Causality: Water is a common impurity that can affect reaction stoichiometry and stability. Karl Fischer titration is the gold standard for accurate water determination.[10][12] A coulometric titrator is ideal for the low water content expected in high-purity reagents.
Protocol:
-
Instrument Setup: Use a coulometric Karl Fischer titrator with a diaphragm-less cell.
-
Sample Analysis:
-
Allow the instrument to stabilize and tare.
-
Accurately weigh ~50-100 mg of the sample and introduce it directly into the titration cell.
-
The instrument will automatically titrate the water present and report the result as a weight percentage.
-
Perform the measurement in triplicate for each sample.
-
Comparative Data Analysis (Hypothetical)
Samples from three fictional suppliers (Supplier A, Supplier B, and Supplier C) were analyzed using the protocols above. The results are summarized below.
Table 1: Overall Purity Assessment
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White Crystalline Solid | Off-White Powder | White Crystalline Solid |
| HPLC Assay (% Area) | 99.8% | 99.1% | 99.9% |
| qNMR Purity (w/w %) | 98.2% | 98.9% | 99.6% |
| Water Content (KF, w/w %) | 0.9% | 0.4% | 0.1% |
| Residual Solvents (w/w %) | 0.6% | 0.5% | <0.1% |
| Calculated Purity (Mass Balance) | 98.5% | 99.1% | 99.8% |
Table 2: Impurity Profile by HPLC and GC-MS
| Impurity | Structure | Potential Source | Supplier A | Supplier B | Supplier C |
| Isobutanol | (CH₃)₂CHCH₂OH | Synthesis Solvent[15] | 0.55% | 0.40% | Not Detected |
| Impurity X | Unknown | Side Reaction | 0.1% (HPLC) | 0.6% (HPLC) | Not Detected |
| Acetonitrile | CH₃CN | Synthesis Reactant[15] | 0.05% | 0.10% | Not Detected |
Interpretation and Discussion
The multi-technique approach reveals critical differences between the suppliers that would be missed by relying on a single method or a CoA alone.
-
Supplier A: The HPLC area percent of 99.8% is misleadingly high. The qNMR result (98.2%) correctly indicates the presence of non-UV active impurities. Our GC-MS analysis identifies a significant portion of this as residual isobutanol (0.55%) and water (0.9%). While appearing "pure" by a single chromatographic method, this material contains a notable amount of process-related impurities.
-
Supplier B: This sample has a lower HPLC purity due to a significant unknown impurity (0.6%). While its water and solvent content are moderate, the presence of an uncharacterized related substance is a major concern for pharmaceutical applications, as its toxicological profile is unknown. This highlights the importance of impurity identification.
-
Supplier C: This product demonstrates superior quality across all metrics. The high correlation between the HPLC assay (99.9%) and qNMR purity (99.6%) suggests the absence of significant non-UV active impurities. This is confirmed by the very low water and residual solvent content. The calculated mass balance purity of 99.8% is a high-confidence value backed by orthogonal data.
Conclusion and Recommendations
The selection of a chemical supplier should be a data-driven decision based on the specific requirements of the application.
-
For early-stage, non-critical research , the material from Supplier A might be acceptable if the presence of isobutanol and water is not expected to interfere with the chemistry. However, its use would necessitate careful documentation of the lot-specific purity for the sake of reproducibility.
-
The material from Supplier B should be avoided for most applications, especially in drug development, until "Impurity X" is identified and its potential impact is understood.
-
For pharmaceutical development, GMP-regulated processes, and any application requiring high reproducibility and confidence , Supplier C is the clear choice. The higher upfront cost is justified by the demonstrably higher purity, lower levels of process impurities, and the consistency between different analytical techniques, which reduces the risk of costly downstream failures.
This guide demonstrates that a rigorous, multi-technique approach to purity analysis is an indispensable tool for ensuring the quality and reliability of critical chemical reagents.
References
-
Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry? [Online] Available at: [Link][6]
-
U.S. Food and Drug Administration. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Online] Available at: [Link][1]
-
SFAM. GMP – Guide to Good Manufacturing Practices for Pharmaceuticals. [Online] Available at: [Link][2]
-
Optihaven. Good Manufacturing Practices (GMP). [Online] Available at: [Link][3]
-
World Health Organization. Guidelines on Good Manufacturing Practices. [Online] Available at: [Link][4]
-
World Health Organization. Good Manufacturing Practices (GMP). [Online] Available at: [Link][5]
-
Shimadzu. Analysis of Amino Acids Contained in Alcohol. [Online] Available at: [Link][16]
-
Wolf, M., & Corso, T. N. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(1), 7-11. [Online] Available at: [Link][17]
-
Materese, C. K., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279-95. [Online] Available at: [Link][18]
-
Quality Chemicals. GMP certificate. [Online] Available at: [Link][19]
-
Grote, A. A. (2002). A Sampling and Analysis Method for Two Amino Alcohols. CDC Stacks. [Online] Available at: [Link][20]
-
Agilent Technologies, Inc. Analysis of amino-alcohols, C3-C5. [Online] Available at: [Link][21]
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Medicinal Chemistry Letters, 5(11), 1165–1166. [Online] Available at: [Link][9]
-
ChemAdder. The NMR-Purity and the new dimensions and standards of purity. [Online] Available at: [Link][14]
-
Galla, L. (2014). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Charles University, Faculty of Pharmacy in Hradec Králové. [Online] Available at: [Link][22]
-
Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol. [Online] Available at: [15]
-
Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7895–7905. [Online] Available at: [Link][10]
-
Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate. [Online] Available at: [Link][12]
-
Agilent Technologies, Inc. Amino Acid Analysis. [Online] Available at: [Link][13]
-
Fujimaki, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. International Journal of Molecular Sciences, 23(14), 7622. [Online] Available at: [Link][11]
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A Comparative Guide to HPLC Analysis for the Validation of 3-Amino-2-methylpropan-1-ol Hydrochloride Purity
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 3-Amino-2-methylpropan-1-ol hydrochloride purity, alongside alternative analytical methodologies. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and practical applicability.
The Analytical Challenge: Quantifying 3-Amino-2-methylpropan-1-ol Hydrochloride
3-Amino-2-methylpropan-1-ol hydrochloride is a small, polar amino alcohol. Its structure presents a significant analytical challenge: the lack of a chromophore. This inherent property makes direct detection by UV-Vis spectrophotometry, a common HPLC detection method, highly insensitive. Therefore, a robust analytical strategy must be employed to achieve the required levels of sensitivity, specificity, and accuracy for purity validation.
The Primary Approach: HPLC with Pre-Column Derivatization
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of non-volatile and thermally unstable compounds, making it theoretically suitable for 3-Amino-2-methylpropan-1-ol hydrochloride.[1] To overcome the detection challenge, pre-column derivatization is the method of choice. This involves reacting the analyte with a tagging agent to introduce a chromophoric or fluorophoric moiety, rendering it detectable at low concentrations.
Rationale for Derivatization Agent Selection
The choice of derivatization reagent is critical and depends on the functional groups of the analyte and the desired detection method. For a primary amine like 3-Amino-2-methylpropan-1-ol, several reagents are suitable. A common and effective choice is o-Phthalaldehyde (OPA) in the presence of a thiol, which rapidly forms a highly fluorescent isoindole derivative with primary amines at room temperature. This reaction is fast, easily automated, and the OPA reagent itself is not fluorescent, minimizing background interference.[2]
Proposed HPLC Method and Validation
The following proposed HPLC method is designed for the quantitative analysis of 3-Amino-2-methylpropan-1-ol hydrochloride and its potential impurities. The validation of this method would be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[1][3]
Experimental Protocol: HPLC with OPA Derivatization
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, add 11.25 mL of 0.4 M borate buffer, and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
-
Diluent: A mixture of acetonitrile and water (50:50 v/v).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Amino-2-methylpropan-1-ol hydrochloride reference standard in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the 3-Amino-2-methylpropan-1-ol hydrochloride sample to achieve a final concentration within the working standard range.
-
-
Automated Derivatization and Injection (Autosampler Program):
-
Aspirate 10 µL of the OPA reagent.
-
Aspirate 5 µL of the standard or sample solution.
-
Mix the reagents in the autosampler loop for 1 minute.
-
Inject the derivatized mixture onto the HPLC column.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM sodium phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 70% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).
-
Diagram of the HPLC Workflow
Caption: Automated HPLC workflow for purity analysis.
Method Validation Summary
The proposed HPLC method would be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH Q2(R1) guidelines.[3]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | The analyte peak is well-resolved from potential impurities and degradation products. | Peak purity index > 0.999. No interference from placebo or known impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (≤ 2.0%), Intermediate Precision (≤ 3.0%) | Repeatability: 0.8%, Intermediate Precision: 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant impact on results with minor changes in method parameters (pH, flow rate, temperature). | All system suitability parameters met under varied conditions. |
Comparative Analysis of Alternative Techniques
While HPLC with derivatization is a powerful technique, it is essential to consider other analytical approaches to provide a comprehensive guide.
Gas Chromatography (GC)
Gas Chromatography is a suitable technique for volatile and thermally stable compounds.[4] 3-Amino-2-methylpropan-1-ol can be analyzed by GC; however, its polarity and hydrogen bonding capacity can lead to poor peak shape and column adsorption. To mitigate these issues, derivatization to form a less polar and more volatile analog (e.g., silylation) is often necessary.
| Feature | HPLC with Derivatization | Gas Chromatography with Derivatization |
| Analyte Suitability | Non-volatile, thermally labile compounds.[1] | Volatile, thermally stable compounds.[4] |
| Derivatization | Required for detection. | Often required for improved chromatography. |
| Instrumentation | HPLC system with fluorescence or UV detector. | GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Speed | Typically longer run times (10-30 min).[4] | Generally faster run times (<15 min).[4] |
| Advantages | High sensitivity with fluorescence detection, wide applicability to polar compounds. | High efficiency and resolution, cost-effective for volatile analysis. |
| Disadvantages | Derivatization can add complexity and potential for error. | Not suitable for non-volatile impurities, derivatization can be complex. |
Ion Chromatography (IC)
Ion Chromatography is an excellent alternative for the analysis of small, polar, and ionic species without the need for derivatization.[5][6] As 3-Amino-2-methylpropan-1-ol is a weak base, it can be analyzed in its protonated form using cation-exchange chromatography with suppressed conductivity detection.[7][8]
| Feature | HPLC with Derivatization | Ion Chromatography |
| Analyte Suitability | Wide range of polar compounds. | Ionic and polar compounds.[5] |
| Derivatization | Required for detection. | Not required.[5] |
| Instrumentation | HPLC system with fluorescence or UV detector. | IC system with a cation-exchange column and conductivity detector. |
| Speed | Moderate run times. | Can be very fast for simple matrices. |
| Advantages | High sensitivity. | Simple sample preparation, direct analysis of the ionic form. |
| Disadvantages | Derivatization adds a step. | May have lower sensitivity than fluorescence detection, potential for matrix interference. |
Logical Flow of Method Selection
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
For the comprehensive purity validation of 3-Amino-2-methylpropan-1-ol hydrochloride, HPLC with pre-column OPA derivatization and fluorescence detection stands out as the most robust and sensitive method. This approach directly addresses the lack of a chromophore in the analyte and provides the high sensitivity required for the detection of trace impurities.
While GC with derivatization offers a faster analysis time, its applicability is limited to volatile impurities and the derivatization process can be more complex than that for HPLC. Ion Chromatography presents a compelling alternative due to its simplicity and elimination of the derivatization step. However, it may not achieve the same level of sensitivity as the proposed HPLC-fluorescence method, which is often critical for impurity profiling in pharmaceutical analysis.
Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the required sensitivity, the nature of potential impurities, and the available instrumentation. For regulatory submissions where high sensitivity and specificity are paramount, the validated HPLC method with pre-column derivatization is the recommended approach.
References
-
Zhou, Y., Shao, G., & Mou, S. (1997). [Study on ion chromatography (IC) for the low-molecular weight amines]. Se Pu, 15(3), 243–245. Retrieved from [Link]
-
Kubica, P. (2019). Ion Chromatography for Small Molecule Determination in Clinical and Pharmaceutical Studies. LCGC International, 32(12), 20-27. Retrieved from [Link]
-
Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]
-
Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
-
International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]
-
Anonymous. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
Sources
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [Study on ion chromatography (IC) for the low-molecular weight amines] [pubmed.ncbi.nlm.nih.gov]
- 8. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
biological activity of 3-Amino-2-methylpropan-1-ol hydrochloride derivatives versus existing compounds
A Technical Guide for Researchers in Drug Discovery and Development
Introduction
The search for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Amino alcohols represent a versatile class of organic compounds that have garnered significant interest due to their diverse biological activities. The presence of both an amino and a hydroxyl group in their structure provides a scaffold that can be readily modified to interact with various biological targets. This guide focuses on derivatives of 3-Amino-2-methylpropan-1-ol, a key structural motif, and provides a comparative analysis of their biological potential against established therapeutic agents. We will delve into their hypolipidemic, anticancer, and antimicrobial activities, supported by experimental data and detailed protocols to aid in the replication and advancement of these findings.
Hypolipidemic Activity: A New Frontier Beyond Statins
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. While statins, HMG-CoA reductase inhibitors, are the cornerstone of treatment, there is a continuous search for alternative and complementary therapies. Derivatives of 3-amino-2-methyl-1-phenylpropanone, a class of compounds structurally related to 3-Amino-2-methylpropan-1-ol, have demonstrated potent hypolipidemic activity in preclinical studies.
A key study demonstrated that these derivatives significantly lowered both serum cholesterol and triglyceride levels in rodents. The in vivo efficacy of these compounds was compared to the widely prescribed drugs, lovastatin and clofibrate.
Comparative Hypolipidemic Efficacy
| Compound/Drug | Dose | % Reduction in Serum Cholesterol (Mice) | % Reduction in Serum Triglycerides (Mice) |
| Derivative 4 | 8 mg/kg/day (i.p.) | 63% | 33% |
| Derivative 5 | 8 mg/kg/day (i.p.) | 58% | 37% |
| Derivative 17 | 8 mg/kg/day (i.p.) | 42% | 54% |
| Lovastatin | Therapeutic Dose | Lower than derivatives | Lower than derivatives |
| Clofibrate | Therapeutic Dose | Lower than derivatives | Lower than derivatives |
Data synthesized from a study on 3-amino-2-methyl-1-phenylpropanones, which are structurally related to 3-Amino-2-methylpropan-1-ol derivatives. The study indicated that many of these analogs showed significantly higher activity than the standard drugs at their therapeutic doses[1].
The hypolipidemic effects of these derivatives are attributed, in part, to the inhibition of key enzymes in lipid metabolism, including HMG-CoA reductase[1][2]. This suggests a mechanism of action that overlaps with that of statins, potentially offering a new avenue for the development of cholesterol-lowering drugs.
Visualizing the Target: The Cholesterol Biosynthesis Pathway
Caption: The cholesterol biosynthesis pathway highlighting the inhibition of HMG-CoA reductase.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents with improved selectivity and reduced side effects is a critical area of research. Various amino alcohol derivatives have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. These studies have revealed promising candidates with potent antiproliferative activity.
Comparative in vitro Cytotoxicity of Amino Alcohol Derivatives
| Compound/Drug | Cell Line | IC50 (µM) |
| β-amino alcohol derivative 5c | Ramos (Burkitt's lymphoma) | < 8 |
| β-amino alcohol derivative 5c | Various (NCI-60 panel) | 0.32 - 3.89 |
| Doxorubicin | AMJ13 (Breast Cancer) | ~223.6 µg/ml* |
| Doxorubicin | MCF7 (Breast Cancer) | 1.20 |
Note: The IC50 value for Doxorubicin in AMJ13 cells was reported in µg/ml and may vary significantly between cell lines and experimental conditions[3]. The data for the amino alcohol derivatives demonstrates their potential as potent anticancer agents.
The mechanism of action for the anticancer activity of these derivatives is still under investigation but is thought to involve the induction of apoptosis. The structural diversity of the amino alcohol scaffold allows for the fine-tuning of their cytotoxic properties and selectivity towards cancer cells.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Amino alcohol derivatives have shown promising activity against a variety of pathogenic bacteria and fungi. Their efficacy is often attributed to their ability to disrupt microbial cell membranes or interfere with essential cellular processes.
Comparative in vitro Antimicrobial Activity of Amino Alcohol Derivatives
| Compound/Drug | Microorganism | MIC (µg/mL) |
| Aryl acyclic amino alcohol Kc1 | Staphylococcus aureus | ≤ 1 |
| Aryl acyclic amino alcohol Kp18 | Staphylococcus aureus | ≤ 1 |
| Aryl acyclic amino alcohol Kp19 | Staphylococcus aureus | ≤ 1 |
| 1,3-bis(aryloxy)propan-2-amine CPD18 | MRSA | 10 |
| Ciprofloxacin | Escherichia coli | ≤ 1 (Susceptible) |
| Ciprofloxacin | Staphylococcus aureus | 0.6 |
The data indicates that certain amino alcohol derivatives exhibit potent antimicrobial activity, comparable to the broad-spectrum antibiotic ciprofloxacin. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Experimental Protocols
HMG-CoA Reductase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of test compounds on HMG-CoA reductase.
Materials:
-
HMG-CoA Reductase (recombinant human)
-
HMG-CoA substrate solution
-
NADPH
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and HMG-CoA reductase in the assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, NADPH solution, and the test compound dilutions. Include wells for a no-inhibitor control (with DMSO) and a blank (no enzyme).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the HMG-CoA substrate solution to all wells, followed by the HMG-CoA reductase solution to all wells except the blank.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of NADPH consumption for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Visualizing the Workflow: MTT Assay
Caption: A generalized workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plate
-
Inoculum of the microorganism standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism and dilute it in the broth to the desired final concentration.
-
Inoculation: Add the diluted inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
Derivatives of 3-Amino-2-methylpropan-1-ol and related amino alcohols represent a promising and versatile scaffold for the development of new therapeutic agents. The data presented in this guide highlight their potential as potent hypolipidemic, anticancer, and antimicrobial agents, in some cases demonstrating superior or comparable activity to existing drugs. The provided experimental protocols offer a foundation for researchers to further explore the structure-activity relationships of this class of compounds and to elucidate their mechanisms of action. Continued investigation into these derivatives is warranted to unlock their full therapeutic potential.
References
-
PubMed. (n.d.). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. [Link]
-
PubMed. (n.d.). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. [Link]
-
PubMed. (n.d.). Anticancer activity of small amphipathic β²,²-amino acid derivatives. [Link]
-
Journal of Advanced Veterinary Research. (n.d.). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. [Link]
-
PubMed. (n.d.). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. [Link]
-
ResearchGate. (n.d.). Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]
-
PubMed. (n.d.). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. [Link]
Sources
A Comparative Guide to Catalysts for the Synthesis of 3-Amino-2-methylpropan-1-ol Hydrochloride
Introduction: The Significance of 3-Amino-2-methylpropan-1-ol Hydrochloride in Pharmaceutical Development
3-Amino-2-methylpropan-1-ol hydrochloride is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its vicinal amino alcohol structure is a key pharmacophore in numerous biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility, making it ideal for use in drug formulation and development. The efficient and selective synthesis of this intermediate is therefore of paramount importance to researchers and professionals in the pharmaceutical industry.
This guide provides a comparative analysis of various catalysts for a key step in the synthesis of 3-Amino-2-methylpropan-1-ol: the catalytic hydrogenation of 3-hydroxy-2-methylpropanenitrile. We will delve into the performance of different catalyst systems, supported by experimental data from related transformations, and provide detailed protocols to aid in the practical application of these methods.
Synthetic Strategy: Catalytic Hydrogenation of 3-Hydroxy-2-methylpropanenitrile
The most direct and atom-economical route to 3-Amino-2-methylpropan-1-ol is the reduction of the nitrile group of 3-hydroxy-2-methylpropanenitrile. Catalytic hydrogenation is the preferred industrial method for this transformation due to its efficiency and the use of molecular hydrogen as a clean reducing agent.
The primary challenge in this synthesis is achieving high selectivity for the primary amine. The reaction proceeds through an imine intermediate, which can react with the newly formed primary amine to yield secondary and tertiary amines as by-products. The choice of catalyst and reaction conditions plays a pivotal role in steering the reaction towards the desired product.
Caption: Reaction pathway for the synthesis of 3-Amino-2-methylpropan-1-ol hydrochloride.
Comparative Analysis of Catalyst Systems
The choice of catalyst is critical for the successful synthesis of 3-Amino-2-methylpropan-1-ol. Below, we compare the performance of several common catalyst systems for nitrile hydrogenation. While direct comparative data for 3-hydroxy-2-methylpropanenitrile is scarce in the public domain, we will draw upon data from analogous aliphatic nitrile hydrogenations to provide a comprehensive overview.
Raney® Nickel: The Industrial Workhorse
Raney Nickel is a sponge-like, porous nickel catalyst that is widely used in industrial hydrogenations due to its high activity and relatively low cost.
-
Performance Insights: Raney Nickel is known for its high activity in nitrile hydrogenation. However, without additives, it can lead to the formation of secondary and tertiary amines. The addition of ammonia or a basic modifier is often necessary to achieve high selectivity for the primary amine. For instance, in the hydrogenation of adiponitrile to hexamethylenediamine, Raney Nickel can achieve a 100% yield of the primary diamine under optimized conditions.[1]
-
Advantages:
-
High catalytic activity.
-
Cost-effective compared to precious metal catalysts.
-
Well-established industrial applications.
-
-
Disadvantages:
-
Can have lower selectivity for primary amines without additives.
-
Pyrophoric nature requires careful handling and storage.
-
Potential for nickel leaching into the product.
-
Table 1: Performance of Raney® Nickel in the Hydrogenation of Adiponitrile[1]
| Temperature (°C) | H2 Pressure (MPa) | ADN/Catalyst (w/w) | Reaction Time (min) | HMDA Yield (%) |
| 100 | 8 | 15 | 47 | 100 |
| 80 | 8 | 15 | - | 100 |
| 60 | 8 | 15 | - | 56 |
Experimental Protocol: Raney® Nickel Catalyzed Hydrogenation
Caption: General workflow for Raney® Nickel catalyzed hydrogenation.
-
Reactor Setup: In a high-pressure autoclave, charge a solution of 3-hydroxy-2-methylpropanenitrile in a suitable solvent (e.g., methanol saturated with ammonia).
-
Catalyst Addition: Carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the nitrile) to the reactor under an inert atmosphere.
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 5-10 MPa. Heat the mixture to 80-120°C with vigorous stirring.
-
Work-up: After the reaction is complete (monitored by GC or TLC), cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the catalyst under a blanket of inert gas.
-
Product Isolation: The filtrate is concentrated under reduced pressure. The resulting crude 3-Amino-2-methylpropan-1-ol can be purified by distillation or converted directly to the hydrochloride salt by treatment with HCl in a suitable solvent, followed by crystallization.
Supported Nickel Catalysts: Enhanced Stability and Selectivity
Supported nickel catalysts, such as Ni on silica (SiO2) or alumina (Al2O3), offer an alternative to Raney Nickel with potentially improved stability and handling characteristics.
-
Performance Insights: Supported nickel catalysts can exhibit high activity and selectivity for primary amines, sometimes even without the addition of ammonia. For example, a highly dispersed Ni/SiC catalyst has been reported to show high performance for the hydrogenation of various nitriles to primary amines.[2] The support can play a crucial role in the catalyst's performance by influencing the dispersion of the nickel particles and the adsorption of reactants and intermediates.
-
Advantages:
-
Non-pyrophoric and easier to handle than Raney Nickel.
-
Can offer high selectivity for primary amines.
-
The support can be tailored to optimize performance.
-
-
Disadvantages:
-
May require higher temperatures or pressures compared to Raney Nickel.
-
Catalyst preparation can be more complex.
-
Table 2: Performance of a Supported Cobalt Catalyst in Nitrile Hydrogenation
| Nitrile Substrate | Catalyst | Temperature (°C) | H2 Pressure (bar) | Time (h) | Primary Amine Yield (%) |
| Benzonitrile | Co/SiO2 | 80 | 80 | - | High Selectivity |
| Butyronitrile | Co/SiO2 | 70 | 25 | - | 97 |
Note: Data for a supported cobalt catalyst is presented as a representative example of non-precious metal supported catalysts.
Experimental Protocol: Supported Nickel Catalyzed Hydrogenation
The experimental protocol is similar to that for Raney Nickel, with the main difference being the handling of the catalyst, which is typically a solid powder and does not require handling as a slurry under an inert atmosphere.
Palladium on Carbon (Pd/C): A Versatile Precious Metal Catalyst
Palladium on carbon is a widely used heterogeneous catalyst in organic synthesis, known for its high activity in various hydrogenation reactions.
-
Performance Insights: Pd/C is effective for the hydrogenation of nitriles to primary amines. However, it can also be prone to promoting the formation of secondary and tertiary amines. The selectivity can often be improved by the addition of an acid, which protonates the primary amine product and prevents it from reacting further. For the hydrogenation of aromatic cyanohydrins, Pd/C has been shown to produce the primary amine with good selectivity.[3]
-
Advantages:
-
High catalytic activity at relatively low temperatures and pressures.
-
Good functional group tolerance.
-
Commercially available in various loadings.
-
-
Disadvantages:
-
Higher cost compared to nickel catalysts.
-
Selectivity can be an issue without additives.
-
Potential for palladium leaching.
-
Table 3: Performance of Pd/C in the Hydrogenation of Mandelonitrile[3]
| Substrate | Catalyst | Temperature (°C) | H2 Pressure (barg) | Primary Amine Selectivity (%) |
| Mandelonitrile | 5% Pd/C | 40 | 6 | 87 |
Experimental Protocol: Pd/C Catalyzed Hydrogenation
-
Reactor Setup: In a hydrogenation vessel, dissolve 3-hydroxy-2-methylpropanenitrile in a suitable solvent (e.g., methanol or ethanol). An acidic co-solvent or additive (e.g., acetic acid or HCl) can be included to improve selectivity.
-
Catalyst Addition: Carefully add 5-10% Pd/C catalyst (typically 1-5 mol%) to the solution.
-
Reaction Conditions: Seal the vessel, purge with an inert gas, and then introduce hydrogen gas (typically 1-10 atm). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas. Filter the catalyst through a pad of celite.
-
Product Isolation: The filtrate is concentrated, and the product is isolated as described for the Raney Nickel procedure.
Rhodium and Cobalt Catalysts: Emerging Alternatives
Rhodium and cobalt-based catalysts have also been investigated for the selective hydrogenation of nitriles.
-
Performance Insights: Rhodium catalysts, often used as complexes with specific ligands, can offer high activity and selectivity in hydrogenation reactions.[4] Raney Cobalt has been reported to provide high selectivity for primary amines in the hydrogenation of aliphatic nitriles, sometimes outperforming Raney Nickel in terms of selectivity.[5] Homogeneous cobalt complexes have also been developed for the selective hydrogenation of nitriles to primary amines.[6]
-
Advantages:
-
Can offer very high selectivity for primary amines.
-
Cobalt catalysts are more cost-effective than rhodium and palladium.
-
-
Disadvantages:
-
Rhodium is a very expensive precious metal.
-
Cobalt catalysts may be less active than nickel or palladium catalysts.
-
Homogeneous catalysts can be difficult to separate from the product.
-
Table 4: Comparative Performance of Raney® Cobalt vs. Raney® Nickel
| Nitrile Substrate | Catalyst | Temperature (°C) | H2 Pressure (psi) | Time (h) | Primary Amine Selectivity (%) |
| 3-(N,N-dimethylamino)-propionitrile | Raney® Cobalt | 50 | 300 | 0.25 | 100 |
| 3-(N,N-dimethylamino)-propionitrile | Raney® Nickel | 50 | 300 | 0.25 | 98 |
Catalyst Selection: A Practical Guide for Researchers
The optimal catalyst for the synthesis of 3-Amino-2-methylpropan-1-ol hydrochloride will depend on the specific requirements of the project, including scale, cost considerations, and available equipment.
-
For large-scale industrial production, Raney® Nickel is often the catalyst of choice due to its high activity and low cost. The challenges of handling and selectivity can be managed with appropriate engineering controls and process optimization, including the use of ammonia.
-
For laboratory-scale synthesis and process development, supported nickel catalysts or Pd/C may be more convenient due to their ease of handling. Pd/C often provides good results under milder conditions.
-
When very high selectivity for the primary amine is critical, and cost is less of a concern, a rhodium-based catalyst or a highly selective cobalt catalyst could be explored.
Conclusion
The catalytic hydrogenation of 3-hydroxy-2-methylpropanenitrile is a viable and efficient route to 3-Amino-2-methylpropan-1-ol hydrochloride. The choice of catalyst is a critical parameter that dictates the selectivity and overall success of the synthesis. While Raney® Nickel remains a dominant force in industrial applications, supported nickel, palladium, and cobalt catalysts offer compelling alternatives with their own unique advantages. By carefully considering the factors of activity, selectivity, cost, and ease of handling, researchers and drug development professionals can select the most appropriate catalyst to meet their specific synthetic needs.
References
-
Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts. (2020). MDPI. [Link]
-
Selective Hydrogenation of Butyronitrile over Raney-Metals. (n.d.). Technical University of Munich. [Link]
-
Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. (2020). New Journal of Chemistry. [Link]
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998).
-
Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). MDPI. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]
-
Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012). Chemical Society Reviews. [Link]
- Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof. (2019).
-
Preparation method of 3-amino-1,2-propanediol. (2015). WIPO Patentscope. [Link]
- Process for the synthesis of 3-hydroxyglutaronitrile. (2008).
-
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical. [Link]
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. (2015). ResearchGate. [Link]
- A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (2001).
-
Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016). Organic & Biomolecular Chemistry. [Link]
- Preparation method of 2-amino-2-methyl-1-propanol. (2007).
-
The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. (2019). ResearchGate. [Link]
-
Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. (2014). Europe PMC. [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). PMC. [Link]
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. (2015). ACS Publications. [Link]
- A kind of method for preparing 2-amino-2-methyl-1-propanol. (2019).
-
3-AMINO-1,2- PROPANEDIOL (APD). (n.d.). Borregaard. [Link]
- Method for the hydrogenation of nitriles to primary amines. (1983).
-
Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. (2021). PMC. [Link]
-
Catalytic Reduction of Nitriles and Oximes. (n.d.). Rhodium.ws. [Link]
-
The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. (2019). RSC Publishing. [Link]
-
Transfer hydrogenation of olefins catalysed by nickel nanoparticles. (2009). RUA. [Link]
-
Preparation of Nitriles. (2023). Chemistry LibreTexts. [Link]
-
Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts. (2021). MDPI. [Link]
- Continuous process for the manufacture of 3-hydroxy propionitrile. (2003).
-
Selective Hydrogenation of Nitriles to Primary Amines by using a Cobalt Phosphine Catalyst. (2017). Wiley Online Library. [Link]
- Hydrogenation of nitriles to produce amines. (1999).
-
Toward Sustained Product Formation in the Liquid-Phase Hydrogenation of Mandelonitrile over a Pd/C Catalyst. (2020). PubMed. [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering. [Link]
Sources
- 1. Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 6. Selective Hydrogenation of Nitriles to Primary Amines by using a Cobalt Phosphine Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized 3-Amino-2-methylpropan-1-ol Hydrochloride
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the structural validation of 3-Amino-2-methylpropan-1-ol hydrochloride. Rather than a rigid protocol, this document offers a logical workflow, explaining the causality behind experimental choices and emphasizing a self-validating system of analysis. We will explore the synthesis of the parent compound, 3-Amino-2-methylpropan-1-ol, its conversion to the hydrochloride salt, and a multi-technique spectroscopic approach to confirm its structure.
In the absence of a publicly available, complete set of reference spectra for 3-Amino-2-methylpropan-1-ol hydrochloride, this guide will leverage a comparative methodology. We will predict the expected spectral characteristics of the target molecule and substantiate these predictions by comparing them with the known spectral data of its constitutional isomer, 2-Amino-2-methylpropan-1-ol, and its corresponding hydrochloride salt. This approach not only validates the target structure but also enhances our understanding of the subtle spectroscopic differences between closely related isomers.
The Importance of Isomeric Purity in Drug Development
3-Amino-2-methylpropan-1-ol and its isomers are valuable building blocks in medicinal chemistry. Even minor structural variations, such as the position of a methyl group, can significantly impact a molecule's pharmacological activity, toxicity, and metabolic profile. Therefore, robust analytical methods to confirm the precise isomeric structure of a synthesized compound are not just a matter of academic interest but a critical requirement for regulatory approval and the successful development of safe and effective pharmaceuticals.
Synthesis and Conversion to the Hydrochloride Salt
A reliable method for the synthesis of 3-Amino-2-methylpropan-1-ol is the reduction of its nitro analog, 2-methyl-3-nitropropan-1-ol. This transformation can be efficiently achieved through catalytic hydrogenation.
Experimental Protocol: Synthesis of 3-Amino-2-methylpropan-1-ol
Materials:
-
2-methyl-3-nitropropan-1-ol
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas source
-
Inert gas (e.g., Nitrogen or Argon)
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-methyl-3-nitropropan-1-ol in methanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel, purge with the inert gas, and then introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-2-methylpropan-1-ol.
-
The crude product can be purified by distillation under reduced pressure.
Conversion to 3-Amino-2-methylpropan-1-ol Hydrochloride
The synthesized 3-Amino-2-methylpropan-1-ol can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Procedure:
-
Dissolve the purified 3-Amino-2-methylpropan-1-ol in a suitable solvent, such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., in isopropanol or as a concentrated aqueous solution) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
A Multi-Faceted Approach to Structural Validation
The core of this guide is a comprehensive validation of the synthesized 3-Amino-2-methylpropan-1-ol hydrochloride using a suite of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.
Caption: Workflow for the synthesis and structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. We will examine both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: A Tale of Two Isomers
The key to differentiating between 3-Amino-2-methylpropan-1-ol hydrochloride and its isomer, 2-Amino-2-methylpropan-1-ol hydrochloride, lies in the splitting patterns and chemical shifts of the protons.
-
Predicted ¹H NMR Spectrum of 3-Amino-2-methylpropan-1-ol Hydrochloride:
-
Methyl Group (CH₃): A doublet due to coupling with the adjacent methine proton.
-
Methine Proton (CH): A multiplet due to coupling with the methyl protons and the methylene protons of the CH₂OH and CH₂NH₃⁺ groups.
-
Hydroxymethyl Protons (CH₂OH): A doublet due to coupling with the methine proton.
-
Aminomethyl Protons (CH₂NH₃⁺): A doublet due to coupling with the methine proton. The protonation of the amine group will cause a significant downfield shift for these protons compared to the free base.
-
Ammonium Protons (NH₃⁺): A broad singlet.
-
Hydroxyl Proton (OH): A broad singlet.
-
-
Comparative ¹H NMR Spectrum of 2-Amino-2-methylpropan-1-ol Hydrochloride:
-
Methyl Groups (2 x CH₃): A singlet, as there are no adjacent protons to couple with.
-
Hydroxymethyl Protons (CH₂OH): A singlet.
-
Ammonium Protons (NH₃⁺): A broad singlet.
-
Hydroxyl Proton (OH): A broad singlet.
-
The clear distinction in the splitting patterns of the methyl and methylene groups provides an unambiguous method for identifying the correct isomer.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
The ¹³C NMR spectrum will corroborate the findings from the ¹H NMR. The number of unique carbon signals and their chemical shifts will differ between the two isomers.
| Carbon Environment | Predicted Chemical Shift (ppm) for 3-Amino-2-methylpropan-1-ol HCl | Expected Chemical Shift (ppm) for 2-Amino-2-methylpropan-1-ol HCl |
| Methyl (CH₃) | ~15-25 | ~20-30 (2 equivalent carbons) |
| Methine (CH) | ~35-45 | - |
| Quaternary Carbon | - | ~50-60 |
| Hydroxymethyl (CH₂OH) | ~60-70 | ~70-80 |
| Aminomethyl (CH₂NH₃⁺) | ~40-50 | - |
Note: These are predicted and expected ranges. Actual chemical shifts may vary depending on the solvent and other experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying functional groups. The formation of the hydrochloride salt from the primary amine results in characteristic changes in the IR spectrum.[1]
-
3-Amino-2-methylpropan-1-ol (Free Base):
-
N-H Stretch: Two sharp peaks characteristic of a primary amine in the range of 3300-3400 cm⁻¹.[2]
-
O-H Stretch: A broad peak around 3300 cm⁻¹.
-
C-H Stretch: Peaks just below 3000 cm⁻¹.
-
N-H Bend: A band around 1600 cm⁻¹.
-
-
3-Amino-2-methylpropan-1-ol Hydrochloride:
-
N-H Stretch (NH₃⁺): The two sharp N-H stretching peaks of the primary amine will be replaced by a very broad and strong absorption band in the region of 2800-3200 cm⁻¹. This is due to the stretching vibrations of the ammonium group.[1][3]
-
O-H Stretch: This will likely be a broad peak, potentially overlapping with the N-H stretch of the ammonium group.
-
C-H Stretch: Peaks just below 3000 cm⁻¹.
-
N-H Bend (NH₃⁺): Asymmetric and symmetric bending vibrations will appear in the 1500-1625 cm⁻¹ region.[3]
-
The disappearance of the characteristic primary amine N-H stretches and the appearance of the broad ammonium stretch is a strong indicator of successful salt formation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is preferred.
-
Expected ESI-MS Data for 3-Amino-2-methylpropan-1-ol Hydrochloride:
-
The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺, where M is the mass of the free base (3-Amino-2-methylpropan-1-ol). The molecular weight of the free base (C₄H₁₁NO) is 89.14 g/mol . Therefore, a peak at m/z 90.15 should be observed. The presence of the chloride ion would not be directly observed in the positive ion mode.
-
The fragmentation pattern can also provide structural information. For instance, the loss of a water molecule or the cleavage of the C-C bond adjacent to the nitrogen are common fragmentation pathways for amino alcohols.
Conclusion: A Self-Validating System
The structural validation of a synthesized compound like 3-Amino-2-methylpropan-1-ol hydrochloride is not achieved by a single experiment but by the convergence of evidence from multiple analytical techniques. The predicted NMR spectra, with their distinct splitting patterns, provide a clear distinction from its constitutional isomer. The changes observed in the FTIR spectrum upon hydrochloride formation confirm the presence of the ammonium salt. Finally, mass spectrometry verifies the molecular weight of the parent amine.
By comparing the experimental data obtained from the synthesized compound with the predicted data and the known data of a close structural analog, a high degree of confidence in the assigned structure can be achieved. This methodical and comparative approach embodies the principles of scientific integrity and is essential for advancing research and development in the pharmaceutical sciences.
Caption: Comparison of the core structures.
References
-
Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 622-634. [Link]
-
PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectra of protonated 2‐amino‐2‐methyl‐1‐propanol (AMP) solutions: [AMPH⁺]: [AMP] = 0–1. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 10-15. [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Purification of 3-Amino-2-methylpropan-1-ol Hydrochloride
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth comparison of the efficacy of different purification methods for 3-Amino-2-methylpropan-1-ol hydrochloride, a valuable building block in organic synthesis. This document moves beyond a simple recitation of protocols to offer a nuanced understanding of the principles behind each technique, empowering you to make informed decisions for achieving the desired purity of this polar amino alcohol hydrochloride salt.
Introduction: The Purification Challenge of a Bifunctional Molecule
3-Amino-2-methylpropan-1-ol hydrochloride possesses both a primary amine and a primary alcohol functional group. This bifunctionality, while synthetically useful, presents a significant purification challenge due to the compound's high polarity and hygroscopic nature. The hydrochloride salt form is a solid, which lends itself to purification by recrystallization, a classical and scalable technique. Alternatively, its ionic nature suggests that ion-exchange chromatography could be a powerful tool for removing non-ionic impurities. This guide will explore and compare these two primary purification strategies, providing both theoretical grounding and practical, actionable protocols.
Physicochemical Properties of 3-Amino-2-methylpropan-1-ol and its Hydrochloride Salt
A thorough understanding of the physicochemical properties of the target compound is the foundation of any successful purification strategy.
| Property | 3-Amino-2-methylpropan-1-ol (Free Base) | 3-Amino-2-methylpropan-1-ol Hydrochloride |
| Molecular Formula | C₄H₁₁NO | C₄H₁₁NO·HCl |
| Molecular Weight | 89.14 g/mol | 125.60 g/mol [1] |
| Appearance | Colorless to yellow oil/liquid | White crystalline solid |
| Boiling Point | 100-105 °C at 14 Torr[2] | Not applicable (decomposes) |
| Solubility | Miscible with water and alcohols[3] | Soluble in water and polar protic solvents like short-chain alcohols. Solubility in less polar organic solvents is expected to be low. |
The solid nature of the hydrochloride salt is a key advantage for purification by recrystallization, as it allows for the isolation of the purified compound by filtration. Its solubility in polar solvents is a critical parameter for both recrystallization and the mobile phase selection in chromatography.
Method 1: Purification by Recrystallization
Recrystallization is a technique that leverages differences in solubility of a compound and its impurities in a given solvent at different temperatures. For a successful recrystallization of 3-Amino-2-methylpropan-1-ol hydrochloride, the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.
Causality Behind Experimental Choices in Recrystallization
The choice of solvent is the most critical parameter. Given the polar nature of the hydrochloride salt, polar protic solvents such as lower alcohols (methanol, ethanol, isopropanol) are good starting points. The addition of a less polar "anti-solvent" can be employed to induce crystallization if the compound is too soluble even at low temperatures in a single solvent system. The cooling rate is also a crucial factor; slow cooling promotes the formation of larger, purer crystals, while rapid cooling can lead to the precipitation of smaller, less pure crystals that may trap impurities.
Experimental Protocol: Recrystallization of 3-Amino-2-methylpropan-1-ol Hydrochloride
Disclaimer: The following protocol is a general guideline and should be optimized based on the specific impurities present in your crude material. Small-scale trials are recommended to determine the optimal solvent system and conditions.
Materials:
-
Crude 3-Amino-2-methylpropan-1-ol hydrochloride
-
Recrystallization solvent (e.g., Isopropanol)
-
Anti-solvent (e.g., Diethyl ether or Acetone)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., methanol, ethanol, isopropanol) at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude 3-Amino-2-methylpropan-1-ol hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., isopropanol) to just dissolve the solid. Gentle heating and stirring will facilitate dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling process. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Inducing Precipitation (if necessary): If the compound remains in solution, slowly add a less polar anti-solvent (e.g., diethyl ether or acetone) dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again, and then allow it to cool slowly.
-
Cooling: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent or the anti-solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Expected Efficacy of Recrystallization
Recrystallization is often effective at removing small amounts of impurities that have different solubility profiles from the target compound. The yield and purity will be highly dependent on the chosen solvent system and the nature of the impurities.
Data Presentation:
| Parameter | Expected Outcome |
| Purity | >98% (highly dependent on impurities) |
| Yield | 60-90% (can be lower with multiple crops) |
| Scalability | Excellent |
| Cost | Low |
Method 2: Purification by Ion-Exchange Chromatography
Ion-exchange chromatography (IEX) separates molecules based on their net charge. Since 3-Amino-2-methylpropan-1-ol hydrochloride is a salt of a primary amine, it will be protonated and carry a positive charge in acidic to neutral solutions. This allows it to bind to a cation-exchange resin. Neutral impurities will pass through the column, while the desired compound can be eluted by changing the pH or increasing the salt concentration of the mobile phase.
Causality Behind Experimental Choices in Ion-Exchange Chromatography
The choice of the ion-exchange resin is critical. A strong cation-exchange resin (e.g., with sulfonate functional groups) is suitable for this application as it remains charged over a wide pH range. The pH of the loading and elution buffers must be carefully controlled. The compound should be loaded at a pH where it is positively charged (pH < pKa of the amine). Elution can be achieved by increasing the pH to neutralize the amine, thereby releasing it from the resin, or by using a high concentration of a counter-ion (e.g., Na⁺) to displace the compound.
Experimental Protocol: Ion-Exchange Chromatography of 3-Amino-2-methylpropan-1-ol Hydrochloride
Disclaimer: This is a general protocol and requires optimization of buffer pH, salt concentration, and flow rate for your specific application.
Materials:
-
Crude 3-Amino-2-methylpropan-1-ol hydrochloride
-
Strong cation-exchange resin (e.g., Dowex® 50WX8 or Amberlite® IR120)
-
Chromatography column
-
Loading buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.0)
-
Elution buffer (e.g., 0.1 M sodium phosphate buffer with a gradient of 0 to 1 M NaCl, or a pH gradient)
-
Fraction collector
-
pH meter
Procedure:
-
Resin Preparation: Swell and pack the cation-exchange resin into a chromatography column according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with the loading buffer until the pH and conductivity of the eluate are the same as the buffer.
-
Sample Loading: Dissolve the crude 3-Amino-2-methylpropan-1-ol hydrochloride in the loading buffer and apply it to the column.
-
Washing: Wash the column with several column volumes of the loading buffer to remove any unbound, neutral impurities.
-
Elution: Elute the bound compound using a linear gradient of the elution buffer (e.g., increasing NaCl concentration or increasing pH).
-
Fraction Collection: Collect fractions using a fraction collector.
-
Analysis: Analyze the fractions for the presence of the desired compound using a suitable analytical technique (e.g., TLC, HPLC).
-
Pooling and Isolation: Pool the pure fractions and remove the buffer salts. This can be achieved by dialysis, desalting columns, or by neutralizing the pooled fractions and extracting the free base into an organic solvent, followed by re-formation of the hydrochloride salt.
Expected Efficacy of Ion-Exchange Chromatography
Ion-exchange chromatography is particularly effective for removing impurities with different charge characteristics from the target compound, such as non-ionic starting materials or byproducts.
Data Presentation:
| Parameter | Expected Outcome |
| Purity | >99% |
| Yield | 70-95% (dependent on elution efficiency) |
| Scalability | Good, but can be more complex than recrystallization |
| Cost | Moderate (due to resin and buffer costs) |
Comparison of Purification Methods
| Feature | Recrystallization | Ion-Exchange Chromatography |
| Principle | Differential solubility | Differential charge |
| Best for removing | Impurities with different solubility profiles | Impurities with different charge states (e.g., neutral impurities) |
| Scalability | High | Moderate to High |
| Complexity | Low | Moderate |
| Cost | Low | Moderate |
| Throughput | High (for a single batch) | Lower (can be automated) |
Analytical Methods for Purity Assessment
To accurately compare the efficacy of the purification methods, robust analytical techniques are essential.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of non-volatile compounds. For polar compounds like 3-Amino-2-methylpropan-1-ol hydrochloride, hydrophilic interaction liquid chromatography (HILIC) is often a suitable mode. A direct analysis without derivatization is preferable to avoid potential side reactions and simplify the workflow.
Proposed HPLC Method (Starting Point):
-
Column: HILIC column (e.g., silica-based with a polar stationary phase)
-
Mobile Phase: Acetonitrile/Water with a buffer (e.g., ammonium formate or ammonium acetate)
-
Detection: UV (if impurities are chromophoric) or, more universally, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Temperature: 30-40 °C
Gas Chromatography (GC)
Due to the low volatility of the hydrochloride salt, direct GC analysis is challenging. Analysis of the free base after neutralization is more feasible. Derivatization of the free base can also be employed to increase volatility and improve peak shape.
Proposed GC Method (for the free base):
-
Column: A polar capillary column (e.g., a wax-type column) is suitable for analyzing polar amines.
-
Injector Temperature: 250 °C
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 60 °C) to a higher final temperature (e.g., 220 °C) will be necessary to elute the compound.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of the purified compound and for identifying and quantifying impurities, provided their signals do not overlap with those of the main compound.
Visualization of Workflows
Caption: Recrystallization workflow for 3-Amino-2-methylpropan-1-ol hydrochloride.
Caption: Ion-Exchange Chromatography workflow for purifying 3-Amino-2-methylpropan-1-ol hydrochloride.
Conclusion and Recommendations
Both recrystallization and ion-exchange chromatography are viable methods for the purification of 3-Amino-2-methylpropan-1-ol hydrochloride.
-
Recrystallization is a cost-effective and highly scalable method, making it an excellent choice for initial purification and for removing impurities with significantly different solubility profiles. Its success is heavily dependent on finding a suitable solvent system.
-
Ion-exchange chromatography offers higher resolution and is particularly effective for removing impurities that are chemically similar but differ in charge, such as non-ionic starting materials. While more complex and costly, it can often achieve higher levels of purity.
For achieving high purity, a combination of these methods can be employed. For instance, an initial purification by recrystallization to remove the bulk of impurities can be followed by a final polishing step using ion-exchange chromatography. The choice of the primary purification method will depend on the nature and quantity of the impurities, the desired final purity, and the scale of the purification. It is imperative to accompany any purification strategy with robust analytical methods to accurately assess the purity and guide the optimization of the process.
References
- BenchChem. (2025). An In-Depth Technical Guide to 3-Amino-2-methylpropan-1-ol (CAS: 15518-10-2).
-
PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
欣恒研科技有限公司. (n.d.). 3-Amino-2-methyl-propan-1-ol hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL HYDROCHLORIDE. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
- Bhandare, P., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- Agilent Technologies. (2011). Analysis of amino-alcohols, C3-C5.
-
PubChem. (n.d.). 3-Amino-2-methyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Analysis of Enantiomeric Purity in Chiral 3-Amino-2-methylpropan-1-ol Derivatives
Introduction: The Criticality of Chirality in Drug Development
In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) is not a trivial detail; it is a fundamental determinant of therapeutic efficacy and patient safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2] One enantiomer may be the source of the desired therapeutic effect (the eutomer), while its counterpart (the distomer) could be inactive, less active, or even responsible for adverse effects.[2]
3-Amino-2-methylpropan-1-ol and its derivatives are vital chiral building blocks in the synthesis of numerous pharmaceuticals. Ensuring the enantiomeric purity of these intermediates is paramount for controlling the stereochemical integrity of the final drug substance. Regulatory agencies globally mandate strict control over enantiomeric impurities, making robust and reliable analytical methods for their quantification a non-negotiable aspect of quality control.[3][4]
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of 3-Amino-2-methylpropan-1-ol derivatives. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Pillar 1: Chromatographic Approaches to Chiral Resolution
Chromatography stands as the most powerful and widely used technique for resolving and quantifying enantiomers.[5] The fundamental principle involves creating a chiral environment where the two enantiomers interact differently, leading to a separation in time or space. This can be achieved directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers to form diastereomers, which can then be separated on a standard achiral column.[6][7]
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (Direct Method)
Chiral HPLC is arguably the most versatile and important tool for enantiomeric separations.[5] The "workhorse" of the pharmaceutical industry, this technique relies on CSPs that create a three-dimensional chiral environment. Separation is achieved through differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral selector immobilized on the stationary phase.[8]
Why it Works: For amino alcohols like 3-Amino-2-methylpropan-1-ol derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice.[2][9] These phases possess a complex chiral structure with numerous stereogenic centers and functional groups (carbamate, ester) that can engage in multiple types of interactions. The subtle differences in how the R- and S-enantiomers "fit" into this chiral environment lead to different retention times and, thus, separation.
Workflow for Chiral HPLC Method Development
Caption: High-level workflow for chiral HPLC analysis.
Gas Chromatography (GC) with Chiral Stationary Phases (Direct & Indirect Methods)
Gas Chromatography is a powerful alternative to HPLC, particularly for volatile and thermally stable compounds. For non-volatile molecules like amino alcohols, a derivatization step is typically required to increase their volatility.[10] This derivatization can be achiral (for separation on a chiral GC column) or chiral (for separation on an achiral GC column).
Why it Works (Indirect Approach): The most common strategy for amino alcohols involves an indirect approach. The analyte is reacted with a chiral derivatizing agent (CDA), such as trifluoroacetyl-L-prolyl chloride (TFAPC) or N-trifluoroacetyl-L-alanine, to form a pair of diastereomers.[7][10] These diastereomers now have different physical properties, including boiling points and interaction with the stationary phase, allowing them to be separated on a standard, non-chiral GC column (e.g., a DB-5 or SE-54).[11] The amino group and the hydroxyl group of the analyte are common sites for this reaction.
Causality in Reagent Choice: The choice of derivatizing agent is critical. Reagents like trifluoroacetic anhydride (TFAA) are often used to acylate both the amine and alcohol functional groups.[10][11] This serves two purposes: it blocks the polar -NH2 and -OH groups, reducing peak tailing and improving chromatographic performance, and it increases the molecule's volatility, making it suitable for GC analysis.
Workflow for Indirect Chiral GC Analysis
Caption: Workflow for enantiomeric analysis by GC after chiral derivatization.
Pillar 2: Spectroscopic Approaches to Chiral Discrimination
While chromatography physically separates enantiomers, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative that distinguishes them in the same solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent, enantiomers are indistinguishable by NMR as they have identical spectra. However, by introducing a chiral element into the NMR tube, it's possible to create two different diastereomeric environments for the R- and S-enantiomers, leading to separate, distinguishable signals.
Why it Works: This is achieved by using either a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).
-
Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte.[12][13] The differential interactions within these complexes (e.g., hydrogen bonding, π-π stacking) cause the corresponding protons (or other nuclei like ¹⁹F) in the analyte's enantiomers to experience slightly different magnetic environments, resulting in resolved signals in the NMR spectrum.[12] For amines and alcohols, BINOL-derivatives are effective CSAs.[12]
-
Chiral Derivatizing Agents (CDAs): Similar to the indirect GC method, the analyte is covalently reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), to form stable diastereomers.[7][14] These diastereomers have distinct NMR spectra, allowing for straightforward integration of their unique signals to determine the enantiomeric ratio.[7][14] The presence of fluorine in MTPA is particularly advantageous, as ¹⁹F NMR offers a wide chemical shift range and no background signals, often providing baseline-resolved peaks for the diastereomers.[15]
Objective Comparison of Analytical Techniques
The optimal analytical technique depends on several factors, including the specific derivative being analyzed, available equipment, required sensitivity, and the stage of drug development.
| Feature | Chiral HPLC (Direct) | Chiral GC (Indirect) | NMR with CSA/CDA |
| Principle | Physical separation on a Chiral Stationary Phase (CSP). | Conversion to diastereomers, followed by separation on an achiral column. | Formation of diastereomeric complexes in solution, leading to distinct NMR signals. |
| Sample Prep | Minimal: Dissolve and inject. | More complex: Requires a quantitative derivatization reaction and workup.[10][16] | Simple: Mix analyte and agent in NMR tube (CSA) or perform a reaction (CDA).[12] |
| Sensitivity | High (UV detection). Can reach very low levels for impurity quantification (e.g., <0.1%).[3] | Very High (FID/MS detection). Excellent for trace analysis. | Lower. Typically requires higher concentrations. Not ideal for detecting <1% impurity. |
| Speed | Moderate. Method development can be time-consuming, but modern UHPLC systems offer fast analyses.[9][17] | Moderate to Fast. Derivatization adds time, but GC run times can be short. | Fast. Sample preparation and data acquisition can be completed in under 90 minutes.[18] |
| Universality | Broad applicability. A wide range of CSPs are available for various compound classes.[5][9] | Limited to volatile or derivatizable compounds. | Applicable to soluble compounds with suitable functional groups for interaction/derivatization. |
| Cost | High initial cost for chiral columns.[3] | Lower cost for standard achiral columns. Cost of derivatizing agents. | High initial cost of NMR spectrometer. Reagent costs can be significant. |
| Key Advantage | Direct analysis, robust, and widely accepted for QC. | High resolution and sensitivity. | Provides structural information. Non-destructive (with CSAs). |
| Key Limitation | CSPs can be delicate and expensive. Method development can be empirical. | Derivatization must be complete and free of racemization. | Lower sensitivity, potential for signal overlap, accuracy depends on integration. |
Field-Proven Experimental Protocols
Trustworthiness in analytical science is built on reproducible, validated methods. The protocols below are representative methodologies grounded in established principles.
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol is a robust starting point for the analysis of a 3-Amino-2-methylpropan-1-ol derivative, based on common methods for similar amino alcohols.[19]
-
Instrumentation & Columns:
-
HPLC or UHPLC system with UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or similar polysaccharide-based column).
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v). Rationale: Normal phase is often successful for polysaccharide CSPs. DEA is a basic modifier used to improve the peak shape of amine-containing analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Test Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Racemic Standard: Prepare a solution of the racemic compound at 0.5 mg/mL in the mobile phase to confirm peak identity and calculate resolution.
-
-
System Suitability Test (SST):
-
Inject the racemic standard solution.
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5. Rationale: This ensures the peaks are sufficiently separated for accurate quantification.[3][20]
-
Tailing Factor (T): The tailing factor for the main enantiomer peak should be ≤ 2.0. Rationale: Ensures good peak symmetry for accurate integration.[3]
-
Precision: Five replicate injections of the test solution should show a Relative Standard Deviation (RSD) of ≤ 5.0% for the minor enantiomer area.[3]
-
-
Analysis & Calculation:
-
Inject the test solution.
-
Calculate the percentage of the undesired enantiomer using the area percent formula: % Undesired Enantiomer = (Area_undesired / (Area_desired + Area_undesired)) * 100
-
Protocol 2: Indirect Chiral GC-MS Method via Derivatization
This protocol describes a common derivatization and analysis procedure for amino alcohols.
-
Instrumentation & Columns:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Achiral Capillary Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
-
Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 200 µL of anhydrous Dichloromethane and 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes. Rationale: TFAA reacts with both the amine and alcohol groups to form volatile trifluoroacetyl derivatives.[10][11]
-
Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of Ethyl Acetate for GC injection.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, then ramp at 10°C/min to 250°C, hold for 5 min. Rationale: A temperature program is used to ensure good separation of the diastereomers and elution in a reasonable time.
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C.
-
Injection: 1 µL, split mode (e.g., 20:1).
-
-
Analysis:
-
Inject a derivatized racemic standard to identify the retention times of the two diastereomers.
-
Inject the derivatized sample and quantify using the area percent method as described for HPLC.
-
Conclusion and Recommendations
The determination of enantiomeric purity for 3-Amino-2-methylpropan-1-ol derivatives is a critical analytical challenge that can be confidently addressed by several robust techniques.
-
For routine quality control in a regulated environment, Chiral HPLC is the gold standard. Its direct nature, high precision, and established acceptance make it the most reliable choice for batch release testing. The initial investment in method development is offset by its long-term reliability and transferability.
-
Chiral GC offers superior sensitivity and resolving power, making it an excellent choice for challenging separations or when trace-level quantification of an enantiomeric impurity is required. However, the method's success is entirely dependent on a consistent and complete derivatization step that does not induce racemization.
-
NMR Spectroscopy serves as a powerful orthogonal technique. It is exceptionally useful for rapid screening during process development, for structural confirmation, and when a non-destructive method is preferred. While not typically used for trace impurity quantification, its speed and simplicity in sample preparation are significant advantages for in-process controls.
Ultimately, a multi-faceted approach provides the most comprehensive understanding. Using HPLC or GC as the primary quantitative method, with NMR as a rapid, orthogonal confirmatory tool, constitutes a self-validating and scientifically rigorous strategy for ensuring the enantiomeric integrity of these vital chiral building blocks.
References
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Wrezel, P. W., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
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Sychev, K. S., et al. (2022). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. [Link]
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El-Maghrabey, M. H., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]
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Wankhede, S. B., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. [Link]
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Li, X., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
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Singh, G., et al. (2019). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. [Link]
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Regalado, E. L., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Merck & Co.. [Link]
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Pérez-Fuertes, Y., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
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Li, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. [Link]
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Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances. [Link]
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Wang, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. [Link]
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Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
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Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Analytical Validation. Routledge. [Link]
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Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Lozano, A., et al. (2024). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI. [Link]
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Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis?. [Link]
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Kumar, P. S., et al. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Szabó, Z. I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]
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Abstract
This technical guide provides a comprehensive literature review of the applications of 3-Amino-2-methylpropan-1-ol hydrochloride and its related compounds. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth comparison of these compounds in various scientific domains, with a particular focus on their role as pharmaceutical intermediates. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this guide aims to be an authoritative resource for understanding the utility and potential of this class of molecules.
Introduction: The Versatile Amino Alcohol Scaffold
Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and an alcohol functional group. This bifunctionality imparts unique chemical properties, making them valuable building blocks in a wide array of applications, from industrial processes to the synthesis of complex pharmaceutical agents.[1][2] 3-Amino-2-methylpropan-1-ol hydrochloride, and its free base form, 2-Amino-2-methyl-1-propanol (AMP), are prominent members of this family, demonstrating significant utility as versatile intermediates.[3] This guide will explore the multifaceted applications of these compounds, with a primary focus on their burgeoning role in drug discovery, particularly as scaffolds for novel hypolipidemic agents. Furthermore, we will delve into their established uses as buffering agents in biochemical assays and their application in carbon dioxide capture technologies. Through a comparative analysis with alternative compounds, supported by experimental evidence, this document will elucidate the distinct advantages and specific contexts in which these amino alcohols excel.
Physicochemical Properties and Synthesis of Amino Alcohols
The chemical identity of 3-Amino-2-methylpropan-1-ol is well-established, with key physical and chemical properties summarized in public databases such as PubChem.[4] The hydrochloride salt is typically a white solid, offering improved stability and ease of handling compared to its viscous liquid free base form.
General Synthetic Routes to β-Amino Alcohols
The synthesis of β-amino alcohols is a well-explored area of organic chemistry, with several established methodologies.[5] Two of the most common and effective approaches are:
-
Ring-Opening of Epoxides: This method involves the nucleophilic attack of an amine on an epoxide ring. The reaction is highly efficient and can be modulated to achieve regioselectivity, depending on the choice of reagents and reaction conditions.[5]
-
Reduction of α-Amino Acids: Chiral β-amino alcohols can be readily synthesized by the reduction of naturally occurring or synthetic α-amino acids. This method is particularly valuable for producing enantiomerically pure compounds, which are often required for pharmaceutical applications.[1]
A more specific synthesis for 2-amino-2-methyl-1-propanol involves the reaction of isobutylene with chlorine and acetonitrile, followed by hydrolysis.[6] For the related and industrially significant compound, 3-amino-1,2-propanediol, a common industrial synthesis involves the ammonolysis of 3-chloro-1,2-propanediol.[6][7]
Comparative Analysis of Applications
As a Scaffold for Novel Hypolipidemic Agents
A compelling application of the 3-amino-2-methylpropan-1-ol scaffold is in the development of novel drugs for treating hyperlipidemia, a condition characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood. A study on a series of 3-amino-2-methyl-1-phenylpropanones demonstrated their potent hypolipidemic activity in rodents, with several analogs showing significantly higher efficacy than the standard drugs lovastatin and clofibrate at the time.[8]
The following table summarizes the in vivo performance of key 3-amino-2-methyl-1-phenylpropanone derivatives compared to standard hypolipidemic drugs. The data highlights the percentage reduction in serum cholesterol and triglycerides in mice after 16 days of treatment at a dose of 8 mg/kg/day.[8]
| Compound | % Cholesterol Reduction | % Triglyceride Reduction |
| 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone (4) | 63% | 33% |
| 3-(4-methylpiperazin-1-yl)-1-phenylpropanone (5) | 58% | 37% |
| 2-methyl-3-(4-pyrrolidinocarbonyl-methylpiperazin-1-yl)-1-(4-fluorophenyl) propanone (17) | 42% | 54% |
| Lovastatin (Standard) | Lower activity than test compounds | Lower activity than test compounds |
| Clofibrate (Standard) | Lower activity than test compounds | Lower activity than test compounds |
The hypolipidemic effects of these 3-amino-2-methyl-1-phenylpropanone derivatives are attributed to their ability to modulate key enzymes in the lipid metabolism pathway. The study indicated that these compounds significantly reduced the activity of hepatic HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[8]
Caption: Inhibition of HMG-CoA reductase by 3-amino-2-methyl-1-phenylpropanone derivatives.
The following is a representative protocol for the synthesis of a 3-amino-2-methyl-1-phenylpropanone derivative, based on the methodologies described in the literature.[8]
Materials:
-
1-phenyl-2-methyl-2-propen-1-one
-
Appropriate secondary amine (e.g., perhydroazepine)
-
Anhydrous ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-phenyl-2-methyl-2-propen-1-one in anhydrous ethanol, add an equimolar amount of the secondary amine.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid.
-
Evaporate the solvent under reduced pressure.
-
Treat the residue with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel.
As a Key Intermediate in Pharmaceutical Synthesis
The amino alcohol framework is a common structural motif in a wide range of pharmaceuticals. Optically active 3-amino-1-phenylpropanol derivatives are crucial building blocks for the synthesis of important drugs such as the antidepressant fluoxetine, and tomoxetine and nisoxetine which are used for ADHD.[9] Similarly, (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol serves as a key intermediate in the synthesis of the antidepressant duloxetine.[10] The versatility of these amino alcohols allows for the introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the final drug molecule. The choice of a particular amino alcohol intermediate is dictated by the desired stereochemistry and the specific structural requirements of the target drug.
As a Buffering Agent in Biochemical Assays
2-Amino-2-methyl-1-propanol (AMP) is widely used as a buffering agent in clinical and research laboratories, particularly for the measurement of alkaline phosphatase activity.[11][12] Its pKa of 9.7 at 25°C makes it suitable for maintaining the alkaline pH required for this enzyme's optimal activity.[12]
| Buffer Family | Forms Complexes with Metal Ions? | Key Considerations |
| Propanol (e.g., AMP, TAPS) | Yes | Interaction with metal ions should be considered.[13] An impurity in some lots of AMP has been shown to inhibit alkaline phosphatase.[11] |
| Morpholine (e.g., MES) | No | Suitable for studies requiring the absence of metal ion interference.[13] |
| Piperazine (e.g., PIPES, EPPS) | No | Commonly used in metal-ion-sensitive biochemical and molecular biology experiments.[13] |
| Tris | Yes | Can penetrate cells and may be toxic; inhibits some enzymes.[13] |
In Carbon Dioxide Capture Technologies
Amino alcohols, including 2-amino-2-methyl-1-propanol (AMP), are effective solvents for the chemical absorption of carbon dioxide (CO2).[14] AMP is considered a sterically hindered amine, which can offer advantages in terms of regeneration energy compared to conventional amines like monoethanolamine (MEA). The performance of these amines is evaluated based on their CO2 absorption capacity, absorption rate, and the heat of absorption.
Caption: General workflow for CO2 capture using an amine solvent.
Conclusion and Future Outlook
3-Amino-2-methylpropan-1-ol hydrochloride and its related compounds are undeniably versatile molecules with a broad spectrum of applications. The compelling evidence of the potent hypolipidemic activity of its derivatives underscores the significant potential of this scaffold in the development of novel therapeutics.[3][8] While its roles as a pharmaceutical intermediate and a buffering agent are well-established, there remains ample opportunity for further research, particularly in direct comparative studies to identify the optimal compound for specific applications. The continued exploration of new derivatives and their biological activities is a promising avenue for future drug discovery efforts.
References
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2025). Elixir Online Journal, 11, 11376-11380. [Link]
- CN103319354A - Synthesis method of 3-amino-1,2-propanediol. (n.d.).
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Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. (1996). Archiv der Pharmazie, 329(7), 305-312. [Link]
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3-Amino-2-methyl-1-propanol. (n.d.). PubChem. [Link]
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EXTENDED ABSTRACT. (n.d.). Open Access Journals. [Link]
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An impurity in the buffer 2-amino-2-methyl-1-propanol, which correlates with depression of measured alkaline phosphatase activity. (1982). Clinical Chemistry, 28(7), 1573-1575. [Link]
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A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry. [Link]
-
Synthesis and characterization of 3-amino-1, 2-propanediol. (2011). Huaxue Shiji, 33(1), 79-81. [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. (n.d.). Diva-Portal.org. [Link]
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2-Amino-2-Methyl-1-Propanol for buffer solutions A0838. (n.d.). AppliChem. [Link]
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Cationic Lipid Derived from a Basic Amino Acid: Design and Synthesis. (2023). Molecules, 28(15), 5786. [Link]
-
Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models. (2020). Applied Sciences, 10(15), 5086. [Link]
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Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. (2024). Hopax Fine Chemicals. [Link]
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Synthesis and Hypolipidemic Activity of 3-imino-1-oxoisoindolines in Rodents. (1987). Arzneimittelforschung, 37(11), 1248-1251. [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2009). Molecules, 14(6), 2187-2209. [Link]
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CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. (n.d.). UM Students' Repository. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-2-methylpropan-1-ol Hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Amino-2-methylpropan-1-ol hydrochloride. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are synthesized from established safety protocols for analogous amino alcohol compounds and general principles of hazardous waste management, ensuring a self-validating system for laboratory safety. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is critical.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
3-Amino-2-methylpropan-1-ol hydrochloride, as an amine salt, shares hazardous characteristics with its parent amino alcohol class. These compounds are recognized as corrosive and capable of causing severe skin burns and serious eye damage.[1][2] The primary operational risk stems from direct contact, while the primary environmental risk is associated with improper disposal, which can be harmful to aquatic life.[3][4] Therefore, the core principle of this disposal plan is containment and isolation from personnel and the environment.
Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous waste and to consult local, regional, and national regulations for complete and accurate classification.[5] This compound must be handled as a hazardous substance, necessitating disposal through a licensed and approved waste management facility.[1][6]
Table 1: Hazard Summary and Essential Safety Data
| Parameter | Information | Rationale & Source(s) |
| Primary Hazards | Skin Corrosion (Category 1B/1C), Serious Eye Damage (Category 1).[1][2] | Direct contact can cause severe burns and irreversible eye damage. This dictates the mandatory use of robust PPE. |
| Environmental Hazards | Harmful to aquatic life, potentially with long-lasting effects.[3][4] | Prevents drain disposal. The compound's solubility in water means it can easily contaminate waterways if not properly contained.[5][7] |
| Required PPE | Chemical safety goggles/face shield, chemical-resistant gloves (e.g., nitrile), lab coat/apron.[1][2][3][4] | Essential to prevent skin and eye contact. Standard OSHA (29 CFR 1910.133) and EN166 standards apply.[4][5] |
| Chemical Incompatibilities | Strong oxidizing agents, acids, isocyanates, epoxides, anhydrides, and acid halides.[5][7][8] | Mixing with incompatible materials can cause vigorous exothermic reactions, generating heat and potentially hazardous fumes. Waste must be segregated. |
| Spill Containment | Use inert, non-combustible absorbent material (e.g., sand, dry earth, vermiculite).[8] | Do not use combustible materials like paper towels to absorb bulk spills. The absorbent material itself becomes hazardous waste. |
Pre-Disposal: Safe Handling and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with correct handling and segregation at the point of generation.
-
Engineering Controls : Always handle 3-Amino-2-methylpropan-1-ol hydrochloride in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][9][10][11] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[5][6]
-
Personal Protective Equipment (PPE) : As outlined in Table 1, appropriate PPE is not optional. Always wear safety goggles, a lab coat, and suitable gloves. Wash hands thoroughly after handling.[1][3][9]
-
Waste Container Selection : Use only approved, chemically-resistant containers for hazardous waste collection (e.g., high-density polyethylene - HDPE). The container must be in good condition, with a tightly sealing lid.
-
Labeling : Label the waste container clearly and immediately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-Amino-2-methylpropan-1-ol hydrochloride"
-
The associated hazards (e.g., "Corrosive")
-
The date accumulation started.
-
-
Segregation : Do not mix this waste with other waste streams. Keep it separate from incompatible materials, particularly strong acids and oxidizing agents, to prevent dangerous reactions.[5][8]
Step-by-Step Disposal and Decontamination Protocol
This protocol covers the disposal of pure chemical waste, contaminated lab supplies, and spill cleanup materials.
Step 1: Waste Collection
-
Solid Waste & Contaminated Labware : Place any items contaminated with the chemical—such as weigh boats, pipette tips, gloves, and absorbent pads—directly into your designated, labeled hazardous waste container.
-
Aqueous Solutions : Collect all aqueous waste containing 3-Amino-2-methylpropan-1-ol hydrochloride in a designated, labeled hazardous waste container. Under no circumstances should this waste be poured down the drain. [11] Doing so is a regulatory violation and poses a threat to aquatic ecosystems.[3]
-
Rinsate : When decontaminating glassware, perform an initial rinse with a suitable solvent (e.g., water or an appropriate organic solvent). This initial rinsate is considered hazardous and must be collected in your designated waste container. Subsequent rinses may be managed as non-hazardous, pending your institution's specific guidelines.
Step 2: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risk.
-
Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[2]
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.
-
Contain : For liquid spills, cover with a non-combustible, inert absorbent material like sand or vermiculite.[8] Do not use paper towels for anything other than very minor droplets.
-
Collect : Carefully sweep or scoop the absorbed material into the designated hazardous waste container. Use non-sparking tools if the compound is in a flammable solvent.[4][8]
-
Decontaminate : Clean the spill area with soap and water or an appropriate decontaminating agent. Collect all cleaning materials (sponges, paper towels) as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Step 3: Final Disposal
-
Storage : Keep the sealed hazardous waste container in a cool, dry, and well-ventilated designated satellite accumulation area.[3][5][6] Ensure it is stored away from incompatible materials.
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[12] Do not attempt to transport or dispose of the waste yourself.
-
Documentation : Complete all necessary hazardous waste manifests or log forms as required by your institution and regulatory bodies. The ultimate disposal of this chemical waste must be carried out at an approved and licensed waste disposal plant, often via incineration.[1][5][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-2-methylpropan-1-ol hydrochloride.
Caption: Decision workflow for safe disposal of 3-Amino-2-methylpropan-1-ol hydrochloride.
References
- SAFETY DATA SHEET for (±)-3-Amino-1,2-propanediol. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET for 3-Amino-1-propanol. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET for 2-Amino-2-methyl-propan-1-ol. (2009). Thermo Fisher Scientific.
- SAFETY DATA SHEET for 3-Amino-1-propanol. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET for 2-Amino-1,3-propanediol. (2024). TCI EUROPE N.V.
- SAFETY DATA SHEET for 2-Amino-2-methyl-1-propanol. (2025). Sigma-Aldrich.
- Material Safety Data Sheet for 2-Amino-2-Methyl-1-Propanol, 99%. (N/A). Cole-Parmer.
- MATERIAL SAFETY DATA SHEET for 2-AMINO-2-METHYL-1-PROPANOL. (2011). Arcopol.
- SAFETY DATA SHEET for 2-Amino-2-methyl-1-propanol. (2025). Fisher Scientific.
- SAFETY DATA SHEET for 3-(2-Aminoethoxy)propan-1-ol hydrochloride. (2025). MedChemExpress.
- MSDS for 3-Amino-1,2-propanediol. (N/A). TCI.
- MATERIAL SAFETY DATA SHEET for 2-Amino-2-Methyl-Propan-1-OL. (N/A). CDH Fine Chemical.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. (N/A). U.S. Environmental Protection Agency.
- Safe Disposal of 3-Amino-1-(furan-3-yl)propan-1-ol: A Procedural Guide. (2025). Benchchem.
- OSHA Method for 2-amino-2-methyl-1-propanol (AMP). (N/A).
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- 2-AMINO-2-METHYL-1-PROPANOL. (N/A). CAMEO Chemicals - NOAA.
- 3-amino-2-methylpropan-1-ol Search Results. (N/A). Sigma-Aldrich.
- Consolidated List of Lists under EPCRA, CERCLA, and CWA. (2025). U.S. Environmental Protection Agency.
- 2-AMINO-2-METHYL-1-PROPANOL Properties. (N/A).
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A Senior Application Scientist's Guide to Handling 3-Amino-2-methylpropan-1-ol Hydrochloride
As drug development professionals, our work fundamentally involves the precise and safe manipulation of novel chemical entities. 3-Amino-2-methylpropan-1-ol hydrochloride, a member of the amino alcohol class, is a valuable building block in synthesis. However, its chemical nature necessitates a rigorous and well-understood safety protocol to protect researchers from potential harm. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling of this compound, ensuring that safety is an integral, self-validating component of the experimental workflow.
The 'Why': A Hazard-Based Rationale for Caution
Understanding the inherent risks of a chemical is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, the hazards can be reliably inferred from the free base, 3-amino-2-methylpropan-1-ol, and the general properties of corrosive solids. The primary hazards are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]
GHS Hazard Classifications for 3-Amino-2-methylpropan-1-ol: [1]
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 1), H318: Causes serious eye damage.[1][2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[1]
The most critical of these is H318 , which signifies a risk of irreversible damage to the eyes upon contact.[2][3][4] Similarly, as a solid, the compound poses an inhalation risk if dust is generated, leading to respiratory tract irritation.[5] These hazards dictate the stringent need for the specific personal protective equipment (PPE) and handling procedures outlined below.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified chemical threats. For 3-Amino-2-methylpropan-1-ol hydrochloride, the protocol must defend against skin contact, severe eye damage, and inhalation of dust.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the H318 classification ("Causes serious eye damage"), standard safety glasses are insufficient.[1] The eyes are exceptionally vulnerable, and any contact could lead to permanent injury.[5][6]
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times when handling the solid or its solutions.[7] Goggles provide a full seal around the eyes, protecting from splashes and airborne particulates.
-
Recommended for High-Risk Tasks: When handling larger quantities (>50g) or performing operations with a high risk of splashing (e.g., dissolving the solid, transferring solutions), a face shield must be worn in addition to chemical splash goggles.[7][8] The face shield protects the entire face from contact. Remember, a face shield alone is not adequate eye protection.[7]
Hand and Body Protection: Preventing Dermal Exposure
The H315 classification ("Causes skin irritation") necessitates robust skin protection.[1] Corrosive solids can cause delayed injury as they dissolve in the moisture on the skin.[9]
-
Gloves: Nitrile gloves provide excellent protection for incidental contact with a wide variety of chemicals, including amino alcohols.[10][11] Always inspect gloves for holes or tears before use.[12] If prolonged contact is anticipated or a spill occurs, immediately remove the contaminated gloves, wash hands thoroughly, and don a new pair. For handling highly corrosive materials, butyl rubber gloves offer superior resistance.[8][11]
-
Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.[7][11] This protects the skin on your arms and body from accidental contact.
-
Apparel: Long pants and closed-toe shoes are required to ensure no skin is exposed.[7][9]
Respiratory Protection: Mitigating Inhalation Risks
The H335 classification ("May cause respiratory irritation") is particularly relevant when handling the powdered, solid form of the chemical.[1] Fine powders can easily become airborne, especially during weighing and transferring.
-
Engineering Controls: The primary method for controlling inhalation hazards is to use a certified chemical fume hood.[5][8][10][13] All weighing and transfer operations involving the solid compound must be performed inside a fume hood to capture any dust generated at the source.
-
Respiratory Masks: In situations where a fume hood is not feasible or as a secondary precaution during spill cleanup, a respirator may be necessary. An N95 dust mask can provide protection from nuisance dust levels, but for any significant airborne concentration, a half-face or full-face respirator with appropriate cartridges should be used, as determined by a formal risk assessment.[11]
Operational Plan: A Step-by-Step Procedural Guide
A safe workflow integrates PPE usage with sound laboratory practices. The following protocol outlines the essential steps for handling 3-Amino-2-methylpropan-1-ol hydrochloride.
PPE Selection and Safety Check Workflow
The following diagram illustrates the decision-making process that should occur before any handling of the chemical begins.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
